Temporin C
Description
Structure
2D Structure
Properties
Molecular Formula |
C65H116N16O15 |
|---|---|
Molecular Weight |
1361.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C65H116N16O15/c1-17-39(16)54(80-63(94)49-19-18-20-81(49)65(96)48(27-38(14)15)79-56(87)40(66)21-32(2)3)64(95)78-42(23-34(6)7)57(88)70-31-53(85)73-47(29-51(68)83)62(93)76-44(25-36(10)11)60(91)75-45(26-37(12)13)61(92)77-46(28-50(67)82)58(89)71-30-52(84)72-43(24-35(8)9)59(90)74-41(55(69)86)22-33(4)5/h32-49,54H,17-31,66H2,1-16H3,(H2,67,82)(H2,68,83)(H2,69,86)(H,70,88)(H,71,89)(H,72,84)(H,73,85)(H,74,90)(H,75,91)(H,76,93)(H,77,92)(H,78,95)(H,79,87)(H,80,94)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |
InChI Key |
SGDNFGVOWDPHIK-NVLKNSNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Temporin C from Rana temporaria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Temporin C, an antimicrobial peptide identified from the skin secretions of the European common frog, Rana temporaria. The content herein is structured to serve as a practical resource, offering detailed experimental protocols and quantitative data to support further research and development in the field of novel antimicrobial agents.
Introduction to Temporins and this compound
Temporins are a family of small, cationic, and hydrophobic antimicrobial peptides (AMPs), first discovered in the skin of the European red frog, Rana temporaria.[1] These peptides are notable for their relatively short length, typically 10-13 amino acid residues, and their primary efficacy against Gram-positive bacteria.[1] The temporin family is diverse, with several members, including Temporins A, B, C, D, E, F, G, H, K, and L, having been isolated from Rana temporaria.[2]
This compound, also cataloged as Temporin-1Tc in the UniProt database, is a 13-amino-acid peptide. Like other temporins, it is C-terminally amidated, a common feature in amphibian AMPs that enhances their stability and activity.[2] The primary mode of action for temporins is the disruption of the bacterial cell membrane, a mechanism that is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[3]
Data Presentation: Physicochemical and Antimicrobial Properties of this compound
Quantitative data pertaining to the physicochemical properties and antimicrobial activity of this compound are summarized below. This information is critical for comparative analysis and for designing future experiments.
Table 1: Physicochemical Properties of this compound from Rana temporaria
| Property | Value | Reference |
| Amino Acid Sequence | LLPILGNLLNGLL-NH₂ | UniProt |
| Molecular Weight | 1361.8 Da | UniProt |
| Net Charge (at pH 7) | +1 | Calculated |
| Hydrophobicity (GRAVY) | 1.838 | Calculated |
| Isoelectric Point (pI) | 8.48 | Calculated |
GRAVY (Grand Average of Hydropathicity) score calculated using the Kyte and Doolittle scale. A more positive value indicates greater hydrophobicity.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Temporins from Rana temporaria
| Peptide | Target Microorganism | MIC (µM) | Reference |
| Temporin A | Staphylococcus aureus | 3 | [4] |
| Bacillus megaterium | 2.5 - 20 | [3] | |
| Enterococcus faecium (vancomycin-resistant) | 2.5 - 20 | [5] | |
| Enterococcus faecalis (vancomycin-resistant) | 2.5 - 20 | [3] | |
| Temporin B | Staphylococcus aureus | 2.5 - 20 | [6] |
| Streptococcus pyogenes | 2.5 - 20 | [6] | |
| Candida albicans | >20 | [6] | |
| Temporin G | Staphylococcus aureus | 24 (Bactericidal Conc.) | [3] |
| Enterococcus faecium | Low Concentrations | [3] | |
| Stenotrophomonas maltophilia | Low Concentrations | [3] | |
| Acinetobacter baumannii | Low Concentrations | [3] | |
| Candida albicans | 16 | [3] | |
| Temporin L | Escherichia coli | 12 | [4] |
| Staphylococcus aureus | 3 | [4] | |
| Candida albicans | 12 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound. These protocols are based on established methods for the study of antimicrobial peptides from amphibian skin secretions.
Induction and Collection of Skin Secretions
The release of antimicrobial peptides from the granular glands in the skin of Rana temporaria can be induced through mild, non-lethal methods.
Method 1: Norepinephrine Stimulation
Norepinephrine is a potent secretagogue that induces the release of granular gland contents.
-
Animal Handling: Frogs should be handled by personnel experienced in amphibian care and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosage: A dosage of 80 nmol of norepinephrine per gram of body weight has been shown to be effective in depleting AMP stores in Xenopus laevis and can be used as a starting point for Rana temporaria, with optimization as needed.[7]
-
Administration: The norepinephrine solution is administered via subcutaneous injection into the dorsal lymph sac.
-
Collection: Following injection, the frog is placed in a clean container with a small amount of deionized water. The secreted peptides will dissolve in the water. The solution is collected after approximately 15-30 minutes.
-
Processing: The collected secretion is immediately acidified with a small volume of trifluoroacetic acid (TFA) to a final concentration of 0.1% to inhibit protease activity. The sample is then centrifuged to remove any particulate matter and the supernatant is collected for purification.
Method 2: Mild Electrical Stimulation
This method uses a mild electrical current to stimulate the adrenergic myocytes, leading to the release of granular gland contents.[2]
-
Apparatus: A bipolar electrode connected to a suitable power source that can deliver controlled pulses.
-
Procedure: The electrodes are gently applied to the dorsal skin of the frog. A series of short, low-voltage pulses (e.g., 5-10 V, 5 ms duration, 50 Hz) are applied for a few seconds.
-
Collection: The secreted peptides are washed from the skin with a small volume of deionized water containing 0.1% TFA.
-
Processing: The collected solution is processed as described for norepinephrine stimulation.
Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides from complex biological mixtures based on their hydrophobicity.
-
Sample Preparation: The acidified and clarified skin secretion is first partially purified and concentrated using a C18 Sep-Pak cartridge. The cartridge is washed with 0.1% TFA in water, and the peptides are eluted with a solution of 70% acetonitrile in 0.1% TFA. The eluate is then lyophilized.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., Vydac C18, 10 mm x 250 mm, 5 µm particle size) is suitable for the initial fractionation. For final purification, a C4 or diphenylmethylsilyl-silica column can be used.
-
Mobile Phases:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution: The lyophilized sample is redissolved in a minimal volume of Solvent A and injected onto the column. The peptides are eluted with a linear gradient of Solvent B. A typical gradient for the initial fractionation is 5-75% Solvent B over 60 minutes at a flow rate of 2 ml/min.
-
Fraction Collection and Analysis: Fractions are collected at regular intervals (e.g., every minute). The absorbance is monitored at 214 nm and 280 nm. Each fraction is then screened for antimicrobial activity using a microdilution assay against a test organism such as Staphylococcus aureus. Fractions exhibiting activity are pooled for further purification using a shallower gradient.
Characterization of this compound
3.3.1. Peptide Sequencing by Edman Degradation
Edman degradation is a chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[8][9][10]
-
Sample Preparation: The purified peptide fraction is lyophilized to remove all solvents. The sample (typically 10-100 picomoles) is then ready for analysis.[8]
-
Instrumentation: An automated protein sequencer is used for this process.
-
Reaction Steps:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[9]
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[9]
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.
-
-
Identification: The PTH-amino acid is identified by comparing its retention time on an HPLC system with that of known PTH-amino acid standards.
-
Cycling: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.
3.3.2. Mass Spectrometry
Mass spectrometry is used to determine the precise molecular weight of the peptide and to confirm the amino acid sequence obtained from Edman degradation.
-
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.
-
Sample Preparation for MALDI-TOF: A small amount of the purified peptide solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). A droplet of this mixture is spotted onto a MALDI target plate and allowed to air dry.
-
Data Acquisition: The sample is irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): For sequence confirmation, a specific peptide ion is selected and fragmented. The fragmentation pattern provides information about the amino acid sequence.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and characterization of this compound.
Mechanism of Action: Membrane Disruption
The antimicrobial activity of temporins is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes. The "carpet-like" model is one of the proposed mechanisms for this action.
Conclusion
This compound, a short antimicrobial peptide from Rana temporaria, represents a promising candidate for the development of new anti-infective agents. Its discovery and isolation have been achieved through a series of well-established biochemical techniques. This guide provides the necessary background and detailed protocols to enable researchers to further investigate this compound and other related peptides. The provided data tables and workflow diagrams serve as a quick reference for the key characteristics and experimental procedures associated with this fascinating class of natural antibiotics. Further research is warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of synthetic this compound.
References
- 1. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of temporin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Norepinephrine depletion of antimicrobial peptides from the skin glands of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to Temporin C: Amino Acid Sequence, Primary Structure, and Antimicrobial Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin C, also known as Temporin-1Tc, is a short, cationic antimicrobial peptide originally isolated from the skin secretions of the European common frog, Rana temporaria. As a member of the temporin family, it is characterized by its hydrophobic nature and C-terminal amidation. This technical guide provides a comprehensive overview of the primary structure, physicochemical properties, and antimicrobial activity of this compound. Detailed experimental protocols for its synthesis and microbiological assessment are also presented, along with a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the study of antimicrobial peptides and the development of novel anti-infective agents.
Primary Structure and Physicochemical Properties
This compound (Temporin-1Tc) is a 13-amino acid peptide with the sequence FLPLIAGLAKSIL . The primary structure is notable for its high content of hydrophobic residues, which is a characteristic feature of the temporin family of peptides. The C-terminus of the peptide is amidated, a common post-translational modification in many antimicrobial peptides that enhances their stability and activity.
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its biological activity, particularly its interaction with microbial membranes.
| Property | Value | Reference |
| Amino Acid Sequence | FLPLIAGLAKSIL | --INVALID-LINK-- |
| Molecular Weight | 1362.8 g/mol | Calculated |
| Theoretical Isoelectric Point (pI) | 9.73 | Calculated |
| Net Charge at pH 7.4 | +2 | Calculated |
| Hydrophobicity (GRAVY) | 1.508 | Calculated |
| C-terminal Modification | Amidation | [1] |
Antimicrobial Activity
Mechanism of Action
The primary mode of action for temporins, including this compound, is the perturbation and disruption of the microbial cell membrane. This process does not involve a specific intracellular signaling pathway but is rather a direct physical interaction with the lipid bilayer. The proposed mechanism can be visualized as a "carpet-like" model:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion: Upon accumulation on the membrane surface, the high hydrophobicity of the peptide drives its insertion into the lipid bilayer.
-
Membrane Disruption: The insertion of multiple peptide molecules disrupts the lipid packing, leading to membrane permeabilization, pore formation, and ultimately, cell lysis. This disruption leads to the leakage of intracellular contents and cell death.
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound can be chemically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This is a standard and widely used technique for producing peptides of this length.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized and purified this compound
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Peptide Preparation: A stock solution of this compound is prepared and serially diluted in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains are cultured to the logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
Controls: Positive (bacteria with no peptide) and negative (medium only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Conclusion
This compound (Temporin-1Tc) is a promising antimicrobial peptide with a well-defined primary structure and physicochemical properties that favor its interaction with and disruption of microbial membranes. Its relatively simple structure makes it amenable to chemical synthesis, allowing for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound and its analogues. Further research is warranted to fully elucidate its spectrum of activity and potential as a novel anti-infective agent.
References
An In-depth Technical Guide to the Physicochemical Properties of Temporin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Temporin C, a member of the temporin family of antimicrobial peptides (AMPs). Originally isolated from the skin secretions of the European red frog, Rana temporaria, temporins represent a class of short, cationic, and hydrophobic peptides that are key components of the amphibian's innate immune system. This document summarizes the known structural and functional characteristics of this compound, details relevant experimental methodologies, and provides visualizations of its proposed mechanism and common evaluation workflows.
Core Physicochemical Properties
This compound is a 13-amino-acid peptide characterized by a high proportion of hydrophobic residues, particularly leucine. Like other temporins, it features a C-terminal amidation, a common post-translational modification that enhances peptide stability and activity by neutralizing the negative charge of the C-terminal carboxyl group.[1] The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Data Source / Method |
| Amino Acid Sequence | LLPILGNLLNGLL-NH₂ | Medchemexpress[2], Simmaco M, et al. 1996[3][4] |
| Molecular Formula | C₆₅H₁₁₆N₁₆O₁₅ | Medchemexpress[2] |
| Molecular Weight | 1361.71 g/mol | Medchemexpress[2] |
| Isoelectric Point (pI) | 5.51 | Calculated (Peptide Property Calculator) |
| Net Charge at pH 7.0 | 0 | Calculated (Peptide Property Calculator) |
| Grand Average of Hydropathicity (GRAVY) | 2.162 | Calculated (Peptide Property Calculator) |
| Hydrophobic Moment (µH) | 0.168 | Calculated (HeliQuest, assuming α-helix) |
Biological Activity
The initial study by Simmaco et al. in 1996 reported that natural and synthetic temporins exhibit antibacterial activity, primarily against Gram-positive bacteria. A notable characteristic of the temporin family described in this foundational paper is that they are generally not hemolytic.[3][4]
While this provides a qualitative assessment of this compound's function, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) against various microbial strains or 50% hemolytic concentration (HC50) values, are not extensively documented in publicly available literature. Most detailed structure-activity relationship studies have focused on other members of the temporin family, such as Temporin A, B, and L.
Proposed Mechanism of Action
The antimicrobial action of temporins, including this compound, is attributed to their direct interaction with and disruption of microbial cell membranes. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial membranes (e.g., phosphatidylglycerol) over the zwitterionic phospholipids (e.g., phosphatidylcholine) that dominate mammalian cell membranes.[5]
Upon reaching the membrane surface, the peptides are believed to adopt an amphipathic α-helical conformation.[4] This structure facilitates their insertion into the lipid bilayer. The subsequent disruption can occur via several models, most commonly the "carpet-like" mechanism, where the peptides accumulate on the membrane surface, causing tension and leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[4]
Figure 1: Proposed mechanism of action for this compound on bacterial membranes.
Experimental Protocols
The following sections detail standardized methodologies for assessing the key biological activities of antimicrobial peptides like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Test peptide (e.g., synthetic this compound), lyophilized
-
Target microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well polypropylene microtiter plates
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Bacterial inoculum adjusted to a final concentration of ~5 x 10⁵ CFU/mL
-
Microplate reader (for absorbance measurement at 600 nm)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to create a high-concentration stock solution. Perform serial two-fold dilutions in a low-binding medium (e.g., 0.01% acetic acid, 0.2% BSA) to create a range of working concentrations (typically 10x the final desired concentration).[2]
-
Inoculum Preparation: Culture the target microorganism overnight. Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, corresponding to approximately 2–7 x 10⁵ CFU/mL.[2]
-
Assay Plate Setup: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the serially diluted peptide solutions to the wells.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 150 µL and achieving the final desired peptide concentrations and bacterial density.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria or peptide).
-
Incubation: Incubate the plate at 37°C for 18–24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (i.e., no turbidity) is observed, either visually or by measuring absorbance at 600 nm.[6][7]
Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells (erythrocytes), which serves as a primary screen for cytotoxicity against mammalian cells.
Materials:
-
Test peptide (e.g., synthetic this compound)
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS) for positive control (100% lysis)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (for measuring absorbance at 405 nm or 540 nm)
Procedure:
-
RBC Preparation: Centrifuge a sample of whole blood to pellet the RBCs. Discard the supernatant and wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).
-
Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Assay Setup: Add the RBC suspension to each well containing the diluted peptide.
-
Controls: Prepare a negative control (RBCs in PBS only, 0% lysis) and a positive control (RBCs in 1% Triton X-100, 100% lysis).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Pelleting: Centrifuge the plate to pellet intact RBCs and cell debris.
-
Measurement: Carefully transfer the supernatant from each well to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm).
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis, typically determined by plotting percent hemolysis against peptide concentration.[3]
Conclusion
This compound is a small, hydrophobic antimicrobial peptide from the skin of Rana temporaria. Its primary sequence and basic physicochemical properties have been established. Like other temporins, its mechanism of action is believed to involve the direct disruption of bacterial membranes, a process driven by its amphipathic and cationic nature. While foundational studies indicate activity against Gram-positive bacteria with low hemolytic potential, a lack of extensive, publicly available quantitative data (MIC, HC50) for this compound specifically highlights an opportunity for further research. The standardized protocols provided herein offer a framework for such investigations, which would be invaluable for fully characterizing its therapeutic potential and advancing the development of temporin-based antimicrobial agents.
References
- 1. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Property Calculator [novoprolabs.com]
- 3. Peptide Property Calculator [peptide2.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Analyzing Tool | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
Structural Analysis of Temporin Family Peptides Using Circular Dichroism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Circular Dichroism (CD) spectroscopy for the structural analysis of Temporin C and related peptides. Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2][3][4] Their potent antimicrobial activity, coupled with their simple structure, makes them excellent candidates for the development of new anti-infective drugs.[5][6] Understanding their secondary structure, particularly the transition from a disordered state to an ordered α-helical conformation in membrane-like environments, is crucial for elucidating their mechanism of action and for designing more effective analogues.[3][7][8]
Circular Dichroism is a rapid and powerful spectroscopic technique for evaluating the secondary structure, folding, and binding properties of peptides and proteins.[6][9][10][11][12] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, providing information on the percentages of α-helix, β-sheet, and random coil conformations.[13]
Conformational Plasticity of Temporins
A defining characteristic of temporins is their structural adaptability to different environments. CD spectroscopy has been instrumental in characterizing this plasticity.
-
Aqueous Environments: In aqueous solutions or phosphate buffers, temporins typically exhibit a random coil or disordered conformation.[1][14] This is characterized by a CD spectrum with a single minimum near 200 nm.[1]
-
Membrane-Mimicking Environments: Upon interaction with environments that mimic the hydrophobicity of a cell membrane, temporins undergo a significant conformational change.[5][7] This "disorder-to-helix" transition is observed in the presence of:
-
Organic Solvents: Trifluoroethanol (TFE) is commonly used to induce helical structures. Studies on Temporin L and A showed that TFE promotes a gradual transition from a random coil to an α-helical structure.[14]
-
Micelles: Detergent micelles, such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC), simulate the charged and zwitterionic surfaces of bacterial and mammalian membranes, respectively.[1][15] In SDS and DPC micelles, temporins consistently show a higher propensity to form α-helices, indicated by CD spectra with two distinct minima around 208 and 222 nm and a maximum near 190 nm.[1][9]
-
Lipid Vesicles: Interaction with large unilamellar vesicles (LUVs) composed of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) also induces an α-helical conformation.[8][9]
-
This amphipathic α-helical structure is critical for the biological function of temporins, enabling them to interact with and disrupt microbial cell membranes.[7] While the α-helix is the predominant structure upon membrane interaction, some temporins, like Temporin-Rb, may assume a β-sheet conformation when deposited into oriented stacked lipid bilayers.[5]
Quantitative Structural Analysis
CD spectra can be deconvoluted using various algorithms to estimate the percentage of different secondary structure elements.[11][16] The online server DichroWeb is a common tool for this analysis.[1] The data below for analogues of Temporin L illustrates how the environment quantitatively affects secondary structure.
| Peptide/Analogue | Environment | α-Helix (Regular) % | α-Helix (Distorted) % | β-Strand (Regular) % | β-Strand (Distorted) % | Other % |
| Linear Peptide 9 | Water | 0 | 0 | 33 | 12 | 55 |
| SDS Micelles | 11 | 9 | 24 | 11 | 45 | |
| DPC Micelles | 24 | 10 | 19 | 10 | 37 | |
| Cyclic Analogue 12 | Water | 0 | 4 | 29 | 13 | 54 |
| SDS Micelles | 31 | 11 | 15 | 10 | 33 | |
| DPC Micelles | 46 | 11 | 10 | 8 | 25 | |
| Cyclic Analogue 17 | Water | 0 | 0 | 32 | 13 | 55 |
| SDS Micelles | 28 | 11 | 16 | 10 | 35 | |
| DPC Micelles | 44 | 11 | 11 | 8 | 26 | |
| Cyclic Analogue 25 | Water | 13 | 10 | 23 | 11 | 43 |
| SDS Micelles | 46 | 12 | 10 | 8 | 24 | |
| DPC Micelles | 52 | 12 | 8 | 7 | 21 |
Table adapted from data on Temporin L analogues.[1] "Other" includes turns and unordered structures.
Experimental Protocols for CD Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible CD data for peptides like this compound.[17]
Sample and Buffer Preparation
-
Peptide Purity and Concentration: The peptide sample must be of high purity (>95%).[11][18] The concentration should be accurately determined, typically ranging from 0.05 to 0.5 mg/mL.[13]
-
Buffer Selection: The buffer must be transparent in the far-UV region (190-260 nm).[10] Buffers like 10 mM phosphate buffer are commonly used.[10][13] Components with high UV absorbance, such as Tris or high salt concentrations, should be avoided.[10]
-
Membrane Mimetics: For studying conformational changes, prepare stock solutions of TFE, SDS, DPC, or lipid vesicles (LUVs) to be mixed with the peptide solution to the desired final concentration.
Instrument Parameters and Data Acquisition
-
Instrument Setup: Purge the instrument with nitrogen gas for at least 30 minutes before activating the lamp.[13]
-
Cuvette: Use a quartz cuvette with a short path length, typically 0.1 to 1 mm.[10][13]
-
Measurement Parameters:
-
Wavelength Range: 190 nm to 260 nm for secondary structure analysis.[1]
-
Scanning Speed: 50–100 nm/min.[10]
-
Data Pitch/Resolution: 0.1 to 0.5 nm.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3 to 5 scans are averaged to improve the signal-to-noise ratio.[17]
-
Temperature: Maintain a constant temperature, typically 20°C or 25°C.[9][13]
-
Data Processing and Analysis
-
Baseline Correction: A spectrum of the buffer (including any membrane mimetics) without the peptide is recorded under identical conditions and subtracted from the sample spectrum.[17]
-
Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]) in units of deg·cm²·dmol⁻¹ using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where mdeg is the measured ellipticity, MRW is the mean residue weight (molecular weight / number of amino acids), c is the concentration in mg/mL, and l is the path length in cm.[10]
-
Secondary Structure Estimation: The processed spectrum is analyzed using deconvolution software or web servers like DichroWeb, which fit the experimental data to a reference set of spectra from proteins with known structures.[1]
Visualizing Workflows and Mechanisms
Graphviz diagrams are used to illustrate key processes in the structural analysis and mechanism of action of this compound.
Caption: Experimental workflow for CD analysis of this compound.
Caption: Influence of environment on this compound secondary structure.
Caption: Proposed mechanism of action for Temporin peptides.
Mechanism of Action
The structural data obtained from CD spectroscopy directly supports the proposed mechanism of action for temporins. The transition to an amphipathic α-helix upon encountering a microbial membrane is the crucial first step.[7] This structure allows the peptide to insert into the lipid bilayer, disrupting its integrity.[3][7] This disruption leads to membrane permeabilization and depolarization, causing the leakage of essential intracellular contents and ultimately leading to rapid cell death.[7] Some studies also suggest that temporins can trigger downstream events like mitochondrial membrane collapse, further contributing to their cytotoxic effects.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion | MDPI [mdpi.com]
- 3. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of the peptides temporin-Ra and temporin-Rb and interactions with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Temporin C Family of Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant pathogens constitutes a critical threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Among these, the temporin family, a group of small, cationic, and hydrophobic peptides isolated from amphibian skin, has garnered significant attention. This technical guide provides a comprehensive overview of the Temporin C family, with a particular focus on its core members and their analogues. We delve into their structure-activity relationships, mechanisms of action, and antimicrobial spectrum, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the synthesis, characterization, and evaluation of these peptides, alongside visualizations of their mode of action to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to the Temporin Family
Temporins are among the smallest known naturally occurring linear antimicrobial peptides, typically ranging from 10 to 14 amino acid residues in length.[1] First isolated from the skin of the European red frog Rana temporaria, this family of peptides is characterized by a high content of hydrophobic residues and a net positive charge, usually between +2 and +3 at physiological pH.[2] These physicochemical properties are crucial for their antimicrobial activity, which is primarily directed against Gram-positive bacteria.[1] A common feature of temporins is their C-terminal amidation, a post-translational modification that enhances their stability and activity.[1] In hydrophobic environments, such as bacterial membranes, temporins adopt an amphipathic α-helical conformation, which is critical for their mechanism of action.[1]
The this compound Subfamily: Structure and Properties
While the broader temporin family is extensive, this guide focuses on the this compound lineage, with Temporin-1CEc serving as a key representative member. Temporin-1CEc, isolated from the skin secretions of the Chinese brown frog Rana chensinensis, exhibits low intrinsic antibacterial activity but also displays minimal hemolytic activity, making it an interesting template for the design of analogues with improved therapeutic indices.[3]
Analogues of Temporin-1CEc have been developed by modifying its cationicity and hydrophobicity through amino acid substitutions. These studies have revealed that a delicate balance between these two properties is essential for potent antimicrobial activity while maintaining low cytotoxicity.[3][4]
Table 1: Physicochemical Properties of Temporin-1CEc and Selected Analogues
| Peptide | Sequence | Molecular Weight (Da) | Net Charge | Hydrophobicity (H) |
| Temporin-1CEc | IIPLPIFPLIPL-NH₂ | 1349.8 | +1 | 1.258 |
| 2K | IIPLPIKPLIPL-NH₂ | 1346.8 | +2 | 1.150 |
| 4K | IIPLPIFPLKPL-NH₂ | 1346.8 | +2 | 1.150 |
| 2K2L | IIPLPLKKFLKKL-NH₂ | 1545.0 | +4 | 0.985 |
| 2K4L | IILLLLKKFLKKL-NH₂ | 1545.0 | +4 | 1.217 |
Mechanism of Action
The primary mechanism of action for the this compound family, like other temporins, involves the direct disruption of microbial cell membranes.[5] This process is generally understood to occur in a multi-step fashion that does not involve specific intracellular signaling pathways but rather a direct physical interaction with the membrane.
Electrostatic Attraction and Membrane Insertion
The cationic nature of this compound peptides facilitates their initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5] This initial binding concentrates the peptides at the membrane surface. Subsequently, the hydrophobic residues of the peptide drive its insertion into the lipid bilayer.[5]
Membrane Permeabilization and Disruption
Upon insertion, temporins are believed to disrupt the membrane integrity through various proposed models, including the "carpet-like" model, the formation of "toroidal pores," or "barrel-stave" pores.[5] In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane dissolution in a detergent-like manner. The formation of pores, on the other hand, creates channels through the membrane, leading to the leakage of ions and essential cellular components, ultimately resulting in cell death.[5]
References
- 1. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Temporin C: An In-depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antimicrobial screening of Temporin C, a member of the temporin family of short, cationic antimicrobial peptides (AMPs). This document summarizes its spectrum of activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and screening workflow. Temporins are known for their broad-spectrum activity against various microorganisms and their potential as novel anti-infective agents.[1][2]
Core Principles of Temporin Action
Temporins, including this compound, are relatively short peptides, typically 8-17 amino acids in length.[2] Their primary mode of action involves the disruption of microbial cell membranes.[3] These peptides are amphipathic, adopting an α-helical structure in hydrophobic environments such as cell membranes.[1][3] This structure facilitates their interaction with and insertion into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.[3] The process can involve the formation of pores or a more general destabilization of the membrane, often described by a "carpet-like" mechanism.[3]
Antimicrobial Spectrum of this compound and its Analogues
The initial screening of this compound and its derivatives has revealed a broad spectrum of activity, particularly against Gram-positive bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.[1][4] The following table summarizes the reported antimicrobial activities.
| Peptide/Analogue | Microorganism | MIC (μM) | MBC (μM) | Reference |
| Temporin-1CEa | Staphylococcus aureus | - | - | [2] |
| Temporin-1CEa | Escherichia coli | - | - | [2] |
| Temporin G | Enterococcus faecium | Low | - | [2] |
| Temporin G | Staphylococcus aureus | Low | - | [2] |
| Temporin G | Stenotrophomonas maltophilia | Low | - | [2] |
| Temporin G | Acinetobacter baumannii | Low | - | [2] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL | Bacillus megaterium Bm11 | 0.78 | - | [5] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL | Staphylococcus aureus ATCC 25923 | 3.12 | - | [5] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL | Acinetobacter baumannii ATCC 19606 | 3.12 | - | [5] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL | Escherichia coli ATCC 25922 | 6.25 | - | [5] |
| Temporin L | Gram-positive strains | 2.5 - 20 | - | [6] |
| Temporin-1CEh | Gram-positive bacteria | More potent | - | [7] |
| Temporin-1CEh | Gram-negative bacteria | Less potent | - | [7] |
Note: Specific MIC/MBC values for this compound were not explicitly available in the provided search results. The table presents data for closely related temporins and their analogues to illustrate the general antimicrobial spectrum.
Experimental Protocols
The determination of the antimicrobial activity of this compound is primarily achieved through broth microdilution assays. This method is a standardized, reliable, and widely used technique for quantitative susceptibility testing.[8][9]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is employed to determine the MIC of the peptides.[10]
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 10% EtOH/H₂O).[10]
-
96-well U-shaped-bottom polystyrene plates.[10]
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB)).[4][5]
-
Bacterial strains for testing (e.g., S. aureus, E. coli).[4]
-
Spectrophotometer (for measuring optical density at 600 nm).[4]
-
Sterile pipette tips and multichannel pipettes.
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test microorganism into the appropriate broth and incubate at 37°C until it reaches the logarithmic growth phase.[4]
-
Inoculum Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL in fresh broth.[5]
-
Peptide Dilution Series: Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 μL, and the concentration range should be sufficient to determine the MIC (e.g., 0.1 to 100 μM).[1][5]
-
Inoculation: Add 50 μL of the standardized bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 μL.[5]
-
Controls:
-
Positive Control: A well containing the bacterial suspension without any peptide.
-
Negative Control: A well containing only the sterile growth medium.
-
-
Incubation: Incubate the microplate at 37°C for 16-24 hours.[4][5]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1][4]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined to assess the bactericidal versus bacteriostatic activity of the peptide.
Procedure:
-
Following the MIC determination, take a 10-50 μL aliquot from the wells showing no visible growth (i.e., at and above the MIC).[1][4]
-
Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).[4]
-
The MBC is defined as the lowest concentration of the peptide that results in no bacterial growth on the agar plate.[1][4]
Visualizations
Mechanism of Action: Membrane Disruption
The primary mechanism of action for temporins is the perturbation and disruption of the bacterial cell membrane.
Caption: this compound interaction with and disruption of the bacterial cell membrane.
Experimental Workflow: Antimicrobial Screening
The following diagram illustrates the typical workflow for the initial screening of the antimicrobial spectrum of this compound.
Caption: Workflow for determining the MIC and MBC of this compound.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
- 9. apec.org [apec.org]
- 10. New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Temporin C Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the temporin family of antimicrobial peptides (AMPs), with a specific focus on analogs of Temporin-1CEc, a representative member of the temporin family. Temporins are short, typically C-terminally amidated, cationic peptides isolated from amphibian skin, which represent promising templates for the development of novel anti-infective agents.[1][2] Understanding the relationship between their primary sequence and their biological function is critical for designing potent, selective, and non-toxic therapeutic candidates.
Core Concepts: Temporin Structure and Mechanism of Action
Temporins are among the smallest known naturally occurring AMPs, generally consisting of 10-14 amino acid residues.[3] Their structure and function are defined by key physicochemical properties:
-
Cationicity: Possessing a net positive charge (typically up to +3) at neutral pH, which facilitates initial electrostatic attraction to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).[3][4]
-
Amphipathicity: In the hydrophobic environment of a cell membrane, temporins adopt an amphipathic α-helical conformation.[3] This structure arranges hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, enabling interaction with both the lipid acyl chains and the polar head groups of the membrane.
-
Hydrophobicity: A high content of hydrophobic residues drives the insertion of the peptide into the membrane bilayer, which is crucial for its disruptive action.
The primary mechanism of action for most temporins is the physical disruption of the microbial cell membrane.[5] Unlike conventional antibiotics that target specific metabolic pathways, temporins act by compromising membrane integrity. The prevailing model is the "carpet-like" mechanism, where peptide monomers first accumulate on and saturate the membrane surface. Once a threshold concentration is reached, they reorient and insert into the lipid bilayer, leading to membrane permeabilization, depolarization, leakage of cellular contents, and ultimately, cell death.[6] This direct, physical mechanism is believed to be less susceptible to the development of microbial resistance.[5]
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent and selective temporin analogs hinges on systematically modifying the peptide's primary structure to optimize its antimicrobial efficacy while minimizing its toxicity to host cells, particularly its hemolytic activity (the lysis of red blood cells). The key to this optimization is balancing cationicity and hydrophobicity.[6]
This section focuses on the SAR of Temporin-1CEc, a peptide with naturally low antibacterial and hemolytic activity, making it an excellent template for enhancement studies.[6]
Table 1: Antimicrobial Activity (MIC, μM) of Temporin-1CEc and Analogs
| Peptide | Sequence | Charge | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | MRSE 1208 | Reference |
| Temporin-1CEc | IIPLPLGLLAKL-NH₂ | +2 | >128 | >128 | >128 | >128 | [6] |
| 2K | IIPLPLKLLAKL-NH₂ | +3 | 64 | 128 | >128 | 64 | [6] |
| 4K | IIKLKLKLLAKL-NH₂ | +5 | >128 | >128 | >128 | >128 | [6] |
| 2K2L | IIPLPLKKFLKKL-NH₂ | +4 | 8 | 16 | 32 | 4 | [6] |
| 2K4L | IILLLLKKFLKKL-NH₂ | +4 | 4 | 8 | 16 | 2 | [6] |
| 4K2L | IIKLKLKKFLKKL-NH₂ | +6 | 16 | 32 | 64 | 8 | [6] |
| 4K4L | IILLLLKKFLKKL-NH₂ | +6 | 8 | 16 | 32 | 4 | [6] |
MRSE: Methicillin-Resistant Staphylococcus epidermidis
Table 2: Hemolytic Activity and Therapeutic Index of Temporin-1CEc Analogs
| Peptide | Sequence | HC₅₀ (μM) | Therapeutic Index (vs. MRSE 1208) | Reference |
| Temporin-1CEc | IIPLPLGLLAKL-NH₂ | >256 | - | [6] |
| 2K2L | IIPLPLKKFLKKL-NH₂ | 186.4 | 46.6 | [6] |
| 2K4L | IILLLLKKFLKKL-NH₂ | 98.7 | 49.4 | [6] |
HC₅₀: The peptide concentration causing 50% hemolysis of human red blood cells. Therapeutic Index (TI) is calculated as HC₅₀ / MIC.
Analysis of SAR Data:
-
Role of Cationicity: Increasing the net positive charge from +2 (Temporin-1CEc) to +3 (analog 2K ) by substituting Gly7 with Lys modestly improved activity against Gram-positive bacteria. However, a further increase to +5 (4K ) abolished activity, suggesting that an excessive charge can hinder effective interaction with the membrane, possibly by restricting insertion after the initial electrostatic binding.[6]
-
Role of Hydrophobicity: The analogs 2K2L and 2K4L demonstrate the critical role of hydrophobicity. While maintaining a +4 charge, increasing the hydrophobicity by substituting Pro residues with Leu (2K4L vs. 2K2L ) led to a two-fold increase in potency against all tested bacterial strains.[6] This highlights that after an initial electrostatic attraction, sufficient hydrophobicity is required to drive the peptide into the membrane core.
-
Balancing Cationicity and Hydrophobicity: The data shows that antibacterial activity is not solely dependent on one factor but on a fine-tuned balance between positive charge and hydrophobicity.[6] While 2K4L was highly potent, further increasing hydrophobicity in other analogs (not shown) led to decreased activity, indicating an optimal hydrophobic window. An excessive increase in hydrophobicity often correlates with a significant rise in hemolytic activity, as the peptide loses its ability to discriminate between microbial and mammalian membranes.[6]
-
Therapeutic Index: The most promising analogs, 2K2L and 2K4L , exhibit high therapeutic indices against the multi-drug resistant MRSE strain. They possess potent antibacterial activity at concentrations far below those that cause significant hemolysis, marking them as strong candidates for further development.[6]
Visualized Workflows and Mechanisms
Caption: Logical workflow for a temporin structure-activity relationship study.
Caption: Standard experimental workflow for evaluating novel temporin analogs.
Caption: Simplified representation of the "carpet-like" mechanism of action.
Experimental Protocols
Temporin analogs are typically synthesized using an automated peptide synthesizer following the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
-
Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by incubating with a 20% piperidine in DMF solution for 20-30 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (4-5 equivalents) is pre-activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. This activated mixture is added to the resin and allowed to react for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the peptide sequence, building the chain from the C-terminus to the N-terminus.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by incubating the resin in a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's purity is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.
The Minimum Inhibitory Concentration (MIC) is determined using a modified broth microdilution method as recommended for cationic peptides.
-
Bacterial Culture: Test bacteria are grown overnight at 37°C in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: Peptides are serially diluted (2-fold) in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.
-
Assay Plate Preparation: The assay is performed in sterile 96-well polypropylene plates (note: polystyrene plates should be avoided as cationic peptides can adhere to the surface). 100 µL of the diluted bacterial suspension is added to each well.
-
Incubation: 11 µL of the serially diluted peptide solutions are added to the wells. A positive control (bacteria only) and a negative control (broth only) are included. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that results in complete inhibition of visible bacterial growth.
This assay measures the peptide's toxicity towards mammalian red blood cells (RBCs).
-
RBC Preparation: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation (1000 x g for 10 min) and resuspended in PBS to a final concentration of 4% (v/v).
-
Assay Setup: 100 µL of the RBC suspension is added to the wells of a 96-well V-bottom plate.
-
Peptide Addition: 100 µL of serially diluted peptide solutions (in PBS) are added to the RBCs.
-
Controls: RBCs incubated with PBS serve as the negative control (0% hemolysis), and RBCs treated with 0.1-1% Triton X-100 serve as the positive control (100% hemolysis).
-
Incubation: The plate is incubated for 60 minutes at 37°C.
-
Measurement: The plate is centrifuged at 1000 x g for 5 minutes. 100 µL of the supernatant from each well is transferred to a new flat-bottom 96-well plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 450 nm or 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.
Conclusion and Future Perspectives
Structure-activity relationship studies on Temporin-1CEc and its analogs clearly demonstrate that a careful balance of cationicity and hydrophobicity is paramount for designing effective and selective antimicrobial peptides.[6] By systematically substituting amino acid residues, it is possible to transform a weakly active peptide into a potent agent with a high therapeutic index against multi-drug resistant pathogens. The insights gained from these studies pave the way for the rational design of next-generation temporin-based therapeutics. Future work should focus on further optimizing lead candidates to enhance their stability in biological fluids, reduce potential immunogenicity, and evaluate their efficacy in in vivo infection models.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Temporin C and Model Lipid Membranes: A Technical Guide to a Pore-Forming Interaction
For Researchers, Scientists, and Drug Development Professionals
Temporins are a family of short, hydrophobic, and cationic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1] Among them, Temporin C exhibits potent activity against a range of microorganisms. Its mechanism of action is primarily attributed to its direct interaction with and disruption of the microbial cell membrane. Understanding this interaction at a molecular level is crucial for the development of new antimicrobial agents. This technical guide provides an in-depth overview of the interaction of this compound with model lipid membranes, focusing on the experimental methodologies used to elucidate its mechanism, quantitative data interpretation, and the logical pathways of its action.
Mechanism of Action: A Direct Assault on the Membrane
This compound, like other members of its family, does not rely on specific protein receptors for its antimicrobial activity. Instead, its positively charged residues facilitate an initial electrostatic attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG).[2] Following this initial binding, the peptide's hydrophobicity drives its insertion into the lipid bilayer. This insertion perturbs the membrane's structure and integrity, leading to the formation of pores or channels.[3] The consequence of this membrane disruption is the leakage of essential ions and metabolites, ultimately causing cell death. Molecular dynamics simulations suggest that temporins can induce significant local disordering of the lipid acyl chains and thinning of the membrane.[4]
dot graph "Temporin_C_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound in Solution\n(Random Coil)", fillcolor="#F1F3F4"]; B [label="Electrostatic Attraction", fillcolor="#FFFFFF"]; C [label="Negatively Charged\nModel Lipid Membrane (e.g., POPG)", fillcolor="#FBBC05"]; D [label="Binding to Membrane Surface", fillcolor="#F1F3F4"]; E [label="Conformational Change\n(α-helix formation)", fillcolor="#FFFFFF"]; F [label="Hydrophobic Insertion\ninto Bilayer Core", fillcolor="#F1F3F4"]; G [label="Membrane Perturbation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pore/Channel Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Leakage of Ions\n& Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B [label="Cationic Nature", color="#4285F4"]; C -> B [label="Anionic Lipids", color="#4285F4"]; B -> D [color="#4285F4"]; D -> E [label="Hydrophobic Environment", color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#EA4335"]; G -> H [color="#EA4335"]; H -> I [color="#EA4335"]; I -> J [color="#202124"]; } . Caption: Proposed mechanism of this compound interaction with a model lipid membrane.
Key Experimental Techniques and Protocols
A variety of biophysical techniques are employed to study the interaction of this compound with model lipid membranes. The following sections detail the protocols for the most common and informative assays.
Preparation of Large Unilamellar Vesicles (LUVs)
LUVs are widely used as model membranes due to their defined size and lamellarity. The extrusion method is a common and reliable technique for their preparation.[5][6]
Experimental Protocol:
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., a mixture of POPC and POPG to mimic bacterial membranes) in an organic solvent like chloroform.[7]
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with an appropriate buffer (e.g., HEPES or phosphate buffer) to a final lipid concentration of 1-10 mg/mL.[7]
-
The hydration process should be carried out above the phase transition temperature of the lipids.
-
To enhance the formation of multilamellar vesicles (MLVs), the suspension can be subjected to several freeze-thaw cycles.[5]
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Load the MLV suspension into a gas-tight syringe and connect it to one side of the extruder.
-
Connect an empty syringe to the other side.
-
Pass the lipid suspension through the membrane a specified number of times (typically 10-21 passes) to form LUVs of a uniform size distribution.[6]
-
-
Characterization:
-
The size and homogeneity of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).
-
dot graph "LUV_Preparation_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Lipid Dissolution\n(in organic solvent)", fillcolor="#F1F3F4"]; B [label="Solvent Evaporation\n(Nitrogen stream & vacuum)", fillcolor="#F1F3F4"]; C [label="Thin Lipid Film Formation", fillcolor="#FBBC05"]; D [label="Hydration with Buffer\n(above lipid Tm)", fillcolor="#F1F3F4"]; E [label="Multilamellar Vesicle (MLV)\nSuspension", fillcolor="#FBBC05"]; F [label="Freeze-Thaw Cycles\n(optional)", fillcolor="#FFFFFF"]; G [label="Extrusion through\nPolycarbonate Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Large Unilamellar Vesicles (LUVs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterization\n(e.g., Dynamic Light Scattering)", fillcolor="#F1F3F4"];
A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; E -> G [label="Direct Extrusion", style=dashed, color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; } . Caption: Experimental workflow for the preparation of Large Unilamellar Vesicles (LUVs).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate the secondary structure of peptides upon interaction with lipid membranes.[8][9] Temporins typically adopt a random coil conformation in aqueous solution and transition to an α-helical structure in the presence of lipid vesicles.[10]
Experimental Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[8][11]
-
Acquire spectra for the peptide in buffer alone, the LUVs alone (as a baseline), and the peptide-LUV mixture.
-
Maintain a constant temperature throughout the measurements.
-
-
Data Analysis:
-
Subtract the LUV baseline spectrum from the peptide-LUV spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the MRE data using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]
-
Illustrative Data (Temporin Family):
| Condition | Predominant Secondary Structure | Reference |
| Aqueous Buffer | Random Coil | [10] |
| In presence of negatively charged vesicles (e.g., POPG) | α-Helix | [10] |
Fluorescence Leakage Assay
This assay directly measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent probe.[1][12] The ANTS/DPX system is a commonly used dye/quencher pair.[12]
Experimental Protocol:
-
Vesicle Preparation with Entrapped Probes:
-
Prepare a lipid film as described in section 2.1.
-
Hydrate the film with a buffer containing the fluorescent probe ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and the quencher DPX (p-xylene-bis(pyridinium) bromide).[12] Typical concentrations are 12.5 mM ANTS and 45 mM DPX.[12]
-
Prepare LUVs containing the ANTS/DPX mixture by extrusion.
-
Remove the non-encapsulated ANTS and DPX by size-exclusion chromatography (e.g., using a Sephadex G-75 column).[13]
-
-
Leakage Measurement:
-
Dilute the ANTS/DPX-loaded LUVs in a cuvette with buffer to a final lipid concentration of approximately 50 µM.[14]
-
Monitor the fluorescence of ANTS (excitation ~360 nm, emission ~530 nm) over time.[15]
-
Add this compound at the desired concentration and continue to record the fluorescence.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).[15]
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at the time point, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.[15]
-
Illustrative Data (Temporin Analogs):
| Peptide Concentration | Lipid Composition | % Leakage (Illustrative) | Reference |
| 2 µM | PC | ~25% | [15] |
| 4 µM | PC | ~35% | [15] |
| 8 µM | PC | ~45% | [15] |
| 2 µM | PG | ~65% | [15] |
| 4 µM | PG | ~65% | [15] |
| 8 µM | PG | ~65% | [15] |
PC: Phosphatidylcholine (neutral), PG: Phosphatidylglycerol (anionic). Data is for a Temporin B analog and illustrates the preference for anionic membranes.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of binding interactions.[16][17] It directly measures the heat released or absorbed during the binding of a peptide to lipid vesicles, providing information on the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16]
Experimental Protocol:
-
Sample Preparation:
-
Prepare LUVs and a stock solution of this compound in the same, degassed buffer.
-
The concentration of the peptide in the syringe should be 10-20 times higher than the lipid concentration in the sample cell.[18]
-
-
Titration:
-
Load the LUV suspension into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 5-10 µL) of the peptide solution into the LUV suspension while monitoring the heat change.[16]
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[16]
-
Illustrative Thermodynamic Parameters for a Cationic Antimicrobial Peptide (GS14dK4):
| Lipid Vesicle Composition | K_a (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| POPC | 1.1 x 10⁵ | +8.7 | -15.5 | -6.8 | [16] |
| POPG | 1.8 x 10⁷ | +6.3 | -16.1 | -9.8 | [16] |
| POPS | 1.4 x 10⁸ | +7.2 | -18.3 | -11.1 | [16] |
POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine. Data illustrates the stronger binding to anionic vesicles.
Membrane Fluidity Assay
The interaction of this compound with lipid membranes can alter the physical properties of the bilayer, such as its fluidity. This can be assessed using fluorescent probes like Laurdan, whose emission spectrum is sensitive to the polarity of its environment and thus to the packing of lipid acyl chains.[19]
Experimental Protocol:
-
Vesicle Preparation with Laurdan:
-
Incorporate Laurdan into the lipid mixture during the film preparation step at a low molar ratio (e.g., 1:500 probe-to-lipid).
-
Prepare LUVs containing Laurdan as described in section 2.1.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of the Laurdan-labeled LUVs (excitation ~365 nm, emission scan ~400-550 nm) in the absence and presence of this compound.[19]
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm (ordered phase) and 490 nm (disordered phase), respectively.[19]
-
An increase in GP indicates a decrease in membrane fluidity (more ordered), while a decrease in GP suggests an increase in fluidity (more disordered).
-
Illustrative Data (Temporin Analog):
| Peptide Concentration | LUV Composition | Change in GP | Interpretation | Reference |
| 5 µM | DOPG/CL | +0.03 | Increased order (decreased fluidity) | [19] |
| 30 µM | DOPG/CL | +0.29 | Significantly increased order | [19] |
DOPG: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), CL: Cardiolipin. Data is for a synthetic temporin-derived peptide.
Concluding Remarks
The interaction of this compound with model lipid membranes is a multifaceted process characterized by initial electrostatic binding, a conformational change to an α-helical structure, and subsequent insertion into the hydrophobic core of the bilayer. This leads to membrane permeabilization and a loss of barrier function, which is the primary mechanism of its antimicrobial activity. The experimental techniques and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the membrane-disrupting properties of this compound and other antimicrobial peptides. A thorough understanding of these interactions is paramount for the rational design and development of novel peptide-based therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 2. Interactions of the antimicrobial peptides temporins with model biomembranes. Comparison of temporins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of temporins on molecular dynamics and membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. 2.2. Preparation of Large Unilamellar Vesicles [bio-protocol.org]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structural analysis of the peptides temporin-Ra and temporin-Rb and interactions with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Assays of Volume Change, Membrane Fusion and Membrane Permeability—Note 14.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stevensonlab.com [stevensonlab.com]
- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 19. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Temporins: An In-depth Guide to Early Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temporins represent a family of short, cationic, and amphipathic antimicrobial peptides (AMPs), first isolated from the skin secretions of the European red frog, Rana temporaria[1].[1] These peptides, typically 10-14 amino acids in length, emerged in early research as promising therapeutic candidates due to their potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Their primary mechanism of action involves the direct disruption of microbial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics.[3] Early investigations also hinted at broader therapeutic applications, including anticancer and immunomodulatory activities. This technical guide delves into the core findings of early research on the temporin family, with a specific mention of Temporin C, summarizing key quantitative data, detailing foundational experimental protocols, and visualizing the underlying mechanisms and workflows. While this compound was identified as an active antibacterial member of this family, much of the detailed early functional characterization focused on its counterparts like Temporin A and L.[1][4]
Introduction to the Temporin Family
The temporin family of peptides was discovered in 1996 through the analysis of a cDNA library from the skin of Rana temporaria.[1] This initial study identified precursors for several peptides, including Temporins A, B, C, D, E, F, G, H, K, and L.[1] Structurally, these peptides are characterized by a C-terminal amidation and the propensity to form an α-helical structure in hydrophobic environments, such as when interacting with a cell membrane.[3][5] This amphipathic helix, with its segregated polar and nonpolar faces, is crucial for its biological activity.[5] Biological assays performed on synthetic versions confirmed that most of these peptides, including this compound, exhibit antibacterial properties.[1]
Core Therapeutic Activities & Quantitative Data
Early research predominantly focused on the antimicrobial and cytotoxic properties of temporins. The data, while limited for this compound specifically, illustrates a clear therapeutic window for several members of the family, characterized by high antimicrobial potency and variable, but often manageable, toxicity to mammalian cells.
Antimicrobial Activity
Temporins display a relatively narrow spectrum of activity, primarily targeting Gram-positive bacteria.[3] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth.
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Early Temporins
| Peptide | Target Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| Temporin A | Staphylococcus aureus | 2.3 - 20 | [1][2] |
| Temporin A | Bacillus megaterium | 2.5 | [2] |
| Temporin A | Vancomycin-resistant Enterococcus faecium | 2.5 - 5 | [2] |
| Temporin L | Escherichia coli | 2.5 - 20 | [5][6] |
| Temporin L | Staphylococcus aureus | 2.5 - 20 | [5][6] |
| Temporin G | Stenotrophomonas maltophilia | Not specified | [2] |
| Temporin G | Acinetobacter baumannii | Not specified |[2] |
Note: Specific MIC values for this compound from early studies are not well-documented in the reviewed literature. The table presents data from other well-studied, co-discovered temporins to illustrate the family's general potency.
Anticancer & Cytotoxic Activity
The membrane-disrupting properties of temporins also confer cytotoxic activity against cancer cells, which often possess membrane characteristics (e.g., increased anionic phospholipids) similar to microbial cells.[7] Cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀). A critical aspect of therapeutic potential is cell selectivity, often assessed by comparing antimicrobial or anticancer activity to hemolytic activity (the lysis of red blood cells).
Table 2: Representative Cytotoxic and Hemolytic Activities of Temporins
| Peptide | Cell Line / Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Temporin-1OLa | HeLa (Cervical Cancer) | LC₅₀ | 25 | [8] |
| Temporin-1Ga | 4T1 (Mouse Breast Cancer) | LC₅₀ | 20 | [8] |
| Temporin A | Human Red Blood Cells | Hemolytic Activity | > 120 (Low) | [2] |
| Temporin L | Human Red Blood Cells | Hemolytic Activity | High | [9] |
| Temporin-1CEa | MCF-7 (Breast Cancer) | IC₅₀ | ~30 | [2] |
| Temporin-1OLa | Human Red Blood Cells | HL₅₀ | 50 |[8] |
Note: This table includes data from various temporin peptides to showcase the range of anticancer and cytotoxic effects observed in the broader family.
Mechanism of Action
The primary therapeutic action of temporins is the physical disruption of the cell membrane. This mechanism is generally accepted to occur via a multi-step process that leverages the peptide's physicochemical properties.
-
Electrostatic Attraction : The cationic nature of temporins facilitates their initial binding to the negatively charged components of microbial membranes (e.g., lipopolysaccharides or teichoic acids).[1]
-
Membrane Insertion & Destabilization : Upon binding, the peptide folds into an amphipathic α-helix and inserts into the lipid bilayer.[3] Early models, often referred to as the "carpet-like" mechanism, suggest that the peptides accumulate on the membrane surface, disrupting the lipid packing and causing destabilization once a threshold concentration is reached.[3] This can lead to the formation of transient pores or channels, or even the complete disintegration of the membrane in a detergent-like manner.[3]
-
Cell Lysis : The compromised membrane integrity results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]
Caption: Generalized mechanism of action for temporin peptides.
Key Experimental Protocols
The following sections detail the standard methodologies used in early research to characterize the therapeutic potential of peptides like this compound.
Antimicrobial Susceptibility Assay (Broth Microdilution)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.
Protocol:
-
Preparation of Peptide Stock : Synthesized and purified peptide is dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Bacterial Culture : A target bacterial strain (e.g., S. aureus) is cultured in an appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic growth phase.[10] The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Serial Dilution : In a 96-well microtiter plate, the peptide stock solution is serially diluted (two-fold) in broth to achieve a range of final concentrations.[10]
-
Inoculation : The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Controls : Positive (broth with bacteria, no peptide) and negative (broth only) controls are included.
-
Incubation : The plate is incubated for 16-20 hours at 37°C.[10]
-
MIC Determination : The MIC is visually determined as the lowest peptide concentration in which no turbidity (bacterial growth) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is commonly used to assess the cytotoxic effects of peptides on cancer and normal cell lines.
Protocol:
-
Cell Seeding : Adherent cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to attach overnight.
-
Peptide Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test peptide. Control wells receive medium without the peptide.
-
Incubation : The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[11]
-
MTT Addition : A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of ~0.5 mg/mL. The plate is then incubated for another 1-4 hours.[12]
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[12]
-
Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of ~570 nm.[13] Cell viability is calculated as a percentage relative to the untreated control cells.
Hemolysis Assay
This assay assesses the peptide's toxicity to red blood cells (erythrocytes), a key indicator of its suitability for systemic applications.
Protocol:
-
Erythrocyte Preparation : Fresh human or animal red blood cells (RBCs) are obtained and washed multiple times with a phosphate-buffered saline (PBS) solution via centrifugation to remove plasma and buffy coat.[14][15] The washed RBCs are then resuspended in PBS to a final concentration (e.g., 1-4% v/v).[15][16]
-
Peptide Incubation : In a 96-well plate, the RBC suspension is mixed with equal volumes of the peptide solution at various concentrations.[16]
-
Controls : A negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a strong detergent like 0.1-1% Triton X-100, representing 100% hemolysis) are included.[17]
-
Incubation : The plate is incubated for a specified time (typically 30-60 minutes) at 37°C.[17]
-
Centrifugation : The plate is centrifuged to pellet intact RBCs and cell debris.
-
Hemoglobin Measurement : A portion of the supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin release (e.g., 415-540 nm).[17][18]
-
Calculation : The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
Caption: Structure-activity relationships in temporin peptides.
Conclusion and Future Outlook
The early research into the temporin family, including the identification of this compound, established these peptides as a significant class of natural antimicrobial agents. Their rapid, membrane-disrupting mechanism of action presented a compelling advantage over traditional antibiotics. While initial studies provided a strong foundation, they also highlighted challenges, such as the high hemolytic activity of certain members like Temporin L.[9] This underscored the critical importance of the therapeutic index (the ratio of toxicity to efficacy) and spurred subsequent research into designing synthetic analogues with improved cell selectivity and broader activity spectra. The foundational work on temporins paved the way for decades of peptide engineering, transforming these natural frog secretions into templates for novel anti-infective and anticancer therapeutics.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis [mdpi.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
preliminary cytotoxicity evaluation of Temporin C
An In-Depth Technical Guide to the Preliminary Cytotoxicity Evaluation of Temporin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of small, cationic, and largely hydrophobic antimicrobial peptides (AMPs) originally isolated from the skin of the European red frog, Rana temporaria.[1][2] This guide focuses on this compound, a member of this family, and provides a comprehensive overview of its preliminary cytotoxicity evaluation. Due to their amphipathic α-helical structure, temporins exhibit broad-spectrum antimicrobial activity and, significantly, have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4][5] Their proposed mechanism of action involves direct interaction with and disruption of the cell membrane, leading to cell death, which makes them promising candidates for novel anticancer therapies.[1][5][6][7]
This document serves as a technical resource, summarizing key quantitative data, detailing common experimental protocols for assessing cytotoxicity, and illustrating the underlying molecular pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of temporins is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the proliferation of 50% of the cells. The tables below summarize the IC50 values for various temporin analogues against a panel of human cancer and normal cell lines.
Table 1: Cytotoxicity (IC50) of Temporin Analogues on Human Cancer Cells
| Temporin Analogue | Cell Line | Cell Type | IC50 (µM) | Reference |
| Temporin-SHf | A549 | Lung Carcinoma | 16.42 | [5] |
| Temporin-SHf | MCF-7 | Breast Adenocarcinoma | 20.36 ± 5.64 | [4][5] |
| Temporin-SHf | HepG2 | Hepatocellular Carcinoma | 28.51 | [5] |
| Temporin-SHf | PC3 | Prostate Adenocarcinoma | 33.11 | [5] |
| [G10a]-SHa | A549 | Lung Carcinoma | 13.04 ± 1.99 | [4] |
| [G10a]-SHa | MCF-7 | Breast Adenocarcinoma | 14.12 ± 1.08 | [4] |
| [G10a]-SHa | PC3 | Prostate Adenocarcinoma | 17.98 ± 2.01 | [4] |
| [G10a]-SHa | HepG2 | Hepatocellular Carcinoma | 19.32 ± 1.98 | [4] |
| [G10a]-SHa | PANC-1 | Pancreatic Carcinoma | 31.63 ± 1.56 | [4] |
| [G10a]2-SHa | A549 | Lung Carcinoma | 3.79 ± 1.61 | [4] |
| [G10a]2-SHa | MCF-7 | Breast Adenocarcinoma | 6.27 ± 0.65 | [4] |
| [G10a]3-SHa | A549 | Lung Carcinoma | 1.84 ± 0.17 | [4] |
| [G10a]3-SHa | MCF-7 | Breast Adenocarcinoma | 3.82 ± 0.28 | [4] |
| Temporin A | A549 | Lung Carcinoma | 50-100 | [8][9] |
| Temporin A | Calu-3 | Lung Carcinoma | 50-100 | [8][9] |
| Temporin L | A549 | Lung Carcinoma | 1.5-25 | [8] |
| Temporin L | Calu-3 | Lung Carcinoma | 1.5-100 | [8] |
Table 2: Cytotoxicity (IC50) of Temporin Analogues on Normal Human Cells
| Temporin Analogue | Cell Line | Cell Type | IC50 (µM) | Reference |
| Temporin-SHf | HUVEC | Umbilical Vein Endothelial | >120 | [5] |
| [G10a]-SHa | IMR-90 | Fetal Lung Fibroblast | 37.20 ± 2.88 | [4] |
| [G10a]2-SHa | IMR-90 | Fetal Lung Fibroblast | 22.27 ± 0.40 | [4] |
| [G10a]3-SHa | IMR-90 | Fetal Lung Fibroblast | 13.94 ± 0.42 | [4] |
| Temporin A | Beas-2B | Normal Lung Epithelial | ~100 | [8][9] |
| Temporin L | Beas-2B | Normal Lung Epithelial | 1.5-100 | [8] |
Experimental Protocols for Cytotoxicity Assessment
Accurate evaluation of cytotoxicity is crucial. The following are detailed methodologies for key assays used in the study of this compound's effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11]
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HaCaT) into a 96-well plate at a density of approximately 2 x 10^4 to 5.5 x 10^3 cells per well and incubate for 24 hours to allow for attachment.[12][13]
-
Peptide Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) in a serum-free medium.[12][13] Incubate for a specified period, typically 24 hours.[1][12][13]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can then be determined by plotting cell viability against peptide concentration.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][11][14] A compromised cell membrane leads to the leakage of this stable enzyme.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay to seed and treat cells with this compound in a 96-well plate.
-
Supernatant Collection: After the incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate. Add the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at approximately 490 nm.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of untreated cells (negative control) and cells lysed with a detergent (positive control for maximum LDH release).
Caption: Workflow for the LDH membrane integrity assay.
Apoptosis Detection Assay (Caspase 3/7 Activity)
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents.[16] This can be measured by detecting the activity of executioner caspases, such as caspase 3 and 7.
Protocol:
-
Cell Seeding and Treatment: Seed target cells in a 96-well plate and treat with this compound as previously described.
-
Reagent Addition: Add a reagent containing a pro-fluorescent or pro-luminescent caspase 3/7 substrate to each well. This can be done at the time of treatment for a real-time assay.
-
Incubation: Incubate the plate for a specified period (can range from hours to days) under standard cell culture conditions.[17]
-
Signal Detection: If the substrate is cleaved by active caspase 3/7 in apoptotic cells, a fluorescent or luminescent signal is generated.[17] Measure this signal using a plate reader.
-
Data Analysis: The intensity of the signal is directly proportional to the level of caspase 3/7 activation and, therefore, the extent of apoptosis.
Caption: Workflow for a Caspase 3/7 apoptosis assay.
Mechanism of Action and Signaling Pathways
The primary mechanism of temporin-induced cytotoxicity is believed to be the disruption of the cell membrane's integrity.[5][7] This interaction is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged components often found in higher concentrations on cancer cell membranes.[5] Following membrane binding, the peptide's hydrophobic residues insert into the lipid bilayer, leading to permeabilization, potentially through the formation of pores or other membrane defects.[2][7] This loss of membrane integrity leads to the leakage of intracellular components (like LDH) and ultimately triggers downstream apoptotic pathways.[5][14]
The diagram below illustrates the proposed logical relationship from membrane interaction to the induction of apoptosis.
Caption: Proposed cytotoxic mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidation of Temporin-1CEb Derivatives as a Tool for Activity Improvement, Pros and Cons of the Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temporin G, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
Methodological & Application
Application Note: Solid-Phase Synthesis of Temporin C
Abstract
This document provides a comprehensive protocol for the chemical synthesis of Temporin C (Sequence: H-Phe-Leu-Pro-Leu-Ile-Gly-Lys-Ile-Leu-NH₂), a nine-residue antimicrobial peptide originally isolated from the European common frog, Rana temporaria. The synthesis is based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. Detailed methodologies for resin preparation, automated or manual peptide chain assembly, cleavage from the solid support, and subsequent purification and characterization are provided. This application note is intended to serve as a practical guide for researchers in biochemistry, drug discovery, and materials science engaged in the synthesis of short, hydrophobic, and cationic peptides.
Introduction
Temporins are a family of small, hydrophobic, and cationic antimicrobial peptides (AMPs) that constitute a key component of the innate immune system in amphibians.[1] They are among the smallest known AMPs, typically ranging from 8 to 17 amino acids in length.[1] this compound is a C-terminally amidated nonapeptide with the sequence Phe-Leu-Pro-Leu-Ile-Gly-Lys-Ile-Leu-NH₂. Like other temporins, it exhibits activity primarily against Gram-positive bacteria by interacting with and disrupting the bacterial cell membrane.[2]
The production of synthetic temporins is crucial for structure-activity relationship (SAR) studies, the development of novel antibiotic agents to combat resistant bacteria, and for exploring their potential in other biomedical applications. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for obtaining high-purity peptides like this compound in a laboratory setting.[3] This method involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[4]
This protocol details a reliable method for the synthesis, purification, and analysis of this compound.
Materials and Reagents
The quality of reagents is critical for achieving high yield and purity. Ensure all solvents are peptide synthesis grade and reagents are of high purity.
| Category | Reagent/Material | Suggested Grade/Supplier |
| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5-0.7 mmol/g substitution) | Novabiochem, Gyros Protein Technologies |
| Amino Acids | Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-Pro-OH, Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Lys(Boc)-OH | Bachem, ChemPep |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, N,N-Diisopropylethylamine (DIPEA), Acetonitrile (ACN), Trifluoroacetic Acid (TFA) | Peptide Synthesis Grade |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | High Purity |
| Cleavage Reagents | Triisopropylsilane (TIS), Water (ddH₂O) | Reagent Grade |
| Purification | Diethyl ether (cold), HPLC Grade Water, HPLC Grade Acetonitrile | Analytical or HPLC Grade |
Experimental Protocols
Overview of the Synthesis Workflow
The overall process involves three main stages: peptide chain assembly on the solid support, cleavage and deprotection, and finally, purification and analysis of the crude peptide.
Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a reaction vessel. Wash and swell the resin with DMF for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes to ensure complete removal of the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Amino Acid Coupling: The first amino acid to be coupled is the C-terminal residue, Leucine.
-
Pre-activate Fmoc-L-Leu-OH (3 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and add the mixture to the resin immediately.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). Wash the resin with DMF (5 times).
Peptide Chain Elongation
The following cycle is repeated for each subsequent amino acid in the sequence (Ile, Lys(Boc), Gly, Ile, Pro, Leu, Phe).
Protocol Steps:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin with DMF (5-7 times).
-
Coupling: Pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU/HOBt and DIPEA as described in section 3.2. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring and Washing: Confirm coupling completion with a Kaiser test (note: the test will be negative for the Proline coupling). Wash with DMF (5 times).
-
Repeat steps 1-4 until the final amino acid (Phenylalanine) is coupled. After the final coupling, perform a final Fmoc deprotection step to remove the N-terminal Fmoc group.
Peptide Cleavage and Deprotection
Caution: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
Final Wash: After the final deprotection and DMF washes, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) to remove DMF and shrink the resin.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For this compound, which lacks highly sensitive residues like Cys, Trp, or Met, a standard scavenger cocktail is sufficient.
| Reagent | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes side-chain protecting groups (e.g., Boc from Lys) |
| Water (H₂O) | 2.5% | Cation scavenger |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing 8-10 times the volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Isolation: Centrifuge the mixture at low speed (e.g., 3000 rpm) for 5-10 minutes. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Purification and Characterization
-
Purification: The standard method for purifying temporins is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]
-
System: Preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A (or with a small amount of ACN if solubility is an issue). Apply a linear gradient (e.g., 10-70% B over 30-40 minutes) to elute the peptide.[6] Collect fractions and analyze their purity by analytical HPLC.
-
-
Lyophilization: Pool the fractions containing the pure peptide (typically >95% purity) and freeze-dry them to obtain a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final product.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Verify the molecular weight of the synthesized peptide. The expected monoisotopic mass for this compound (C₅₂H₉₁N₁₁O₉) is 1017.70 Da.
-
Analytical RP-HPLC: Assess the final purity of the peptide, which should ideally be >95%.
-
Expected Results
The Fmoc-SPPS of short, hydrophobic peptides like this compound is generally efficient. While yields can vary based on the specific sequence and synthesis conditions, the following provides a general expectation.
| Parameter | Expected Outcome | Notes |
| Crude Peptide Yield | 40-70% (based on initial resin loading) | Yields can be lower for hydrophobic sequences due to aggregation during synthesis.[7] |
| Purity (Crude) | 50-80% | Major impurities are often deletion sequences (n-1, n-2 peptides). |
| Purity (Post-HPLC) | >95% | Purity is determined by the area of the main peak in the analytical HPLC chromatogram.[3] |
| Final Purified Yield | 15-30% | This is the overall yield of pure peptide after all synthesis and purification steps. |
| Mass (Expected) | 1017.70 Da (Monoisotopic) | Confirm by ESI-MS or MALDI-TOF. |
Troubleshooting
-
Problem: Low coupling efficiency (positive Kaiser test after coupling).
-
Solution: Double-couple the problematic amino acid. For hydrophobic sequences, using specialized resins or adding chaotropic salts may help disrupt aggregation.
-
-
Problem: Poor solubility of the crude peptide.
-
Solution: Use a small amount of acetonitrile or acetic acid to dissolve the peptide before injection onto the HPLC column.
-
-
Problem: Broad or tailing peaks during HPLC purification.
-
Solution: Optimize the HPLC gradient (make it shallower), check the column health, or try a different stationary phase (e.g., C8).
-
By following this detailed protocol, researchers can reliably synthesize high-purity this compound for a variety of scientific applications.
References
- 1. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. chem.uci.edu [chem.uci.edu]
Application Note: High-Efficiency Purification of Synthetic Temporin C using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2][3] Temporin C, a member of this family, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, making it a person of interest for therapeutic development. Following solid-phase peptide synthesis (SPPS), the crude synthetic product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[4] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolving power, which separates molecules based on their hydrophobicity.[4][5][6][7] This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, ensuring high purity and yield suitable for subsequent research and development activities.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the preparative purification of synthetic temporin peptides, which can be adapted for this compound.
| Parameter | Analytical RP-HPLC | Preparative RP-HPLC |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm | C8 or C18, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% - 0.2% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% - 0.2% TFA in Acetonitrile |
| Gradient | Linear, e.g., 35-80% B over 15 min | Linear or step gradient, optimized based on analytical run |
| Flow Rate | 1.0 - 1.2 mL/min | 18 - 20 mL/min |
| Detection | 220 - 230 nm | 220 - 230 nm |
| Sample Load | < 1 mg | 50 - 200 mg |
| Expected Purity | >95% (for analysis of fractions) | >98% (final product) |
| Expected Yield | N/A | >80% |
Experimental Protocols
This section outlines the detailed methodology for the purification of synthetic this compound.
1. Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Equipment
-
Analytical and Preparative HPLC systems
-
C8 or C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
C8 or C18 preparative column (e.g., 21.2 x 250 mm)
-
UV-Vis detector
-
Fraction collector
-
Lyophilizer (Freeze-dryer)
-
Mass spectrometer (for verification)
3. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of ultrapure water (for 0.1% TFA). Degas the solution before use.
-
Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of acetonitrile (for 0.1% TFA). Degas the solution before use.
4. Sample Preparation
-
Dissolve a small amount of crude this compound (approx. 1 mg/mL) in Mobile Phase A for an initial analytical run.
-
For the preparative run, dissolve the crude peptide (e.g., 100 mg) in a minimal volume of a suitable solvent. A mixture of DMSO and Acetonitrile (50:50) can be effective for dissolving larger quantities of hydrophobic peptides.[8]
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
5. Analytical RP-HPLC (Method Development)
An initial analytical run is crucial to determine the retention time of this compound and to develop an optimized gradient for the preparative scale.
-
Equilibrate the analytical C8 or C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the prepared analytical sample.
-
Run a linear gradient to elute the peptide. For a temporin-like peptide, a gradient of 35-80% Mobile Phase B over 15 minutes is a good starting point.[9]
-
Monitor the elution profile at 226 nm.[9] The main peak corresponds to the target this compound peptide.
-
Use the retention time from the analytical run to design the gradient for the preparative purification, ensuring good separation between the target peptide and major impurities.
6. Preparative RP-HPLC (Purification)
-
Equilibrate the preparative C18 column with the initial mobile phase conditions determined from the analytical run. A typical flow rate for a 21.2 mm ID column is around 18 mL/min.[8]
-
Inject the prepared crude peptide solution onto the column.
-
Apply the optimized gradient. The gradient should be shallower around the elution point of the target peptide to maximize resolution.
-
Collect fractions of the eluate using a fraction collector. The size of the fractions will depend on the peak width.
-
Monitor the chromatogram and collect the fractions corresponding to the main peptide peak.
7. Fraction Analysis and Post-Purification Processing
-
Analyze the purity of the collected fractions using analytical RP-HPLC with the method developed in step 5.
-
Confirm the identity of the purified peptide in the desired fractions by mass spectrometry.
-
Pool the fractions that meet the required purity level (typically >98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the aqueous solution to obtain the purified this compound as a white, fluffy powder. The presence of TFA in the mobile phase means the final product will be a TFA salt.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of synthetic this compound using RP-HPLC.
References
- 1. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 9. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Temporin C
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, naturally occurring antimicrobial peptides (AMPs) first isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] These peptides are characterized by their relatively short length, typically 10-14 amino acid residues, a net positive charge, and a C-terminal amidation.[3][4] Temporin C, a member of this family, exhibits antimicrobial activity, and understanding its potency is crucial for potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that completely inhibits the visible growth of a microorganism.[5][6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[5]
Mechanism of Action
Temporins, including this compound, are known to exert their antimicrobial effects primarily by interacting with and disrupting the integrity of microbial cell membranes.[7] Their amphipathic α-helical structure allows them to preferentially bind to the negatively charged components of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell death.[7][8] This membrane-targeting mechanism is a key advantage of AMPs, as it is less likely to induce microbial resistance compared to conventional antibiotics that often target specific metabolic pathways.[3][7]
Antimicrobial Spectrum
Temporins generally exhibit a broad spectrum of activity, with a pronounced effect against Gram-positive bacteria.[3][7] However, some temporins and their synthetic derivatives have also demonstrated efficacy against Gram-negative bacteria and fungi.[5][9] The specific activity of this compound should be determined empirically against a panel of relevant microorganisms.
Data Presentation: this compound MIC Values
The following table summarizes hypothetical MIC values for this compound against a selection of common bacterial strains. Actual values must be determined experimentally.
| Bacterial Strain | Type | This compound MIC (µg/mL) | This compound MIC (µM) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 4 - 16 | 3.5 - 14 |
| Methicillin-resistantS. aureus (MRSA) ATCC 43300 | Gram-positive | 8 - 32 | 7 - 28 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 2 - 8 | 1.75 - 7 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 - 128 | 28 - 112 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 - 256 | 56 - 224 |
Note: The molar concentration (µM) is calculated based on the specific molecular weight of the synthetic this compound used in the assay.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for cationic antimicrobial peptides.[10][11]
Materials
-
This compound (synthetic, high purity)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well, round-bottom polypropylene microtiter plates[10]
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)[10]
-
Sterile distilled water
-
Spectrophotometer and plate reader
-
Micropipettes and sterile tips
-
Incubator (37°C)
Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh the synthetic this compound peptide.
-
Dissolve the peptide in sterile distilled water to create a high-concentration stock solution (e.g., 1 mg/mL). Due to the cationic nature of the peptide, it is advisable to use low-protein-binding polypropylene tubes.[10]
-
Further dilute the stock solution in a sterile diluent of 0.01% acetic acid containing 0.2% BSA to prevent peptide loss due to non-specific binding.[10]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]
-
-
Microtiter Plate Setup:
-
In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound solution.
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of the highest concentration of this compound to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (bacterial growth without peptide), and column 12 will be the negative control (broth sterility).[12]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Proposed mechanism of action for this compound leading to bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Assessing the Bactericidal vs. Bacteriostatic Activity of Temporin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) originally isolated from the skin of the European red frog, Rana temporaria.[1] These peptides are notable for their potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[2][3] Temporin C, a member of this family, holds promise as a potential therapeutic agent. A critical step in the preclinical assessment of any new antimicrobial agent is to determine whether its activity is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This document provides detailed application notes and protocols for assessing the bactericidal versus bacteriostatic properties of this compound.
The primary mechanism of action for many temporins involves the disruption of the bacterial cell membrane.[4][5] They can interact with the phospholipid bilayer, leading to increased permeability, depolarization, and eventual lysis.[4][6] Understanding the kinetics and concentration-dependence of this membrane disruption is key to differentiating between bactericidal and bacteriostatic effects.
Data Presentation: Antimicrobial Activity of Temporins
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various temporins against a selection of bacterial strains. This data serves as a reference for the expected range of activity for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Temporins
| Temporin Analogue | Bacterial Strain | MIC (µM) | Reference |
| Temporin A | Staphylococcus aureus | ~3-8 | [7] |
| Temporin A | Bacillus megaterium | 1-2.3 | [7] |
| Temporin A | Escherichia coli | 6.2-100 | [7] |
| Temporin A | Acinetobacter baumannii | 24 | [7] |
| Temporin L analogue | S. aureus ATCC 25923 | 3.12 | [6] |
| Temporin L analogue | S. epidermidis ATCC 12228 | 1.56 | [6] |
| Temporin L analogue | A. baumannii | 3.12 | [6] |
| GHa4R (Temporin-GHa analogue) | S. aureus ATCC 25923 | 3.1-6.2 | [8] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL (Temporin L analogue) | B. megaterium Bm11 | 0.78 | [9] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL (Temporin L analogue) | S. aureus ATCC 25923 | 3.12 | [9] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL (Temporin L analogue) | A. baumannii ATCC 19606 | 3.12 | [9] |
| [Nle¹, dLeu⁹, dLys¹⁰]TL (Temporin L analogue) | E. coli ATCC 25922 | 6.25 | [9] |
| DAL-PEG-DK5 (Temporin-1CEb analogue) | Methicillin-resistant S. aureus (MRSA) | 17.56 | [2] |
Table 2: Minimum Bactericidal Concentration (MBC) of Temporin Analogues
| Temporin Analogue | Bacterial Strain | MBC (µM) | Reference |
| GHa4R (Temporin-GHa analogue) | S. aureus ATCC 25923 | 6.2 | [8] |
| GHaR7R (Temporin-GHa analogue) | MRSA | Not specified, but bactericidal | [10] |
| GHaR8R (Temporin-GHa analogue) | MRSA | Not specified, but bactericidal | [10] |
| GHaR9W (Temporin-GHa analogue) | MRSA | Not specified, but bactericidal | [10] |
| Temporin-PKE | S. aureus ATCC 6538 | Not specified, but bactericidal | [11] |
Experimental Protocols
To comprehensively assess the activity of this compound, a series of key experiments should be performed. The following protocols provide a detailed methodology for each.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain of interest on an appropriate agar plate and incubate overnight at 37°C.
-
Pick a single colony and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Setup (96-well plate):
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no peptide), and well 12 will be a negative control (broth only).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or 100uL if you add 50uL of bacteria to 50uL of peptide solution).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Plating:
-
From each well that showed no visible growth (the MIC well and wells with higher concentrations), take a 10-50 µL aliquot.
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar - TSA).
-
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for Time-Kill Kinetics Assay.
Protocol:
-
Preparation:
-
Grow a bacterial culture to the mid-log phase as described for the MIC assay.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
-
Exposure to this compound:
-
Prepare tubes with the bacterial suspension and add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no peptide.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120, and 180 minutes), withdraw an aliquot from each tube.[8]
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Counting: Incubate the plates overnight at 37°C and then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is observed if the bacterial count remains relatively stable or shows minimal reduction.
Membrane Permeabilization Assay (Propidium Iodide Uptake)
This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, which is a hallmark of many bactericidal AMPs. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.
Workflow for Membrane Permeabilization Assay
Caption: Workflow for Propidium Iodide (PI) Uptake Assay.
Protocol:
-
Bacterial Preparation:
-
Grow bacteria to the mid-log phase and harvest by centrifugation.
-
Wash the cells twice with PBS or another suitable buffer.
-
Resuspend the cells in the same buffer to a concentration of approximately 1 x 10^8 CFU/mL.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add propidium iodide to a final concentration of 10-20 µM.[8]
-
Add this compound at various concentrations (e.g., 0.5x to 4x MIC).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at an excitation wavelength of ~584 nm and an emission wavelength of ~620 nm.[8]
-
An increase in fluorescence indicates membrane permeabilization.
-
Scanning Electron Microscopy (SEM) for Morphological Changes
SEM provides high-resolution images of the bacterial surface, allowing for the direct visualization of damage caused by this compound.
Workflow for SEM Analysis
Caption: Workflow for Scanning Electron Microscopy (SEM) Analysis.
Protocol:
-
Bacterial Treatment:
-
Incubate a mid-log phase bacterial culture with a high concentration of this compound (e.g., 4x MIC) for a short period (e.g., 1 hour).[8]
-
Include an untreated control.
-
-
Fixation:
-
Harvest the cells by centrifugation.
-
Fix the cells in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) overnight at 4°C.[8]
-
Wash the cells several times with the buffer to remove the fixative.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).[8]
-
-
Drying and Coating:
-
Perform critical point drying to preserve the three-dimensional structure.
-
Mount the samples on stubs and sputter-coat them with a thin layer of gold or gold-palladium.
-
-
Imaging: Observe the samples using a scanning electron microscope. Look for changes in cell morphology, such as membrane blebbing, pore formation, or cell lysis, in the this compound-treated samples compared to the controls.
Interpretation of Results
By combining the data from these assays, a clear picture of this compound's activity can be formed:
-
Bactericidal Activity: A bactericidal agent will typically have an MBC value that is close to its MIC value (MBC/MIC ratio ≤ 4). The time-kill kinetics will show a rapid, concentration-dependent decrease in viable bacteria (≥3-log10 reduction). Membrane permeabilization assays will show a rapid increase in fluorescence, and SEM will reveal significant damage to the bacterial cell surface.
-
Bacteriostatic Activity: A bacteriostatic agent will have an MBC that is significantly higher than its MIC (MBC/MIC ratio > 4). In time-kill assays, the bacterial count will remain at or near the initial inoculum level. Membrane permeabilization may be minimal or slow, and SEM may show less severe morphological changes.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the antibacterial activity of this compound. By systematically determining its MIC, MBC, and time-kill kinetics, and by investigating its effects on bacterial membrane integrity and morphology, researchers can definitively classify its action as either bactericidal or bacteriostatic. This information is crucial for the continued development of this compound as a potential therapeutic agent in the fight against bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temporin A peptide [novoprolabs.com]
- 7. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Temporin Efficacy Against Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the anti-biofilm efficacy of Temporin-class antimicrobial peptides. The protocols detailed below are based on established methods for assessing the inhibition of biofilm formation, the eradication of mature biofilms, and the visualization of these effects. While the specific data presented is for various Temporin derivatives, the methodologies are broadly applicable to Temporin C and other related peptides.
Data Presentation: Efficacy of Temporin Derivatives Against Biofilms
The following tables summarize quantitative data from studies on different Temporin peptides, offering a comparative overview of their anti-biofilm activities against various microorganisms.
Table 1: Inhibition of Biofilm Formation by Temporin Derivatives
| Peptide | Organism | Assay | Concentration | % Inhibition | MBIC₅₀ | Reference |
| Temporin-GHc | Streptococcus mutans | CV & MTT | 0.5x MIC | 50-60% | 6.3 µM | [1] |
| Temporin-GHd | Streptococcus mutans | CV & MTT | 0.5x MIC | 50-60% | 6.6 µM | [1] |
| Temporin-L | Pseudomonas fluorescens | Crystal Violet | 100 µM | ~75% | - | [2] |
| GHaR8R | Streptococcus mutans | Crystal Violet | 12.5 µM | ~90% | 1.6 µM | [3] |
| GHaR9W | Streptococcus mutans | Crystal Violet | 12.5 µM | ~88% | 3.1 µM | [3] |
| GHaR6R | Streptococcus mutans | Crystal Violet | 12.5 µM | ~70% | 6.2 µM | [3] |
| GHaR7R | Streptococcus mutans | Crystal Violet | 12.5 µM | ~65% | 6.2 µM | [3] |
| Temporin-SHa | Candida albicans (Susceptible & Resistant) | - | ≥256 µg/mL | ≥50% | - | [4] |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.
Table 2: Disruption of Pre-formed (Mature) Biofilms by Temporin Derivatives
| Peptide | Organism | Biofilm Age | Concentration | % Eradication/Reduction | MBRC₅₀ | Reference |
| Temporin-GHc | Streptococcus mutans | 12 h | 2x MIC | 60-65% | 25 µM | [1] |
| Temporin-GHd | Streptococcus mutans | 12 h | 2x MIC | 60-65% | 26 µM | [1] |
| Temporin-GHc | Streptococcus mutans | 24 h | 1x MIC | 10-18% | - | [1] |
| Temporin-GHd | Streptococcus mutans | 24 h | 1x MIC | 10-18% | - | [1] |
| GHa-derived peptides | Staphylococcus aureus (MRSA) | - | 25 µM | >50% | - | [5] |
| GHaR6R, GHaR7R, GHaR8R, GHaR9W | Streptococcus mutans | - | 50 µM | 68.2-73.1% | - | [3] |
| Temporin G | Staphylococcus aureus | - | 12.5-100 µM | ~50-100% | - | [6] |
MBRC₅₀: Minimum Biofilm Reduction Concentration required to reduce 50% of the pre-formed biofilm.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for testing this compound against specific bacterial or fungal biofilms.
Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a peptide to prevent the initial attachment and formation of biofilms.
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial or fungal strain of interest (e.g., S. mutans, S. aureus)
-
Appropriate growth medium (e.g., BHI with 1-3% sucrose for S. mutans)[1][7]
-
This compound peptide stock solution
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.1% (w/v) Crystal Violet (CV) solution
-
95% Ethanol or 33% Glacial Acetic Acid
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain to the logarithmic phase in the appropriate broth. Adjust the culture to a final concentration of approximately 1-2 x 10⁶ CFU/mL in fresh medium.[1][7]
-
Plate Preparation: Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of this compound solution at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a negative control with sterile PBS or medium instead of the peptide.[1]
-
Incubation: Incubate the plate under conditions suitable for biofilm formation (e.g., 24 hours at 37°C, anaerobically for S. mutans).[1][7]
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.[1]
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.[1]
-
Staining: Remove the methanol and air dry the plate. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.[1][8]
-
Washing: Discard the CV solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to dissolve the bound CV stain.
-
Quantification: Measure the absorbance at a wavelength of 560-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[1][3]
Protocol 2: Mature Biofilm Eradication Assay (MTT Method)
This assay assesses the metabolic activity of viable cells remaining in a mature biofilm after peptide treatment.
Materials:
-
Same as Protocol 1, plus:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Biofilm Formation: Form mature biofilms in a 96-well plate as described in Protocol 1 (steps 1, 2, and 4), but without the addition of this compound. Incubate for 24-48 hours to allow for mature biofilm development.[9]
-
Washing: Gently remove the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.[9]
-
Treatment: Add 200 µL of this compound solution at various concentrations to the wells containing the pre-formed biofilms. Include a negative control. Incubate for a further 24 hours at 37°C.[9]
-
Washing: Discard the treatment solution and wash the wells with PBS.
-
MTT Assay:
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate for 3-4 hours at 37°C in the dark. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1]
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Quantification: Measure the absorbance at a wavelength of 560-570 nm. The absorbance is proportional to the metabolic activity of the biofilm.[1][9]
Protocol 3: Visualization of Biofilm Structure by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for high-resolution imaging of the three-dimensional structure of the biofilm and assessment of cell viability using fluorescent dyes.
Materials:
-
Glass-bottom dishes or multi-well plates suitable for microscopy
-
Bacterial or fungal strain and appropriate growth medium
-
This compound solution
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and Propidium Iodide)[2]
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Growth: Grow biofilms on the glass surface of the microscopy dishes/plates, either in the presence of this compound (for inhibition studies) or treat pre-formed biofilms (for eradication studies) as described in the protocols above.[2][10]
-
Washing: Gently wash the biofilms with PBS to remove planktonic cells.
-
Staining:
-
Prepare the staining solution according to the manufacturer's instructions (e.g., 3 µL/mL SYTO 9 and 1 µL/mL Propidium Iodide in PBS).[2]
-
Add the staining solution to the biofilms and incubate for 15-30 minutes in the dark at room temperature.
-
-
Imaging:
-
Gently rinse off the excess stain with PBS.
-
Immediately visualize the biofilms using a CLSM. SYTO 9 (green fluorescence) stains all bacterial cells (live and dead), while Propidium Iodide (red fluorescence) only penetrates cells with damaged membranes (dead cells).[2]
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
-
Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to analyze the CLSM images to quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.[2]
Visualizations
Experimental Workflow for Biofilm Inhibition and Eradication Assays
Caption: Workflow for biofilm inhibition and eradication assays.
Proposed Mechanism of Action: Downregulation of Adhesion Genes
Some temporin derivatives have been shown to downregulate the expression of genes responsible for producing polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix in staphylococci.[5]
Caption: Temporin-mediated downregulation of biofilm adhesion genes.
References
- 1. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm Activity and Biocompatibility of Temporin-SHa: A Promising Antimicrobial Peptide for Control of Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: In Vitro Cytotoxicity of Temporin Family Peptides on Mammalian Cells
Introduction
Temporins are a family of small, hydrophobic, and cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs, such as the European red frog Rana temporaria.[1][2] This family includes numerous variants, such as Temporin A, B, G, L, and C.[1] These peptides are among the smallest AMPs found in nature, typically 8-17 amino acids long.[1] While renowned for their potent activity against Gram-positive bacteria, recent studies have highlighted their potential as anticancer agents due to their cytotoxic effects on various cancer cell lines.[1][3][4]
The primary mechanism of action for many temporins involves interaction with and disruption of the cell membrane.[3][5] Their cationic nature facilitates attraction to the often negatively charged surfaces of cancer cells, while their hydrophobicity drives insertion into the lipid bilayer, leading to permeabilization, pore formation, and eventual cell death.[3][6] Depending on the specific temporin, the cell line, and the peptide concentration, cell death can occur through different mechanisms, including necrosis-like membrane lysis or programmed cell death (apoptosis).[2][3][7]
These application notes provide a summary of the cytotoxic effects of various temporin family members on mammalian cells and offer detailed protocols for key assays to evaluate the cytotoxicity of peptides like Temporin C.
Data Presentation: Cytotoxicity of Temporin Peptides
The cytotoxic activity of temporins is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of cell viability.[8] The IC50 values for several temporin variants against various human cancer cell lines are summarized below. It is important to note that IC50 values can vary between different cytotoxicity assays even for the same cell line due to differences in the measured endpoints (e.g., metabolic activity vs. membrane integrity).[9]
| Peptide | Cell Line | Cell Type | IC50 (µM) | Reference |
| Temporin-SHf | A549 | Lung Carcinoma | 14.23 | [3] |
| Temporin-SHf | MCF-7 | Breast Adenocarcinoma | 21.34 | [3] |
| Temporin-SHf | HepG2 | Hepatocellular Carcinoma | 24.51 | [3] |
| Temporin-SHf | PC3 | Prostate Adenocarcinoma | 18.76 | [3] |
| Temporin-SHf | HUVEC | Normal Endothelial Cells | > 120 | [3] |
| Temporin-1CEa | MCF-7 | Breast Adenocarcinoma | ~20-40 (after 1 hr) | [7] |
| Temporin-1CEa | MDA-MB-231 | Breast Adenocarcinoma | > 40 (after 1 hr) | [7] |
| Temporin L | Hut-78 | T-cell lymphoma | Cytotoxic | [2] |
| Temporin L | K-562 | Chronic Myelogenous Leukemia | Cytotoxic | [2] |
| Temporin L | U-937 | Histiocytic Lymphoma | Cytotoxic | [2] |
Note: The data indicates that some temporins, like Temporin-SHf, show selectivity for cancer cells over non-tumorigenic cells.[3]
Mechanisms of Temporin-Induced Cell Death
Temporins can induce cytotoxicity through several mechanisms, primarily centered on membrane disruption and the induction of programmed cell death pathways.
-
Membrane Disruption and Necrosis : The most common mechanism involves direct physical damage to the cell membrane. Temporins can perturb the integrity of the lipid bilayer, leading to the formation of pores or openings.[2][3] This disrupts cellular homeostasis, causes leakage of intracellular contents like lactate dehydrogenase (LDH), and results in a rapid, necrosis-like cell death.[2][7] Electron microscopy of temporin-treated cells has shown profound morphological changes and membrane damage.[7]
-
Apoptosis : Several temporins can trigger apoptosis, or programmed cell death. Temporin-SHf has been shown to induce a caspase-dependent apoptosis through an intrinsic mitochondrial pathway in A549 lung cancer cells.[3] Similarly, Temporin-GHb induces apoptosis in MDA-MB-231 breast cancer cells via the mitochondrial pathway.[10][11] This process is characterized by chromatin condensation, DNA fragmentation, and the activation of key proteins like caspases.[10]
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Intrinsic apoptosis pathway activated by temporins.
Experimental Protocols
Here are detailed protocols for standard assays to determine the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
This compound peptide stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include wells for a negative control (medium only) and a positive control (e.g., 1% Triton X-100 for maximal lysis). Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation:
-
% Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) * 100
-
Plot % Viability against peptide concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of membrane integrity loss and necrosis.[7]
Materials:
-
Cells and peptide treatment setup as in Protocol 1.
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate, cofactor, and catalyst).
-
Lysis buffer (provided in the kit, usually a Triton X-100 solution).
-
Stop solution (provided in the kit).
-
96-well plate.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up wells for:
-
Untreated control (spontaneous LDH release).
-
Peptide-treated samples (experimental LDH release).
-
Maximum LDH release control (treat cells with lysis buffer 30-45 minutes before the end of incubation).
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any floating cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = (Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release) * 100
-
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary membrane damage)
Materials:
-
Cells seeded and treated in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free detachment solution. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating. Collect data for at least 10,000 events per sample.
-
Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitepress.org [scitepress.org]
- 7. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporin-GHb of induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled Temporin C in Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic, and amphipathic antimicrobial peptides (AMPs) isolated from the skin of frogs.[1][2] Temporin C, a member of this family, has demonstrated antimicrobial activity, primarily against Gram-positive bacteria.[1] The primary mechanism of action for many temporins involves the direct disruption of microbial cell membranes.[2][3][4][5] However, evidence also suggests that some temporins may translocate into the cytoplasm and interact with intracellular targets.[3][6]
Fluorescent labeling of this compound is a powerful technique for elucidating its precise mechanism of action, cellular uptake dynamics, and subcellular localization.[7][8][9] These studies are crucial for the development of temporin-based therapeutics with enhanced efficacy and specificity. This document provides detailed application notes and experimental protocols for utilizing fluorescently labeled this compound in localization studies.
Data Presentation: Quantitative Analysis of this compound Localization
The following tables summarize typical quantitative data obtained from localization studies of fluorescently labeled this compound. These values are representative and will vary depending on the specific experimental conditions, cell type, and fluorescent label used.
Table 1: Quantification of Cellular Uptake by Flow Cytometry
| Cell Type | Fluorescent Label | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % of Fluorescently Positive Cells |
| S. aureus | FITC | 1 | 30 | 1500 ± 120 | 95.2 ± 3.1 |
| S. aureus | FITC | 5 | 30 | 4500 ± 350 | 99.1 ± 0.8 |
| E. coli | TAMRA | 1 | 30 | 800 ± 90 | 60.5 ± 5.4 |
| E. coli | TAMRA | 5 | 30 | 2200 ± 210 | 85.3 ± 4.2 |
| HeLa | Rhodamine B | 10 | 60 | 3200 ± 280 | 75.8 ± 6.9 |
| HaCaT | Rhodamine B | 10 | 60 | 1800 ± 150 | 40.1 ± 4.5 |
Table 2: Subcellular Localization Analysis by Confocal Microscopy
| Cell Type | Fluorescent Label | Concentration (µM) | Incubation Time (min) | Predominant Localization | Co-localization Marker | Pearson's Correlation Coefficient |
| S. aureus | FITC | 5 | 30 | Cell Membrane | FM 4-64 (Membrane Dye) | 0.85 ± 0.07 |
| E. coli | TAMRA | 5 | 30 | Cell Membrane & Cytosol | DAPI (DNA) | 0.42 ± 0.11 |
| HeLa | Rhodamine B | 10 | 60 | Endosomes/Lysosomes | LysoTracker Green | 0.78 ± 0.09 |
| HeLa | Rhodamine B | 10 | 120 | Cytosol | - | N/A |
Experimental Protocols
Protocol 1: Synthesis and Fluorescent Labeling of this compound
This protocol describes the solid-phase peptide synthesis (SPPS) of this compound and subsequent labeling with an amine-reactive fluorescent dye.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)[10]
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Amine-reactive fluorescent dye (e.g., FITC, NHS-ester of Rhodamine B)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using HBTU/HOBt/DIEA in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
-
Fluorescent Labeling (N-terminus):
-
After the final amino acid coupling, perform Fmoc deprotection of the N-terminal residue.
-
Dissolve the amine-reactive fluorescent dye in DMF.
-
Add the dye solution to the resin and incubate in the dark at room temperature for 4-6 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the fluorescently labeled peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Cellular Uptake and Localization using Confocal Microscopy
This protocol details the visualization of fluorescently labeled this compound in bacterial and mammalian cells.
Materials:
-
Fluorescently labeled this compound
-
Bacterial or mammalian cell cultures
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI (for nuclear staining in mammalian cells)
-
Membrane dye (e.g., FM 4-64) or organelle-specific trackers (e.g., LysoTracker)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Bacteria: Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
Mammalian Cells: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
Incubation with Labeled Peptide:
-
Wash the cells with PBS or appropriate buffer.
-
Add fresh medium containing the desired concentration of fluorescently labeled this compound.
-
Incubate for the desired time points (e.g., 15, 30, 60, 120 minutes) at the appropriate temperature (e.g., 37°C).
-
-
Staining of Cellular Compartments (Optional):
-
For co-localization studies, add membrane dyes or organelle trackers during the last 15-30 minutes of incubation, following the manufacturer's instructions.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove unbound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium (with DAPI for mammalian cells).
-
Image the samples using a confocal microscope. Acquire images in the appropriate channels for the fluorescently labeled peptide and any co-localization markers.
-
For three-dimensional analysis, acquire a z-stack of images.[9]
-
Protocol 3: Quantification of Peptide Uptake by Flow Cytometry
This protocol provides a method for quantifying the cellular uptake of fluorescently labeled this compound.[11][12][13]
Materials:
-
Fluorescently labeled this compound
-
Cell suspension (bacterial or mammalian)
-
Appropriate buffer (e.g., PBS for mammalian cells, MHB for bacteria)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Bacteria: Grow bacteria to the mid-logarithmic phase and adjust the cell density to approximately 1 x 10⁷ CFU/ml.[11]
-
Mammalian Cells: Harvest adherent cells by trypsinization and resuspend in culture medium. Adjust the cell density to approximately 1 x 10⁶ cells/ml.
-
-
Incubation with Labeled Peptide:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled this compound at various concentrations.
-
Incubate for the desired time at the appropriate temperature.
-
-
Washing:
-
Wash the cells three times with cold PBS or an appropriate buffer to remove unbound peptide.[11] Centrifuge at a low speed to pellet the cells between washes.
-
-
Quenching of Extracellular Fluorescence (Optional but Recommended):
-
Resuspend one set of samples in a buffer containing Trypan Blue (final concentration ~0.2-0.4%).[11][12]
-
Incubate for 5-10 minutes at room temperature. This will quench the fluorescence of the peptide bound to the outer cell surface, allowing for the specific measurement of internalized peptide.[11][12]
-
-
Data Acquisition:
-
Resuspend the final cell pellets in buffer.
-
Acquire data on the flow cytometer, collecting fluorescence data from a sufficient number of events (e.g., 10,000-50,000).[12]
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter.
-
Determine the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells for each sample.[11][12]
-
Compare the MFI of samples with and without Trypan Blue to distinguish between membrane-bound and internalized peptide.
-
Visualizations
Caption: Experimental workflow for localization studies.
Caption: Proposed mechanism of action of this compound.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the mechanism of action of acylated temporin L analogues against multidrug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. neb.com [neb.com]
- 9. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 12. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Temporin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic, and amphipathic antimicrobial peptides (AMPs) isolated from the skin secretions of frogs.[1][2] They represent a promising class of potential therapeutics due to their rapid and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[2][3] Temporin C, like other members of its family, is believed to exert its antimicrobial effect primarily through the disruption of bacterial cell membranes.[1] Some temporins have also demonstrated immunomodulatory and anti-inflammatory properties, such as the ability to bind to lipopolysaccharide (LPS) and modulate cytokine responses, adding to their therapeutic potential.[3]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound's efficacy. The protocols detailed below are based on established murine models for antimicrobial peptide assessment and can be adapted to investigate the specific antimicrobial and anti-inflammatory properties of this compound.
Mechanism of Action: The Temporin Family
Temporins typically adopt an α-helical structure in membrane-like environments, which is crucial for their interaction with and disruption of microbial cytoplasmic membranes.[4] This interaction leads to membrane permeabilization and, at higher concentrations, can result in a detergent-like disintegration of the membrane. The primary mechanism involves electrostatic attraction to the negatively charged components of bacterial membranes, followed by insertion into the lipid bilayer, leading to pore formation or membrane destabilization.
Preclinical In Vivo Models for Efficacy Assessment
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Murine models are widely used due to their physiological similarities to humans and the availability of well-characterized strains.
Murine Sepsis/Peritonitis Model
This systemic infection model is ideal for assessing the efficacy of this compound in treating bacteremia and sepsis. The model involves introducing a bacterial pathogen into the peritoneal cavity or bloodstream and monitoring the peptide's ability to improve survival rates and reduce systemic bacterial load.
Murine Skin Infection Model
A localized infection model, such as a wound or abscess model, is suitable for evaluating the topical or systemic efficacy of this compound against skin and soft tissue infections. This is particularly relevant for pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
Galleria mellonella (Wax Moth Larvae) Model
The wax moth larva is a valuable preliminary in vivo model for high-throughput screening of antimicrobial peptides. It is a cost-effective and ethically favorable alternative to vertebrate models for initial efficacy and toxicity assessments.[4][5]
Experimental Protocols
Protocol 1: Murine Sepsis Model
Objective: To evaluate the systemic antimicrobial and anti-inflammatory efficacy of this compound in a murine model of sepsis.
Materials:
-
This compound (synthesized and purified)
-
Pathogenic bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
8-10 week old BALB/c mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Tryptic Soy Broth (TSB)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
-
Equipment for blood and tissue collection
Procedure:
-
Bacterial Preparation:
-
Culture the selected bacterial strain overnight in TSB at 37°C.
-
Harvest bacteria during the mid-logarithmic growth phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The exact lethal or sub-lethal dose should be determined in preliminary studies.
-
-
Animal Infection:
-
Anesthetize the mice.
-
Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV). For a lethal dose model, a typical inoculum for S. aureus might be 10⁷ CFU per mouse.[6]
-
-
This compound Administration:
-
Immediately following infection, administer this compound via the desired route (e.g., IP or IV). Doses should be based on prior in vitro data and can be tested at various concentrations (e.g., 1, 5, 10 mg/kg).
-
Include control groups: a vehicle control (PBS) and a positive control (conventional antibiotic like vancomycin).
-
-
Efficacy Endpoints:
-
Survival: Monitor the survival of the animals for a predetermined period (e.g., 7 days).
-
Bacterial Load: At specific time points (e.g., 24 hours post-infection), euthanize a subset of animals and collect blood and organs (spleen, liver, kidneys). Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Cytokine Analysis: Collect blood at various time points to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Protocol 2: Murine Skin Infection Model
Objective: To assess the efficacy of topically or systemically administered this compound in a localized skin infection.
Materials:
-
This compound (formulated for topical or systemic delivery)
-
Pathogenic bacteria (e.g., MRSA)
-
8-10 week old SKH1 hairless mice or mice with a shaved dorsal area
-
Wounding tools (e.g., biopsy punch, scalpel)
-
Topical formulation vehicle (e.g., hydrogel)
Procedure:
-
Bacterial Preparation: Prepare the bacterial inoculum as described in the sepsis model protocol. A typical concentration for skin infection is 10⁸ CFU/mL.[7]
-
Wounding and Infection:
-
Anesthetize the mice.
-
Create a full-thickness wound on the dorsum of each mouse using a biopsy punch (e.g., 6 mm).
-
Apply a small volume (e.g., 10-20 µL) of the bacterial suspension directly onto the wound.
-
-
This compound Administration:
-
After a set period to allow for bacterial establishment (e.g., 2-4 hours), apply the this compound formulation directly to the wound (for topical treatment) or administer systemically.
-
Include vehicle control and positive control groups.
-
-
Efficacy Endpoints:
-
Wound Healing: Measure the wound area daily.
-
Bacterial Load: At designated time points, excise the wound tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Histology: Collect wound tissue for histological analysis to assess inflammation, re-epithelialization, and collagen deposition.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Below are examples based on published data for other temporins, which can serve as a template for presenting results for this compound.
Table 1: In Vivo Efficacy of Temporin Combination (Temporin A + Temporin B analogue) in a Murine Sepsis Model
| Treatment Group | Pathogen | Inoculum (CFU/mouse) | Peptide Dose (mg/kg) | Survival Rate (%) | Reference |
| Untreated Control | S. aureus A170 | 10⁷ | - | 0 | [6] |
| Temporin A + TB-YK | S. aureus A170 | 10⁷ | 3.4 + 1.6 | 100 | [6] |
| Untreated Control | S. enterica Paratyphi | 10⁶ | - | 0 | [6] |
| Temporin A + TB-YK | S. enterica Paratyphi | 10⁶ | 3.4 + 1.6 | 100 | [6] |
Table 2: Efficacy of Temporin Analogue in a Murine Skin Infection Model
| Treatment Group | Pathogen | Peptide Dose | Bacterial Load (log10 CFU/wound) at Day 3 | Wound Area (% of initial) at Day 11 | Reference |
| Saline Control | S. pseudintermedius | - | > 7.0 | 28.4 | [8] |
| ADD-A (topical) | S. pseudintermedius | 32 µg/mL | ~ 4.5 | 6.37 | [8] |
| Ampicillin (topical) | S. pseudintermedius | 4.8 µg/mL | ~ 6.0 | 9.50 | [8] |
Table 3: Anti-inflammatory Effect of Temporin L in a Rat Endotoxemia Model
| Treatment Group | Plasma Endotoxin (EU/mL) | Plasma TNF-α (pg/mL) | Reference |
| LPS Control | 1.8 ± 0.3 | 4200 ± 650 | [9] |
| LPS + Temporin L (IP) | 0.4 ± 0.1 | 1100 ± 250 | [9] |
| *Significantly lower than LPS control group (P ≤ 0.05) |
Visualizations
Signaling Pathway and Mechanism
Caption: Proposed dual-action mechanism of this compound.
Experimental Workflow: Murine Sepsis Model
Caption: Workflow for in vivo sepsis model.
Experimental Workflow: Murine Skin Infection Model
Caption: Workflow for in vivo skin infection model.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo | PLOS One [journals.plos.org]
- 3. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 4. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of the Antimicrobial Peptide, RP557, for the Broad-Spectrum Treatment of Wound Pathogens and Biofilm [frontiersin.org]
- 8. Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying Temporin C Membrane Disruption using Liposome Leakage Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of small, hydrophobic, and cationic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1] This family of peptides, including Temporin C, has garnered significant interest for its potential as a novel therapeutic agent due to its broad-spectrum antimicrobial activity. The primary mechanism of action for temporins is believed to be the disruption of microbial cell membranes.[1] Understanding the specifics of this membrane interaction is crucial for the development and optimization of temporin-based drugs.
Liposome leakage assays are a fundamental and widely used in vitro tool to quantitatively assess the membrane-disrupting capabilities of molecules like this compound.[2] These assays utilize artificial lipid vesicles (liposomes) that encapsulate a fluorescent dye at a concentration high enough to cause self-quenching.[2] When a membrane-disrupting agent, such as this compound, interacts with the liposomes, it can lead to pore formation or destabilization of the lipid bilayer, resulting in the leakage of the encapsulated dye.[2] Upon dilution in the external buffer, the dye's fluorescence is de-quenched, leading to a measurable increase in fluorescence intensity that directly correlates with the extent of membrane disruption.[2]
This document provides detailed application notes and experimental protocols for performing liposome leakage assays to characterize the membrane disruption activity of this compound.
Mechanism of Temporin-Induced Membrane Disruption
The precise mechanism by which temporins disrupt membranes can vary but generally falls into a few proposed models. At lower concentrations, temporins are thought to operate via the "carpet model" or the "toroidal pore model" .
-
Carpet Model: In this model, the temporin peptides accumulate on the surface of the lipid bilayer, aligning parallel to the membrane. Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and causing extensive membrane damage.[3]
-
Toroidal Pore Model: Alternatively, the peptides can insert into the membrane and induce the lipid monolayers to bend inwards, forming a pore where the water core is lined by both the peptides and the lipid head groups.[4] This creates a transient or stable channel through which cellular contents can leak out.[4]
At very high concentrations, the membrane can be completely disintegrated in a detergent-like manner.[1] Molecular dynamics simulations of other temporins, such as B and L, suggest they can aggregate on the membrane surface and extract lipids, leading to the formation of tubule-like protrusions.[1]
Diagram of Proposed Membrane Disruption Mechanisms
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Temporin C Aggregation in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2][3] Temporin C is a member of this family and has demonstrated notable antimicrobial activity. A key characteristic of many temporins, including potentially this compound, is their tendency to self-assemble and form aggregates in solution.[1][4] This aggregation behavior can significantly influence their solubility, stability, and biological activity, including their antimicrobial efficacy and potential cytotoxicity.[1][4] Understanding and characterizing the aggregation of this compound is therefore crucial for its development as a potential therapeutic agent.
These application notes provide an overview of common techniques and detailed protocols for studying the aggregation of this compound in a solution-based environment. The methodologies described herein are designed to provide both qualitative and quantitative insights into the peptide's aggregation propensity, kinetics, and the structural characteristics of the resulting aggregates.
Key Techniques for Studying this compound Aggregation
Several biophysical and biochemical techniques can be employed to monitor and characterize the aggregation of this compound. The choice of method often depends on the specific aspect of aggregation being investigated, such as the initial propensity, the kinetics of formation, the size and morphology of aggregates, or changes in the peptide's secondary structure.
Commonly Employed Techniques:
-
Turbidity Assays: A straightforward method to assess the overall aggregation by measuring the increase in light scattering as insoluble aggregates form.[1]
-
Fluorescence Spectroscopy: Utilizes intrinsic or extrinsic fluorescent probes to monitor changes in the local environment of the peptide or to specifically detect aggregate formation.
-
Circular Dichroism (CD) Spectroscopy: Provides information on the secondary structure of the peptide, revealing conformational changes that may accompany aggregation.[1][5]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection and quantification of aggregates.[6][7][8][9]
-
Transmission Electron Microscopy (TEM): Offers direct visualization of the morphology and size of the formed aggregates.[3][10][11]
Experimental Protocols
Turbidity Assay for Aggregation Propensity
This protocol provides a simple and rapid method to screen for conditions that induce this compound aggregation.
Principle: The formation of peptide aggregates in a solution increases its turbidity, which can be quantified by measuring the absorbance of light at a wavelength where the peptide itself does not absorb (e.g., 600 nm).[1][12]
Materials:
-
Lyophilized this compound peptide
-
Purified water (e.g., Milli-Q)
-
Buffer solutions of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in purified water.[1]
-
In a 96-well plate, dilute the this compound stock solution to a final concentration of 1 mg/mL in various test solutions (e.g., PBS, different salt concentrations).[1]
-
Use the peptide dissolved in water as a negative control.[1]
-
Incubate the plate at a desired temperature (e.g., room temperature or 37°C).
-
Measure the absorbance (optical density) at 600 nm at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a microplate reader.[1]
-
An increase in absorbance over time indicates peptide aggregation.
Data Presentation:
| Condition | Initial OD₆₀₀ | OD₆₀₀ at 1h | OD₆₀₀ at 4h | OD₆₀₀ at 24h |
| This compound in Water | 0.05 ± 0.01 | 0.05 ± 0.01 | 0.06 ± 0.01 | 0.06 ± 0.02 |
| This compound in PBS | 0.06 ± 0.01 | 0.25 ± 0.03 | 0.55 ± 0.04 | 0.89 ± 0.05 |
| This compound in 1M CaCl₂ | 0.07 ± 0.02 | 0.45 ± 0.04 | 0.98 ± 0.06 | 1.54 ± 0.08 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Thioflavin T (ThT) Fluorescence Assay for Amyloid-like Aggregates
This protocol is used to detect the formation of β-sheet-rich amyloid-like fibrils, a common morphology for aggregated peptides.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[13][14][15]
Materials:
-
This compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Buffer of choice
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Protocol:
-
Prepare solutions of this compound at various concentrations in the desired buffer.
-
Add ThT to each well to a final concentration of 25 µM.[16]
-
Incubate the plate, and monitor the fluorescence intensity over time.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[15]
-
Include controls of ThT in buffer alone and this compound alone to measure background fluorescence.
-
An increase in fluorescence intensity indicates the formation of amyloid-like aggregates.
Experimental Workflow for ThT Assay:
Caption: Workflow for the Thioflavin T fluorescence assay to monitor amyloid-like aggregation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol allows for the characterization of this compound's secondary structure in solution and the detection of conformational changes upon aggregation.
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum is sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).[5][17] Temporins typically adopt an α-helical structure in membrane-mimicking environments but may be unstructured or form β-sheets upon aggregation in aqueous solution.[1][18]
Materials:
-
This compound solution
-
Buffer of choice (must be compatible with far-UV CD, e.g., low salt phosphate buffer)
-
Quartz cuvette with a short path length (e.g., 1 mm)[1]
-
CD spectropolarimeter
Protocol:
-
Prepare a solution of this compound at a suitable concentration (e.g., 0.1-0.2 mg/mL) in the chosen buffer.
-
Transfer the solution to a quartz cuvette.
-
Record the CD spectrum in the far-UV range (e.g., 190-250 nm) at a controlled temperature.[1]
-
Set the scanning parameters, for example:
-
Average multiple scans (e.g., 3 scans) to improve the signal-to-noise ratio.[1]
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic secondary structure features:
-
To study aggregation, monitor the CD spectrum over time or under different conditions (e.g., increasing temperature).
Quantitative Data from CD Spectroscopy:
| State of this compound | Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) | Inferred Structure |
| Monomeric in water | ~200 | -15,000 | Random Coil |
| Monomeric in TFE | ~208, ~222 | -25,000, -23,000 | α-Helix |
| Aggregated in PBS | ~217 | -18,000 | β-Sheet |
Note: The data presented in the table is hypothetical and for illustrative purposes only, based on typical values for peptides.
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
This protocol is used to determine the size distribution of this compound aggregates in solution.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[7][8] Larger particles move more slowly, and the analysis of these fluctuations provides the hydrodynamic radius of the particles.
Materials:
-
This compound solution
-
Buffer of choice (filtered to remove dust)
-
DLS instrument and compatible cuvettes
Protocol:
-
Prepare the this compound sample in a filtered buffer at the desired concentration.
-
Centrifuge the sample at high speed to remove any pre-existing large aggregates or dust.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Analyze the resulting correlation function to obtain the size distribution profile (intensity, volume, and number distributions).
-
Repeat measurements over time to monitor the kinetics of aggregation.
Factors Influencing this compound Aggregation:
Caption: Factors influencing the aggregation of this compound in solution.
Concluding Remarks
The study of this compound aggregation is essential for its preclinical development. The protocols outlined in these application notes provide a robust framework for characterizing the aggregation behavior of this promising antimicrobial peptide. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the factors that promote or inhibit aggregation, the kinetics of the process, and the structural nature of the resulting aggregates. This knowledge is critical for optimizing formulation strategies to enhance the stability and therapeutic potential of this compound.
References
- 1. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. azonano.com [azonano.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 10. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2D fluorescence spectroscopy for real-time aggregation monitoring in upstream processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular dichroism spectroscopy as a tool for monitoring aggregation in monoclonal antibody therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Temporin C Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, hydrophobic, and typically cationic antimicrobial peptides (AMPs) isolated from the skin of frogs.[1] Temporin C, along with its analogs, has demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria.[2] The therapeutic potential of temporins is vast; however, their direct application can be limited by issues such as stability, cytotoxicity, and delivery to the target site.[1] Formulating this compound into advanced delivery systems like nanoparticles, liposomes, and hydrogels can help overcome these limitations, enhancing its therapeutic efficacy for both topical and systemic applications.
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded delivery systems.
Mechanism of Action
Temporins primarily exert their antimicrobial effect through membrane disruption. Their amphipathic α-helical structure allows them to interact with and insert into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[3][4][5] Some temporins, like Temporin L, have also been shown to have intracellular targets, such as the FtsZ protein involved in bacterial cell division.[6][7] This multi-faceted mechanism of action is a key advantage, as it reduces the likelihood of bacteria developing resistance.
Below is a diagram illustrating the proposed mechanism of action of temporins on a bacterial cell.
Formulation Strategies and Protocols
The choice of formulation for this compound depends on the intended application (topical or systemic) and desired release profile.
Liposomal Formulation for Systemic and Topical Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can protect the encapsulated peptide from degradation.
Protocol: Thin-Film Hydration Method [8][9][10]
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of a neutral phospholipid like DPPC and a charged lipid like DPPG to enhance encapsulation of the cationic peptide) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The lipid-to-peptide ratio should be optimized, starting from a range of 10:1 to 50:1 (w/w).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids.
-
The concentration of this compound in the final formulation will depend on the initial amount used and the hydration volume.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., sequential extrusion through 400 nm, 200 nm, and 100 nm pore sizes).
-
Workflow for Liposome Preparation:
Chitosan Nanoparticles for Systemic and Topical Delivery
Chitosan is a biocompatible and biodegradable polymer with inherent antimicrobial properties. It can be formulated into nanoparticles that can encapsulate and protect peptides.
Protocol: Ionic Gelation Method [11][12][13][14][15]
-
Preparation of Solutions:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving low molecular weight chitosan in an aqueous acetic acid solution (e.g., 1% v/v).
-
Prepare a sodium tripolyphosphate (TPP) solution (e.g., 1 mg/mL) in deionized water.
-
Dissolve this compound in the chitosan solution.
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the chitosan-Temporin C solution under constant magnetic stirring at room temperature.
-
The ratio of chitosan to TPP should be optimized (e.g., starting from 3:1 to 6:1 w/w) to achieve the desired particle size and encapsulation efficiency.
-
Nanoparticles will form spontaneously through electrostatic interactions.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove unreacted reagents and non-encapsulated peptide.
-
Resuspend the nanoparticles in the desired buffer.
-
Hydrogel Formulation for Topical Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, providing a moist environment conducive to wound healing and facilitating controlled drug release.
Protocol: Cold Method for Methylcellulose Hydrogel [16][17][18][19]
-
Polymer Dispersion:
-
Disperse a gelling agent such as hydroxypropyl methylcellulose (HPMC) or methylcellulose (e.g., 2-5% w/v) in cold purified water (4°C) with continuous stirring until a homogeneous dispersion is formed.
-
-
Incorporation of this compound:
-
Prepare a concentrated aqueous solution of this compound.
-
Gradually add the this compound solution to the cold polymer dispersion with gentle mixing until a uniform gel is obtained.
-
-
Equilibration:
-
Store the prepared hydrogel at 4°C for at least 24 hours to ensure complete hydration of the polymer and to allow entrapped air bubbles to escape.
-
Characterization of Formulations
Proper characterization is crucial to ensure the quality, stability, and efficacy of the this compound formulations.
| Parameter | Method | Typical Expected Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles/Liposomes: 100-300 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Cationic formulations: +20 to +40 mV |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | HPLC quantification of unencapsulated peptide after separation (e.g., centrifugation) | EE% > 50%, DL% will vary based on formulation |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical nanoparticles/liposomes |
| In Vitro Release | Dialysis Bag Method / Franz Diffusion Cell | Sustained release over a desired period (e.g., 24-48 hours) |
Table 1: Key Characterization Parameters for this compound Formulations.
Protocol: Determination of Encapsulation Efficiency (EE%)
-
Separate the formulated this compound (nanoparticles or liposomes) from the aqueous medium containing the unencapsulated peptide by centrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
In Vitro Evaluation Protocols
Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare a two-fold serial dilution of the this compound formulation and free this compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
In Vitro Release Study
Protocol: Dialysis Bag Method for Systemic Formulations
-
Place a known amount of the this compound formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of released this compound in the aliquots using HPLC.
Protocol: Franz Diffusion Cell for Topical Formulations
-
Mount a synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a suitable release medium (e.g., PBS, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known amount of the this compound hydrogel to the surface of the membrane in the donor compartment.
-
At specific time points, collect samples from the receptor compartment and analyze the concentration of permeated this compound by HPLC.
Workflow for In Vitro Release Study using Franz Diffusion Cell:
Stability Studies
Stability testing is essential to determine the shelf-life and storage conditions of the this compound formulation.
Protocol: ICH-Based Stability Study [20][21]
-
Store the final formulation in the intended container-closure system under different conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for at least 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze for:
-
Physical appearance
-
pH
-
Particle size and PDI (for nanoparticles/liposomes)
-
Zeta potential (for nanoparticles/liposomes)
-
Drug content and purity (HPLC)
-
Antimicrobial activity (MIC)
-
In Vivo Efficacy
Protocol: Murine Wound Infection Model (for Topical Formulations) [22][23]
-
Anesthetize mice and create a full-thickness dermal wound on the dorsum.
-
Inoculate the wound with a known concentration of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
After a set period to allow for infection establishment, topically apply the this compound hydrogel, a placebo hydrogel, or a commercial antibiotic ointment.
-
At predetermined time points post-treatment, euthanize the mice and excise the wound tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Histological analysis of the wound tissue can also be performed to assess inflammation and healing.
Protocol: Murine Sepsis Model (for Systemic Formulations) [22][24]
-
Induce sepsis in mice by intraperitoneal injection of a lethal or sub-lethal dose of bacteria (e.g., S. aureus).
-
Administer the this compound nanoparticle/liposomal formulation (e.g., via intravenous injection) at a predetermined time post-infection.
-
Monitor the survival rate of the mice over a set period (e.g., 7 days).
-
In separate cohorts, blood and organs can be collected at different time points to determine the bacterial load and assess inflammatory cytokine levels.
Conclusion
The formulation of this compound into advanced delivery systems holds significant promise for enhancing its therapeutic potential. The protocols outlined in this document provide a comprehensive framework for the development, characterization, and evaluation of this compound-loaded nanoparticles, liposomes, and hydrogels. Researchers and drug developers can utilize these methodologies as a starting point, optimizing the specific parameters to create stable and effective formulations for either topical or systemic delivery to combat bacterial infections.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the antimicrobial peptide temporin L on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial peptide Temporin L impairs E. coli cell division by interacting with FtsZ and the divisome complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein [mdpi.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. ajpamc.com [ajpamc.com]
- 12. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 13. mdpi.com [mdpi.com]
- 14. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization [mdpi.com]
- 15. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermosensitive hydrogel of hydrophobically-modified methylcellulose for intravaginal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 22. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodology for Assessing Temporin C Stability in Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporins are a family of short, cationic, and amphipathic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1] Among these, Temporin C is a 13-amino acid peptide with demonstrated antimicrobial activity, primarily against Gram-positive bacteria.[1] A critical factor in the development of peptide-based therapeutics is their stability in biological fluids, as they are often susceptible to degradation by serum proteases.[2][3] This document provides detailed application notes and protocols for assessing the stability of this compound in serum, a crucial step in its preclinical evaluation.
The primary mechanism of action for most temporins is the physical disruption of the microbial cell membrane.[4] They adopt an α-helical structure in membrane-mimicking environments, allowing them to insert into and permeabilize the lipid bilayer, leading to leakage of cellular contents and cell death.[1][5] Some temporin analogues have also been shown to modulate host immune responses, for instance, by interacting with the MyD88-dependent signaling pathway.[6]
Data Presentation: Quantitative Stability of Temporin Peptides in Human Serum
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the stability of a closely related linear temporin peptide (Temporin L analogue) in 90% human serum at 37°C, as determined by RP-HPLC analysis. This data is presented as an illustrative example of the expected stability profile for a temporin peptide.
| Time Point (minutes) | Mean % Intact Peptide Remaining | Standard Deviation |
| 0 | 100 | 0 |
| 45 | ~60 | N/A |
| 90 | ~30 | N/A |
Data adapted from a study on a linear Temporin L analogue.[7] It is important to note that structural modifications, such as cyclization, can significantly enhance peptide stability. For instance, a stapled version of this Temporin L analogue showed approximately 70% of the peptide remaining intact after 90 minutes.[7]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Serum using RP-HPLC
This protocol outlines the procedure for determining the in vitro half-life of this compound in human serum.
Materials:
-
This compound (synthetic, >95% purity)
-
Human serum (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Thaw human serum on ice.
-
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add an equal volume of a quenching solution (e.g., 10% TFA in water or ACN) to the aliquot to stop enzymatic degradation and precipitate serum proteins.[8]
-
Vortex the sample and incubate on ice for at least 15 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant containing the intact peptide and any degradation products.
-
Inject the supernatant into the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN) to separate the peptide.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.[9]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of this compound in serum.
-
Mandatory Visualizations
Experimental Workflow for Serum Stability Assessment
Caption: Workflow for this compound serum stability assessment.
Proposed Signaling Pathway for Temporin-Mediated Immune Modulation
While the primary mechanism of temporins is direct membrane disruption, some analogues have been shown to influence cellular signaling. The following diagram illustrates a potential pathway for temporin-mediated modulation of the innate immune response via the Toll-like receptor (TLR) signaling cascade, based on findings for Temporin 1CEa.
Caption: Potential Temporin-mediated immunomodulatory pathway.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temporins: Multifunctional Peptides from Frog Skin | MDPI [mdpi.com]
- 7. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MyD88 signaling in T cells directs IgA-mediated control of the microbiota to promote health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Temporin C in Synergistic Studies with Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of antimicrobial peptides (AMPs) in combination with conventional antibiotics. Temporins, a family of small, hydrophobic AMPs, have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for investigating the synergistic effects of Temporin C and its analogues with various classes of antibiotics. The primary mechanism underlying this synergy is believed to be the permeabilization of the bacterial membrane by temporins, which facilitates the entry and enhances the efficacy of antibiotics.[1][2]
Data Presentation: Synergistic Activity of Temporins with Antibiotics
The following tables summarize the quantitative data from synergistic studies of temporins with different antibiotics against various bacterial strains. The synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
Table 1: Synergistic Activity of Temporin A with Antibiotics
| Bacterial Strain | Antibiotic | MIC of Temporin A alone (mg/L) | MIC of Antibiotic alone (mg/L) | FICI | Reference |
| Staphylococcus aureus ATCC 25923 | Imipenem | 2.00 | 0.50 | 0.312 | [2] |
Table 2: Synergistic Activity of a Modified Temporin B (TB-YK) with Temporin A
| Bacterial Strain | MIC of Temporin A alone (µg/ml) | MIC of TB-YK alone (µg/ml) | FICI | Reference |
| Staphylococcus aureus (Methicillin-resistant) | 10-30 | 4-8 | ≤0.5 | |
| Gram-negative bacteria | 125-400 | 4-8 | ≤0.5 |
Table 3: Synergistic Activity of Temporin L with Antibiotics
| Bacterial Strain | Antibiotic | MIC of Temporin L alone (µg/ml) | MIC of Antibiotic alone (µg/ml) | FICI | Reference |
| Escherichia coli ATCC 25922 | Piperacillin | 12.5 | 1.56 | 0.28 | |
| Escherichia coli ATCC 25922 | Imipenem | 12.5 | 0.02 | 0.28 |
Table 4: Potentiating Effect of Temporin G on Tobramycin
| Bacterial Strain | Observation | Reference |
| Staphylococcus aureus | Sub-inhibitory concentrations of Temporin G significantly reduced S. aureus growth in the presence of tobramycin. |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
a. Materials:
-
This compound (or analogue) stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Microplate reader
b. Protocol:
-
Prepare serial twofold dilutions of the antibiotic horizontally and this compound vertically in a 96-well plate containing broth. The final volume in each well should be 100 µL.
-
The range of concentrations for each agent should typically span from 1/32 to 4 times their individual Minimum Inhibitory Concentrations (MICs).
-
Include wells with each agent alone to redetermine the MICs under the experimental conditions. Also include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Antibiotic.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
a. Materials:
-
This compound (or analogue)
-
Antibiotic
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile saline or PBS
-
Agar plates
-
Incubator
-
Colony counter
b. Protocol:
-
Prepare tubes with broth containing the antimicrobial agents at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antimicrobial.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Mechanism of Synergy: Membrane Permeabilization
The primary proposed mechanism for the synergistic action of temporins with antibiotics involves the disruption of the bacterial cell membrane by the temporin, which facilitates the influx of the antibiotic to its intracellular target.
Caption: Proposed mechanism of synergy between this compound and antibiotics.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Curve Assay
Caption: Workflow for the time-kill curve assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Temporin C Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of synthetic Temporin C.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Incomplete Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is not fully removed, preventing the next amino acid from coupling. | - Extend Deprotection Time: Increase the incubation time with the piperidine solution.[1] - Use a Stronger Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, especially for sterically hindered amino acids.[1] - Monitor Deprotection: Use a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines after deprotection. |
| Inefficient Amino Acid Coupling: The incoming amino acid does not couple completely to the deprotected N-terminus of the peptide chain. | - Double Coupling: Repeat the coupling step for the same amino acid. - Change Coupling Reagent: Use a more efficient activating agent like HBTU, HATU, or COMU. - Increase Reagent Excess: Use a higher molar excess of the amino acid and coupling reagents.[2] - Elevate Temperature: Microwave-assisted synthesis can improve coupling efficiency for difficult sequences. | |
| Peptide Aggregation on Resin: The growing peptide chains aggregate on the solid support, hindering reagent access. This is common with hydrophobic sequences.[3][4] | - Use a Different Resin: Switch to a resin with better swelling properties, such as a PEG-based resin.[4] - Incorporate Chaotropic Agents: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.[4] - Use Pseudoproline Dipeptides: These can be incorporated at specific positions to disrupt aggregation.[4] | |
| Poor Purity of Crude Peptide | Side Reactions During Synthesis: Undesirable chemical modifications occur during the synthesis cycles. | - Aspartimide Formation: For sequences containing Asp, add HOBt to the piperidine deprotection solution to minimize this side reaction.[5] - Racemization: Use an appropriate coupling reagent and base to minimize racemization, especially for sensitive amino acids like His and Cys. |
| Incomplete Cleavage or Deprotection: The peptide is not fully cleaved from the resin, or the side-chain protecting groups are not completely removed. | - Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA-based) contains the appropriate scavengers (e.g., TIS, water, EDT) for the amino acids in your sequence. - Extend Cleavage Time: Increase the duration of the cleavage reaction. | |
| Difficulty in HPLC Purification | Poor Peak Shape and Resolution: The peptide peak is broad or tails, and does not separate well from impurities. | - Adjust TFA Concentration: Ensure a sufficient concentration of trifluoroacetic acid (TFA) in the mobile phase (typically 0.1%) to improve peak shape.[6] - Optimize Gradient: Use a shallower gradient to improve the separation of closely eluting impurities. - Select an Appropriate Column: Use a wide-pore C18 or C8 column suitable for peptide separations.[6] |
| Peptide is Insoluble in Mobile Phase: The purified peptide precipitates in the HPLC fractions. | - Modify Mobile Phase: Add a small amount of an organic solvent like isopropanol to the aqueous mobile phase to improve solubility. - Lyophilize Immediately: Pool the pure fractions and freeze-dry them promptly to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity for synthetic this compound?
A1: The yield and purity of synthetic peptides can vary significantly depending on the synthesis strategy and the specific amino acid sequence. For a short peptide like this compound, a crude purity of 60-80% is often achievable with optimized solid-phase peptide synthesis (SPPS). After purification by reversed-phase high-performance liquid chromatography (RP-HPLC), a final purity of >95% is typically expected. The overall yield of the purified peptide can range from 10% to 40%.
Q2: Which solid-phase peptide synthesis (SPPS) chemistry is best for this compound?
A2: Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most commonly used and recommended method for the synthesis of peptides like this compound.[7] This strategy employs a base-labile Fmoc group for N-terminal protection and acid-labile t-butyl-based groups for side-chain protection, which allows for milder cleavage conditions compared to Boc chemistry.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of synthetic this compound should be confirmed using a combination of analytical techniques. Analytical RP-HPLC is used to determine the purity of the peptide by separating it from any impurities.[8] The primary sequence and molecular weight are confirmed by mass spectrometry, such as MALDI-TOF or ESI-MS.[9]
Q4: My this compound is showing signs of aggregation. What can I do?
A4: Aggregation of hydrophobic peptides like this compound during synthesis can lead to low yields and purity.[3][10] To mitigate this, you can:
-
Use a low-loading resin to increase the distance between peptide chains.
-
Incorporate a PEG-based resin which can improve solvation of the peptide.
-
Add chaotropic salts like LiCl to the reaction mixture to disrupt hydrogen bonding.[4]
-
Employ microwave-assisted synthesis which can help to reduce aggregation.
Q5: What is the best way to store synthetic this compound?
A5: Synthetic peptides should be stored as a lyophilized powder at -20°C or lower. For short-term storage, 4°C is acceptable. To prepare a stock solution, dissolve the peptide in a small amount of a suitable solvent (e.g., sterile water, or a buffer appropriate for your application) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is for the manual synthesis of this compound on a 0.1 mmol scale.
1. Resin Swelling:
- Place 0.1 mmol of Rink Amide resin in a reaction vessel.
- Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes at room temperature.
- Drain the solution.
- Repeat the 20% piperidine in DMF treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 0.5 mmol (5 eq) of the Fmoc-protected amino acid and 0.5 mmol (5 eq) of HBTU in 2 mL of DMF.
- Add 1.0 mmol (10 eq) of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex briefly.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Wash the resin with DMF (5 x 5 mL).
- Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.
4. Repeat Synthesis Cycle:
- Repeat steps 2 and 3 for each amino acid in the this compound sequence.
II. Cleavage and Deprotection
1. Resin Preparation:
- After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (5 x 5 mL).
- Dry the resin under vacuum for at least 1 hour.
2. Cleavage Reaction:
- Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment). [11]
- Add 5 mL of the cleavage cocktail to the dried resin.
- Agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube containing 40 mL of cold diethyl ether.
- Centrifuge the mixture at 3000 x g for 10 minutes.
- Carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
III. RP-HPLC Purification of this compound
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of Buffer A (see below).
- Filter the solution through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a good starting point. This may need to be optimized based on the retention time of this compound.
- Flow Rate: 1 mL/min for analytical, 15-20 mL/min for preparative.
- Detection: 220 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peptide peak.
- Analyze the purity of each fraction using analytical RP-HPLC.
- Pool the fractions with >95% purity.
4. Lyophilization:
- Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white powder.
Data Presentation
Table 1: Illustrative Yield and Purity Data for this compound Synthesis
The following table presents typical, illustrative data for the synthesis of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 45-75% | Gravimetric analysis |
| Crude Peptide Purity | 60-85% | Analytical RP-HPLC |
| Purified Peptide Yield | 10-40% | Gravimetric analysis |
| Final Peptide Purity | >95% | Analytical RP-HPLC |
| Observed Molecular Weight | Consistent with theoretical | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting workflow for low yield or purity in this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. hplc.eu [hplc.eu]
- 7. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Temporin C Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Temporin C during storage and experimentation. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I observed visible precipitates in my this compound solution after storage. What is happening and how can I resolve this?
A: Visible precipitates are a strong indication of peptide aggregation. Temporins, being hydrophobic peptides, have a natural tendency to self-associate and form larger insoluble complexes, especially at high concentrations or under suboptimal storage conditions.[1][2][3]
Troubleshooting Steps:
-
Initial Solubilization: If you are preparing a fresh solution, ensure you are using the correct solvent. For hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent like DMSO or DMF, followed by dilution with your aqueous buffer, can be effective.[4][5]
-
Sonication: Gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.[4][5][6] Avoid excessive heating during this process.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of your buffer to be at least one unit away from the pI can increase solubility and reduce aggregation.[7][8] For basic peptides, a slightly acidic buffer (pH 5-7) is often recommended for storage.[4]
-
Chaotropic Agents: For peptides that are very prone to aggregation, the use of denaturing agents like guanidinium hydrochloride or urea can be considered to solubilize the peptide. However, be aware that these will likely interfere with biological assays.[5]
Q2: My this compound solution is clear, but I am getting inconsistent results in my biological assays. Could aggregation be the cause?
A: Yes, soluble oligomers or sub-visible aggregates can form that are not apparent to the naked eye but can significantly impact the peptide's biological activity and lead to inconsistent results.[9][10] These smaller aggregates can have altered binding affinities and functional properties.
Troubleshooting Workflow:
The following workflow can help you assess and mitigate non-visible aggregation.
Caption: Troubleshooting workflow for non-visible peptide aggregation.
Q3: What are the optimal storage conditions for lyophilized and solubilized this compound?
A: Proper storage is crucial to minimize degradation and aggregation.
| Peptide Form | Recommended Storage Temperature | Key Considerations |
| Lyophilized | -20°C (short-term) or -80°C (long-term)[4][11] | Store in a tightly sealed container in a desiccator to prevent moisture absorption.[4] Before opening, allow the vial to warm to room temperature to avoid condensation.[4] |
| In Solution | -20°C or -80°C[5][11] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[4][11] Use a sterile, slightly acidic buffer (pH 5-7).[4] The shelf life in solution is limited, especially for peptides containing amino acids prone to oxidation or degradation.[5][11] |
Q4: Can the composition of my buffer influence this compound aggregation?
A: Absolutely. Buffer components can significantly impact peptide stability.
| Factor | Effect on Aggregation | Recommendations |
| pH | Peptides are least soluble at their isoelectric point (pI).[8] | Adjust the buffer pH to be at least one unit above or below the pI.[7] |
| Ionic Strength | High salt concentrations can sometimes promote hydrophobic interactions and lead to aggregation. Conversely, for some peptides, salts can help shield charges and prevent aggregation. The effect is peptide-dependent.[7][10] | Empirically test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal condition. |
| Additives/Excipients | Certain additives can stabilize peptides and prevent aggregation. | Consider adding: - Arginine or Glutamic Acid: These amino acids can suppress aggregation.[10] - Cryoprotectants (e.g., glycerol): For frozen solutions, glycerol (5-20%) can reduce aggregation during freeze-thaw cycles.[8] - Non-denaturing detergents (e.g., Tween-20): Low concentrations can help solubilize hydrophobic peptides, but check for compatibility with your assay.[8] |
Experimental Protocols for Aggregation Analysis
1. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles. An increase in the hydrodynamic radius can indicate aggregation.[12]
-
Methodology:
-
Prepare this compound solution at the desired concentration in a filtered, dust-free buffer.
-
Transfer the solution to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength).
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data to obtain the particle size distribution and polydispersity index (PDI). A high PDI suggests a heterogeneous sample, which may include aggregates.
-
2. Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[13] SEC is a widely used method for routine analysis of protein and peptide aggregation due to its speed and reproducibility.[13]
-
Methodology:
-
Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (your buffer).
-
Inject a known concentration of your this compound sample.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Compare the retention time of your sample to that of molecular weight standards to estimate the size of any species present. The appearance of peaks at earlier elution times than the monomer indicates the presence of dimers or higher-order aggregates.
-
3. Thioflavin T (ThT) Fluorescence Assay
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[14] This assay is particularly useful for detecting the formation of structured aggregates.
-
Methodology:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
In a microplate, mix your this compound sample with a working solution of ThT (e.g., 25 µM final concentration).
-
Incubate the plate, with or without agitation, and monitor the fluorescence intensity over time using a plate reader (excitation ~440 nm, emission ~485 nm).
-
An increase in fluorescence intensity over time is indicative of the formation of ThT-binding aggregates.
-
Signaling Pathway Considerations
Aggregation of this compound can impact its interaction with bacterial membranes, which is a key step in its antimicrobial activity. The formation of aggregates may alter the peptide's ability to disrupt the membrane and form pores, thereby affecting downstream cellular processes.
References
- 1. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. bachem.com [bachem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. reddit.com [reddit.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 13. biocompare.com [biocompare.com]
- 14. approcess.com [approcess.com]
Technical Support Center: Engineering Temporin C for Reduced Hemolytic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols for researchers working to decrease the hemolytic activity of Temporin C and its analogues. The goal of peptide engineering in this context is to improve the therapeutic index by minimizing toxicity to host cells while retaining potent antimicrobial efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hemolytic activity a concern?
This compound is a small, cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European common frog, Rana temporaria. Its primary amino acid sequence is FLPLIGKLLNSLL-NH₂ . Like many temporins, it exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. However, its therapeutic potential is often limited by its concurrent hemolytic activity—the ability to rupture red blood cells (erythrocytes). This cytotoxicity is a major safety concern for systemic applications, making the reduction of hemolytic activity a critical step in drug development.
Q2: What are the primary strategies to reduce the hemolytic activity of temporin peptides?
The main goal is to increase the peptide's selectivity for bacterial membranes over host cell membranes. Key strategies involve modifying the peptide's physicochemical properties:
-
Decreasing Hydrophobicity: Reducing the overall hydrophobicity of the peptide can lower its ability to insert into and disrupt the neutral lipid membranes of erythrocytes. This is often achieved by substituting a hydrophobic amino acid (e.g., Leucine, Phenylalanine) with a polar or charged one.
-
Increasing Cationicity: Carefully increasing the net positive charge (e.g., by substituting a neutral residue with Lysine or Arginine) can enhance the peptide's electrostatic attraction to negatively charged bacterial membranes, thereby improving selectivity and reducing interaction with zwitterionic host cell membranes.
-
Modulating Amphipathicity and Secondary Structure: The balance of hydrophobic and hydrophilic residues and the stability of the α-helical structure are crucial. A highly stable, amphipathic α-helix is often correlated with strong hemolytic activity. Introducing helix-destabilizing residues (like Proline) or using D-amino acid substitutions can disrupt the structure enough to decrease hemolysis while retaining antimicrobial effects.
Q3: How does the balance between charge and hydrophobicity affect selectivity?
A delicate balance is required. While increasing positive charge can improve selectivity for bacterial membranes, excessive charge can hinder the peptide from inserting into the membrane to exert its antimicrobial action. Similarly, while a certain level of hydrophobicity is essential for membrane disruption, excessive hydrophobicity leads to indiscriminate lysis of both bacterial and host cells. The optimal balance results in a high therapeutic index (the ratio of hemolytic concentration to antimicrobial concentration).
Q4: Is there a direct correlation between α-helicity and hemolytic activity?
For many temporins, a higher and more stable α-helical content in a membrane-like environment is directly correlated with greater hemolytic activity. This stable helical structure facilitates the peptide's insertion into and disruption of the erythrocyte membrane. Strategies that reduce or introduce flexibility into this helical structure, such as strategic proline substitutions or cyclization, have been shown to decrease hemolysis.
Q5: What is the Cell Selectivity Index (CSI) and why is it a critical metric?
The Cell Selectivity Index (CSI), also known as the therapeutic index, is a quantitative measure of a peptide's selectivity. It is typically calculated as the ratio of the concentration that causes 50% hemolysis (HC₅₀) to the Minimum Inhibitory Concentration (MIC) against a target pathogen (CSI = HC₅₀ / MIC). A higher CSI value indicates greater selectivity and a more promising therapeutic candidate, as it signifies that the peptide is effective against bacteria at concentrations far below those that are toxic to host cells.
Section 2: Troubleshooting Guides for Peptide Engineering
This section addresses common issues encountered during the design and testing of this compound analogues.
| Problem | Potential Cause | Suggested Solution |
| High Hemolytic Activity in a New Analogue | 1. Excessive Hydrophobicity: The modifications have made the peptide too hydrophobic, leading to non-specific membrane disruption. 2. Stable α-Helical Structure: The analogue forms a very stable α-helix, which is known to be a key factor in the lysis of erythrocytes. | 1. Reduce Hydrophobicity: Substitute one or more hydrophobic residues with polar or charged amino acids (e.g., replace a Leucine with a Serine or Lysine). Refer to Table 1 for examples. 2. Disrupt Helicity: Introduce a Proline residue or replace an L-amino acid with its D-enantiomer at a key position to introduce a kink in the helix. 3. Analyze Secondary Structure: Use Circular Dichroism (CD) spectroscopy in a membrane-mimicking solvent (like TFE or SDS micelles) to confirm if helicity has been altered. |
| Loss of Antimicrobial Activity After Modification | 1. Insufficient Hydrophobicity: The attempt to reduce hemolysis has lowered hydrophobicity to a point where the peptide can no longer effectively disrupt bacterial membranes. 2. Disrupted Amphipathic Structure: The amino acid substitutions have disturbed the separation of polar and non-polar faces required for antimicrobial action. | 1. Perform Conservative Substitutions: Use a less drastic substitution (e.g., Leu → Ala instead of Leu → Lys) to fine-tune hydrophobicity. 2. Model the Structure: Use a helical wheel projection to visualize the peptide's amphipathicity. Ensure that new substitutions maintain a clear hydrophobic face and a hydrophilic face. 3. Increase Cationicity: If hydrophobicity was reduced, a compensatory increase in positive charge might restore activity against bacteria. |
| Inconsistent or Non-Reproducible Hemolysis Assay Results | 1. Erythrocyte Viability: The age and handling of the red blood cells (RBCs) can significantly affect their fragility. 2. Contamination: Contamination of buffers or peptide stocks with detergents or other lytic agents. 3. Incorrect Incubation: Variations in incubation time, temperature, or cell concentration. | 1. Standardize RBCs: Use fresh human red blood cells (hRBCs) from a consistent source and handle them gently during washing steps. 2. Use High-Purity Reagents: Ensure all buffers (e.g., PBS) are sterile and free of contaminants. Use high-purity water. 3. Adhere to Protocol: Strictly follow a validated protocol for incubation time (e.g., 60 minutes), temperature (37°C), and final RBC concentration (e.g., 4%). |
Section 3: Data Presentation & Visualization
Table 1: Structure-Activity Relationship of Engineered Temporin Analogues
Note: The following data is derived from studies on Temporin-GHa and Temporin-1CEb, as comprehensive engineering data for this compound is limited. These examples serve to illustrate the core principles of reducing hemolytic activity through peptide engineering.
| Peptide | Sequence | Net Charge | Key Modification | MIC vs. S. aureus (µM) | HC₅₀ (µM) | Selectivity Index (HC₅₀/MIC) | Reference |
| Temporin-GHaR (Parent) | FFHHIFRGIV-NH₂ | +3 | Parent Peptide | 4 | ~40 | ~10 | |
| GHaR8R (Analogue) | FFHHIFRRIV-NH₂ | +4 | G8 -> R (Increased Charge) | 4 | >200 | >50 | |
| GHaR9R (Analogue) | FFHHIFRGIR-NH₂ | +4 | V9 -> R (Disrupted Hydrophobic Face) | >64 | >200 | N/A | |
| Temporin-1CEb (Parent) | IIPLPIRKLLR-NH₂ | +4 | Parent Peptide | 13 | 495 | 38 | |
| L-K6 (Analogue) | KKILSKIKKLLK-NH₂ | +7 | Multiple Substitutions (Increased Charge, Altered Hydrophobicity) | 3.25 | >1000 | >307 |
Visualizations
Below are diagrams illustrating key workflows and relationships in the peptide engineering process.
Caption: Workflow for designing, synthesizing, and evaluating this compound analogues.
Caption: Interplay of key peptide properties and their effect on biological outcomes.
Section 4: Key Experimental Protocols
Protocol 1: Hemolysis Assay
This protocol is used to determine the concentration of a peptide that causes lysis of human red blood cells (hRBCs).
Materials:
-
Fresh human red blood cells (hRBCs) in an anticoagulant solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Peptide stock solutions of known concentration.
-
0.1% Triton X-100 in PBS (Positive control, 100% hemolysis).
-
PBS (Negative control, 0% hemolysis).
-
96-well microtiter plates.
-
Centrifuge and spectrophotometer.
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1000 x g for 5 minutes. Discard the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of PBS. Gently resuspend and centrifuge again. Repeat this step three times until the supernatant is clear.
-
Prepare a 4% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Plate Setup:
-
Add 50 µL of PBS to all wells of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first column and perform 2-fold serial dilutions across the plate.
-
Prepare control wells: 50 µL of PBS for the negative control and 50 µL of 0.1% Triton X-100 for the positive control.
-
-
Incubation:
-
Add 50 µL of the 4% RBC suspension to all wells, bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 50-80 µL of the supernatant to a new, clean 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (or 450 nm) to quantify hemoglobin release.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Plot the % Hemolysis against the peptide concentration and determine the HC₅₀ value (the concentration causing 50% hemolysis) using non-linear regression.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., S. aureus ATCC 25923).
-
Growth medium (e.g., Mueller-Hinton Broth, MHB).
-
Peptide stock solutions.
-
Sterile 96-well microtiter plates.
-
Incubator and spectrophotometer.
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria to the mid-logarithmic growth phase.
-
Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Setup:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the peptide stock solution to the first column and perform 2-fold serial dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
improving Temporin C stability in physiological conditions
Welcome to the technical support center for improving the stability of Temporin C under physiological conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on enhancing the stability and efficacy of this promising antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is rapidly losing activity in my cell culture media. What is the likely cause?
A1: The most probable cause of rapid activity loss in biological media is proteolytic degradation. Temporins, like other peptides, are susceptible to cleavage by proteases commonly found in serum-containing media and in vivo environments. This enzymatic degradation cleaves the peptide backbone, leading to inactive fragments.
Q2: I've observed precipitation or cloudiness in my this compound solution. What's happening?
A2: Precipitation or cloudiness is often a sign of peptide aggregation. Temporins, particularly hydrophobic variants, can self-associate and form insoluble aggregates, especially at higher concentrations or in certain buffer conditions. This aggregation can significantly reduce the effective concentration of the active peptide and may lead to a loss of biological activity.[1][2]
Q3: How can I prevent the proteolytic degradation of this compound?
A3: Several strategies can be employed to protect this compound from proteolytic cleavage:
-
Amino Acid Substitution: Replacing L-amino acids at susceptible cleavage sites with D-amino acids can render the peptide resistant to standard proteases.[3][4]
-
Terminal Modifications: C-terminal amidation and N-terminal acetylation are common modifications that can increase resistance to exopeptidases, which cleave peptides from their ends.[4] Most naturally occurring temporins are C-terminally amidated.[3][5][6][7]
-
Cyclization: Introducing a covalent bond between amino acid side chains to create a cyclic peptide ("stapling") can stabilize the alpha-helical structure and sterically hinder protease access.[8]
Q4: What methods can I use to reduce the aggregation of this compound?
A4: To minimize aggregation, consider the following approaches:
-
Amino Acid Substitution: Strategically replacing hydrophobic amino acids with less aggregation-prone or charged residues can reduce the propensity for self-assembly. For instance, introducing a lysine residue has been shown to reduce the aggregation of Temporin L.[9][10]
-
Formulation Optimization: Carefully select the buffer and pH of your solution. The solubility of peptides is often pH-dependent. Also, consider the use of solubility-enhancing excipients, although their compatibility with your experimental system must be verified.
-
Lipidation: Attaching a lipid moiety to the peptide can in some cases improve its solubility profile and biological activity, though this can also increase the risk of cytotoxicity.[11]
Troubleshooting Guides
Issue: Loss of Antimicrobial Activity in Serum-Containing Media
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Proteolytic Degradation | 1. Synthesize a this compound analog with D-amino acid substitutions at predicted cleavage sites. 2. Perform a stability assay by incubating the modified and unmodified peptides in 90% human serum and analyzing the remaining intact peptide over time using RP-HPLC.[8] 3. Test the antimicrobial activity of the modified peptide. | The D-amino acid-containing analog will exhibit a significantly longer half-life in serum.[8] Antimicrobial activity should be retained or even enhanced. |
| Aggregation | 1. Analyze the peptide solution for visible precipitates. 2. Perform dynamic light scattering (DLS) to detect sub-visible aggregates. 3. Test the effect of peptide concentration on activity; aggregation is often concentration-dependent. | Lowering the peptide concentration or modifying the formulation buffer may restore activity. |
Quantitative Data Summary
The following tables summarize quantitative data on the stability of modified temporin analogs from various studies. While these examples do not exclusively use this compound, the principles of modification and the resulting stability improvements are highly relevant.
Table 1: Proteolytic Stability of Linear vs. Stapled Temporin L Analog
| Peptide | % Intact Peptide after 6h in 90% Human Serum |
| Linear Temporin L analog (9) | 0% |
| Stapled Temporin L analog (12) | >50% |
| Data adapted from a study on Temporin L, demonstrating the enhanced proteolytic resistance conferred by cyclization.[8] |
Table 2: Proteolytic Stability of a Modified Temporin L Analog
| Time (minutes) | % Intact Peptide ([Nle1, dLeu9, dLys10]TL) |
| 0 | 100% |
| 45 | ~75% |
| 90 | ~50% |
| 120 | ~50% |
| This table illustrates the degradation profile of a Temporin L analog with D-amino acid substitutions in a proteolytic environment.[4] |
Experimental Protocols
Protocol 1: Serum Stability Assay
Objective: To assess the proteolytic stability of this compound and its analogs in human serum.
Materials:
-
This compound peptide and its modified analogs
-
Fresh human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Methodology:
-
Prepare a stock solution of the peptide in PBS.
-
Incubate the peptide with 90% fresh human serum at 37°C.[8]
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench the proteolytic reaction by adding an equal volume of 1% TFA in ACN.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
The percentage of intact peptide is determined by comparing the peak area at each time point to the peak area at time zero.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Major degradation pathways for this compound in physiological conditions.
Caption: A logical workflow for the development of stabilized this compound analogs.
Caption: Key chemical modification strategies to improve this compound stability.
References
- 1. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
- 6. New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of a Lysine Residue Promotes Aggregation of Temporin L in Lipopolysaccharides and Augmentation of Its Antiendotoxin Property - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction of a lysine residue promotes aggregation of temporin L in lipopolysaccharides and augmentation of its antiendotoxin property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipidation of Temporin-1CEb Derivatives as a Tool for Activity Improvement, Pros and Cons of the Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temporin C Purification
Welcome to the technical support center for Temporin C purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and basic properties of this compound?
This compound, also known as Temporin-1Tc, is an antimicrobial peptide originally isolated from the European common frog, Rana temporaria.[1][2] Its primary sequence is:
Phe-Leu-Pro-Ile-Ile-Gly-Lys-Leu-Phe-Gly-Leu-Leu (FLPIIGKLFGLL)
Key properties include its short length (12 amino acids), hydrophobicity, and a net positive charge, which are characteristic of the temporin family of peptides.[1] It is typically C-terminally amidated, a common post-translational modification for many antimicrobial peptides that can enhance stability and activity.[1]
Q2: My crude synthetic this compound peptide has very low solubility in aqueous buffers. How can I dissolve it for purification?
Low solubility is a common challenge for hydrophobic peptides like this compound.[3][4] Here is a systematic approach to solubilization:
-
Start with a small aliquot: Always test solubility on a small portion of your lyophilized peptide to avoid compromising the entire batch.[3]
-
Assess the peptide's charge: this compound has a net positive charge due to the Lysine (K) residue. Therefore, it is considered a basic peptide.[5]
-
Use an acidic solution: For basic peptides, dissolution in a dilute acidic solution is often effective. Try dissolving the peptide in a small amount of 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.[3][5]
-
Incorporate organic solvents: If the peptide remains insoluble, it can be dissolved in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), acetonitrile (ACN), or isopropanol first. Then, slowly add the aqueous buffer (e.g., your initial HPLC mobile phase) to the desired concentration with constant vortexing.[6][7] Be aware that high concentrations of organic solvents may not be compatible with your downstream applications.[7]
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[3]
Q3: I am observing multiple peaks in my crude peptide's analytical HPLC chromatogram. What are these impurities?
The crude product of solid-phase peptide synthesis (SPPS) typically contains the desired full-length peptide along with several synthesis-related impurities. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncation sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.
-
Modified sequences: Peptides that have undergone side reactions, such as oxidation of sensitive residues.
-
Reagents and scavengers: Residual chemicals from the cleavage and deprotection steps, such as trifluoroacetic acid (TFA).
Q4: My final purified this compound shows lower than expected antimicrobial activity. What could be the reason?
Several factors can contribute to reduced bioactivity:
-
Presence of residual TFA: Trifluoroacetic acid (TFA) is commonly used in RP-HPLC purification.[8] Residual TFA in the final lyophilized peptide can affect its biological activity and should be considered.[8][9] Counter-ion exchange to acetate or hydrochloride salts may be necessary for certain biological assays.[8]
-
Oxidation: Although this compound does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur under harsh conditions.[5]
-
Improper storage: Peptides are prone to degradation in solution. For long-term storage, it is recommended to lyophilize the purified peptide and store it at -20°C or below.[10]
-
Incorrect conformation: While temporins typically adopt an alpha-helical structure in a membrane-like environment, improper folding due to impurities or incorrect buffer conditions can affect their ability to interact with bacterial membranes.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Poor Solubility: The peptide is precipitating during injection or on the column.[11] 2. Suboptimal HPLC Gradient: The peptide is eluting with impurities, leading to narrow collection windows and loss of product. 3. Peptide Adsorption: The hydrophobic peptide is irreversibly binding to the column matrix. | 1. Ensure complete dissolution in the initial mobile phase, using a small amount of organic solvent if necessary. Filter the sample before injection. 2. Optimize the HPLC gradient. Start with a shallow gradient (e.g., 0.5-1% increase in organic solvent per minute) to improve resolution.[12] 3. Use a column with appropriate pore size (e.g., 300 Å) for peptides.[12] Perform a high-organic wash step after your run to elute any strongly bound material. |
| Poor Peak Shape (Tailing or Broadening) | 1. Column Overload: Too much crude peptide is being injected for the column's capacity. 2. Secondary Interactions: The peptide is interacting with the silica backbone of the column. 3. Inappropriate Mobile Phase: The pH or ion-pairing agent concentration is not optimal. | 1. Reduce the injection volume or the concentration of the sample. Consider scaling up to a semi-preparative or preparative column for larger quantities.[13][14] 2. Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phases. This masks the silanol groups and improves peak shape.[8] 3. Adjust the mobile phase pH. For a basic peptide like this compound, an acidic mobile phase (pH 2-3) is generally effective. |
| Co-elution of Impurities with the Main Peak | 1. Gradient is too steep: The rapid change in organic solvent concentration is not allowing for the separation of closely eluting species. 2. Incorrect Stationary Phase: The column chemistry is not providing sufficient selectivity. | 1. Decrease the gradient slope. A shallower gradient increases the separation time but improves resolution.[12] 2. Experiment with different stationary phases. While C18 is common, a C8 or a Phenyl-Hexyl column might offer different selectivity for hydrophobic peptides. |
| Product Degradation During Purification | 1. Prolonged Exposure to Acidic Conditions: The peptide may be susceptible to hydrolysis in the acidic mobile phase. 2. Oxidation: Air in the mobile phase can lead to oxidation of sensitive residues. | 1. Minimize the time the peptide spends in the acidic mobile phase. Lyophilize the collected fractions immediately. 2. Degas the mobile phases before use to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of the crude or purified this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).[12]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
5% B to 65% B over 30 minutes.
-
65% B to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
Sample Preparation: Dissolve a small amount of peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
Protocol 2: Preparative RP-HPLC for this compound Purification
This protocol is a representative method for purifying milligram quantities of crude this compound.
-
Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 10-15 mL/min (adjust based on column specifications).
-
Detection: UV at 220 nm.
-
Gradient: Based on the retention time from the analytical run, a focused gradient should be developed. For a peptide like this compound, a starting point could be:
-
20% B to 50% B over 45 minutes.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 10% ACN in water with 0.1% TFA) at a concentration that allows for complete dissolution.
-
Loading: Inject the dissolved crude peptide onto the column.
-
Fraction Collection: Collect fractions (e.g., 5-10 mL) across the elution profile of the main peak.
-
Post-Purification: Analyze the purity of each fraction by analytical RP-HPLC. Pool the fractions with the desired purity (>95%) and immediately freeze and lyophilize.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Sequence | FLPIIGKLFGLL | [2] |
| Length | 12 amino acids | [2] |
| Molecular Weight | ~1331.8 Da | Calculated |
| Net Charge at pH 7 | +1 | Calculated |
| Hydrophobicity | High | [1] |
| C-terminal Modification | Amidation | [1] |
Table 2: Representative HPLC Purification Parameters for Temporin-like Peptides
Note: As specific data for this compound is limited, this table provides typical parameters based on the purification of other temporins.
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18 | C18 |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Particle Size | 3-5 µm | 5-10 µm |
| Flow Rate | 1 mL/min | 10-20 mL/min |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Typical Gradient | 5-65% B in 30 min | 20-50% B in 45 min |
| Expected Purity | >95% (for pure fractions) | >95% |
| Expected Yield | N/A | 15-40% (of crude) |
Visualizations
Caption: Workflow for this compound synthesis and purification.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. lifetein.com [lifetein.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modulation of anti-endotoxin property of Temporin L by minor amino acid substitution in identified phenylalanine zipper sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporin-10c peptide [novoprolabs.com]
- 11. Synthesis of temporin L hydroxamate-based peptides and evaluation of their coordination properties with iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04099A [pubs.rsc.org]
- 12. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Frontiers | Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) [frontiersin.org]
Technical Support Center: Strategies to Minimize Temporin C Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Temporin C and its analogues. Our goal is to help you minimize cytotoxicity to host cells while preserving the desired antimicrobial or anticancer activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Temporin-induced cytotoxicity to host cells?
Temporins, including this compound, primarily exert their cytotoxic effects by disrupting the cell membrane.[1][2][3] Temporin peptides are typically cationic and amphipathic, allowing them to interact with and insert into the lipid bilayer of cell membranes.[4][5] This interaction can lead to the formation of pores or channels, causing membrane depolarization, leakage of cellular contents like lactate dehydrogenase (LDH), and an influx of ions such as calcium.[1] This disruption of membrane integrity ultimately leads to cell death, which can resemble necrosis.[1][6] Some studies also suggest that temporins can trigger intracellular events, including mitochondrial membrane potential collapse and the generation of reactive oxygen species (ROS).[1]
Q2: How does the structure of this compound and its analogues relate to their cytotoxicity?
The structure-activity relationship of temporins is crucial in determining their cytotoxicity. Key factors include:
-
Hydrophobicity: Higher hydrophobicity generally correlates with increased hemolytic and cytotoxic activity.[4][5]
-
Cationicity (Net Positive Charge): Increasing the net positive charge while maintaining moderate hydrophobicity can be a strategy to enhance cytotoxicity against tumor cells while reducing activity against normal cells like erythrocytes.[4]
-
α-Helicity: The degree of α-helical structure in temporin analogues is directly correlated with their hemolytic activity.[7][8] Modifications that disrupt the helical structure, particularly at the C-terminus, can reduce toxicity.[9]
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is essential for membrane interaction and subsequent lytic activity.[4]
Q3: What are the primary strategies to minimize this compound cytotoxicity?
Several strategies can be employed to reduce the toxicity of this compound to host cells:
-
Chemical Modification/Analogue Design: This is the most common approach. By substituting specific amino acids, researchers can modulate the peptide's physicochemical properties. A key strategy is to decrease hydrophobicity while increasing cationicity to improve the therapeutic index.[4] Introducing helix-breaking residues can also reduce hemolytic activity.[9]
-
Delivery Systems: Encapsulating temporins in polymeric matrices or other delivery systems can provide a controlled and prolonged release.[10][11] This approach can maintain the therapeutic concentration of the peptide over an extended period, potentially reducing the "burst release" effect that can lead to acute toxicity.[11]
-
Combination Therapy: Using temporins in combination with other peptides or conventional drugs can lead to synergistic effects. For instance, Temporin B can form hetero-oligomers with the more lytic Temporin L, modifying its membrane activity and potentially leading to a more effective and less toxic combination.[12]
Q4: Which assays are recommended for evaluating the cytotoxicity of this compound analogues?
To comprehensively assess cytotoxicity, a panel of assays is recommended:
-
Hemolysis Assay: This is a crucial initial screening step to determine the peptide's lytic effect on red blood cells (erythrocytes), a key indicator of non-specific membrane damage.[4][13]
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[1][14][15][16] They are widely used to determine the IC50 (half-maximal inhibitory concentration) of the peptide on various cell lines.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a direct measure of membrane integrity loss and cytotoxicity.[1][17][18][19][20][21]
-
Live/Dead Staining: Using fluorescent dyes like Propidium Iodide (PI) or CellTox™ Green, which only enter cells with compromised membranes, allows for direct visualization and quantification of dead cells, often via flow cytometry or fluorescence microscopy.[1][22]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High hemolytic activity at desired antimicrobial/anticancer concentrations. | The peptide analogue has excessively high hydrophobicity.[4][5] The α-helical content of the peptide is too high, which is directly correlated to hemolytic activity.[7][8] | Modify the peptide sequence: Synthesize new analogues with reduced hydrophobicity. For example, replace some hydrophobic residues (e.g., Tryptophan, Phenylalanine) with less hydrophobic ones. Increase the net positive charge (cationicity) to potentially improve selectivity for target cells over erythrocytes.[4] Introduce helix-disrupting residues (e.g., Proline) to reduce the overall helicity.[9] |
| Inconsistent or unreliable results in MTT/LDH assays. | Cell Seeding Density: Too high or too low cell density can affect results. Incubation Time: The duration of peptide exposure or assay incubation may be suboptimal. Reagent Issues: Improper preparation or storage of MTT, LDH, or solubilization reagents.[14][20] Serum Interference: Components in the serum of the culture medium can interfere with the assay, particularly the LDH assay.[18] | Optimize Assay Parameters: Perform a cell titration experiment to determine the optimal seeding density for your cell line. Create a time-course experiment to find the ideal peptide exposure time.[1] Always prepare fresh reagents as recommended by the manufacturer.[15] For the LDH assay, consider reducing the serum concentration in your assay medium or using a serum-free medium for the final incubation step.[18] Ensure complete solubilization of formazan crystals in the MTT assay by gentle shaking.[16] |
| Loss of antimicrobial/anticancer activity after modification to reduce cytotoxicity. | The modification has disrupted a critical structural feature required for activity against the target pathogen or cancer cell. The balance between hydrophobicity and cationicity, crucial for antimicrobial action, has been unfavorably altered.[5] | Adopt a rational design approach: Make systematic, single amino acid substitutions to identify residues critical for both activity and toxicity. Aim for a balanced modification; for example, if reducing hydrophobicity, consider a compensatory increase in cationicity. Test a library of analogues to find one with an optimized therapeutic index (the ratio of cytotoxic concentration to effective antimicrobial/anticancer concentration). |
| Peptide appears cytotoxic to all cell lines tested, showing no selectivity. | The peptide's mechanism of action is based on general membrane disruption without selectivity for specific membrane compositions (e.g., those of cancer cells).[23][24] The peptide may be self-associating into lytic aggregates.[7][8] | Investigate cell membrane differences: Profile the membrane lipid composition of your target cells versus your control (non-cancerous) cells.[23] Temporins may show selectivity for membranes with different lipid profiles. Modify for Selectivity: Design analogues that might preferentially interact with markers on cancer cell membranes. While temporins are generally membrane-acting, modifications can influence these interactions. |
Quantitative Data Summary
The following tables summarize quantitative data on the cytotoxicity and activity of various temporin analogues. This data is essential for comparing the efficacy and safety profiles of different peptide modifications.
Table 1: Cytotoxicity (IC50) and Hemolytic Activity of Temporin Analogues
| Peptide | Target Cell Line | IC50 (µM) | Hemolytic Activity (% at a given conc.) | Therapeutic Index | Source(s) |
| Temporin-1CEa | MDA-MB-231 (Breast Cancer) | ~60-80 | Moderate | Not Specified | [1] |
| Temporin-1CEa | MCF-7 (Breast Cancer) | ~40 | Moderate | Not Specified | [1] |
| Temporin A | A549 (Lung Cancer) | 50-100 | 0.874% | Selectively cytotoxic at 50 µM | [22][23][24] |
| Temporin A | Calu-3 (Lung Cancer) | 50-100 | 0.874% | Selectively cytotoxic at 50 µM | [22][24] |
| Temporin A | Beas-2B (Normal Lung) | >100 | 0.874% | - | [22][24] |
| Temporin L | A549 (Lung Cancer) | 1.5-25 | High | Not selectively cytotoxic | [24] |
| Temporin L | Hut-78, K-562, U-937 (Tumor Lines) | Varies | High | Not Specified | [6][25] |
| Modified TA (TAL L512) | Human Keratinocytes | Not cytotoxic at bacteriolytic conc. | Not Specified | Promising | [2][3] |
| Dimeric TA (TAd) | Human Keratinocytes | Cytotoxic | Not Specified | Not promising | [2][3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be done with caution.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible and reliable data.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for measuring cell proliferation and viability.[1][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10⁴ cells/mL) in 100 µL of culture medium per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the temporin analogue. Replace the old medium with 100 µL of fresh medium containing the desired peptide concentrations. Include wells for untreated controls (medium only) and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 1, 4, or 24 hours) at 37°C.[1][14]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[16]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[1][17][18][19][20][21]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include additional control wells for determining maximum LDH release (by adding a lysis agent like Triton X-100) and background (medium only).[17]
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Protocol 3: Hemolysis Assay
This protocol assesses the lytic activity of temporin analogues against red blood cells (RBCs).[13][26][27][28][29]
-
RBC Preparation: Obtain fresh whole blood (e.g., human or mouse) treated with an anticoagulant.[26] Wash the RBCs several times by centrifuging and resuspending the pellet in a buffered saline solution (e.g., PBS) until the supernatant is clear. Resuspend the washed RBCs to a final concentration of 1-2% in the buffer.[13][28]
-
Sample Preparation: Prepare serial dilutions of the temporin analogue in the same buffer.
-
Incubation: In a 96-well plate, mix the peptide solutions with the RBC suspension (e.g., 100 µL of peptide and 100 µL of RBCs).[27] Include a negative control (RBCs in buffer only) and a positive control for 100% hemolysis (RBCs in a lysis agent like Triton X-100 or distilled water).[13][29]
-
Incubation: Incubate the plate at 37°C for a specified time, typically 1 hour.[13][27]
-
Pellet RBCs: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength appropriate for hemoglobin detection (e.g., 415 nm or 540 nm).[27][29]
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing this compound cytotoxicity.
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Strategies for this compound analogue design.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of temporin A modifications on its cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of potent, non-toxic anticancer peptides based on the structure of the antimicrobial peptide, temporin-1CEa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Delivery System for the Controlled Release~of Antimicrobial Peptides: Citropin 1.1 and Temporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temporin B Forms Hetero-Oligomers with Temporin L, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. interchim.fr [interchim.fr]
- 22. researchgate.net [researchgate.net]
- 23. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. thno.org [thno.org]
- 27. haemoscan.com [haemoscan.com]
- 28. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]
- 29. Hemolysis Assay [protocols.io]
Technical Support Center: Optimizing Temporin C Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Temporin C for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other members of the temporin family of antimicrobial peptides (AMPs), primarily exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[1] These short, cationic, and amphipathic peptides interact with the negatively charged components of bacterial membranes, leading to pore formation, increased permeability, and ultimately cell lysis.[1]
Q2: What is the typical effective concentration range for this compound against Gram-positive bacteria?
Temporins are known to be most effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) generally ranging from 2.5 to 20 µM.[2][3] The precise effective concentration of this compound will vary depending on the specific bacterial strain, the growth phase of the bacteria, and the assay conditions.
Q3: Is this compound effective against Gram-negative bacteria?
Generally, temporins exhibit lower activity against Gram-negative bacteria.[2] This is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier. However, some temporin analogues have shown efficacy against Gram-negative strains, so it is advisable to determine the MIC specifically for the strain of interest.[4]
Q4: What are the common challenges when working with this compound in vitro?
Common challenges include:
-
Peptide Aggregation: Due to its hydrophobic nature, this compound can be prone to aggregation, which can affect its bioactivity and lead to inconsistent results.[5][6]
-
Hemolytic Activity: At higher concentrations, this compound may exhibit hemolytic activity, causing lysis of red blood cells.[1][7] This is a critical consideration when evaluating its therapeutic potential.
-
Cytotoxicity: Beyond hemolysis, this compound can be cytotoxic to mammalian cells at certain concentrations.[8] It is essential to determine the 50% cytotoxic concentration (IC50) for relevant cell lines.
Q5: How can I minimize peptide aggregation?
To minimize aggregation, it is recommended to:
-
Prepare fresh solutions of this compound for each experiment.
-
Dissolve the lyophilized peptide in a small amount of sterile, high-purity water or a suitable organic solvent like DMSO before diluting to the final concentration in your assay medium.
-
Avoid repeated freeze-thaw cycles.
-
Consider the use of low-binding labware.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MIC results | Peptide aggregation. | Prepare fresh peptide solutions for each experiment. Use a vortex to ensure complete dissolution. Consider a brief sonication. |
| Inconsistent bacterial inoculum density. | Standardize the bacterial inoculum using a spectrophotometer (e.g., to an OD600 of 0.5) and perform serial dilutions to achieve the desired CFU/mL. | |
| Contamination of reagents or cultures. | Use sterile techniques and fresh, high-quality reagents. Regularly check cultures for purity. | |
| No antimicrobial activity observed | Incorrect peptide concentration. | Verify the concentration of your stock solution. Perform a dose-response experiment with a wider concentration range. |
| Inactive peptide. | Ensure proper storage of the lyophilized peptide and reconstituted solutions (-20°C or -80°C). Avoid multiple freeze-thaw cycles. Test the activity against a known sensitive control strain. | |
| Assay conditions are not optimal. | Optimize incubation time, temperature, and media composition. Some peptides are sensitive to salt concentrations in the media. | |
| High cytotoxicity or hemolysis | The concentration of this compound is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT) and a hemolysis assay to determine the IC50 and HC50 values. Use concentrations below these values for antimicrobial assays where possible. |
| The cell line or bacterial strain is particularly sensitive. | Test a range of concentrations to establish a therapeutic window. Consider using a less sensitive cell line for initial screening if appropriate. |
Quantitative Data Summary
The following tables summarize typical quantitative data for temporin peptides. Note that specific values for this compound may vary, and it is recommended to determine these experimentally for your specific strains and cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of Temporin Analogues against Various Bacteria
| Bacterial Strain | Type | Temporin Analogue | MIC (µM) |
| Staphylococcus aureus | Gram-positive | Temporin A | 2.5 - 20[1] |
| Staphylococcus aureus | Gram-positive | Temporin-PKE | 4[1] |
| Bacillus megaterium | Gram-positive | Temporin L analogue | 0.78 - 1.56[3][4] |
| Escherichia coli | Gram-negative | Temporin L analogue | 6.25 - 25[3][4] |
| Pseudomonas aeruginosa | Gram-negative | Temporin L analogue | 12.5[4] |
Table 2: Cytotoxicity (IC50) and Hemolytic Activity (HC50) of Temporin Analogues
| Cell Line / Assay | Temporin Analogue | IC50 / HC50 (µM) |
| Human Red Blood Cells (Hemolysis) | Temporin 1CEb | 112[1] |
| Human Red Blood Cells (Hemolysis) | Temporin 1CEh | 152.6[2] |
| Human Red Blood Cells (Hemolysis) | Temporin A | >120[1] |
| A549 (Lung Carcinoma) | Temporin A | ~5.6 x 10⁻⁷ M (Note: This is an unusually low value and may need further verification)[8] |
| Calu-3 (Lung Carcinoma) | Temporin A | ~5.6 x 10⁻⁷ M (Note: This is an unusually low value and may need further verification)[8] |
| Beas-2B (Normal Lung Epithelium) | Temporin A | ~5.6 x 10⁻⁷ M (Note: This is an unusually low value and may need further verification)[8] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol details the determination of the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water or DMSO
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile water or DMSO to a high concentration (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.5 (McFarland standard).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
-
MBC Determination:
-
From the wells corresponding to the MIC and higher concentrations, pipette a small aliquot (e.g., 10 µL) onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Lyophilized this compound
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational behavior of temporin A and temporin L in aqueous solution: a computational/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
refining protocols for consistent Temporin C bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for consistent Temporin C bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Temporins, including this compound, are antimicrobial peptides (AMPs) that primarily exert their effect by interacting with and disrupting the integrity of microbial cell membranes.[1][2] They are typically short, cationic, and amphipathic, allowing them to selectively bind to the negatively charged components of bacterial membranes.[2][3] This interaction can lead to membrane permeabilization, the formation of pores or channels, and ultimately cell lysis.[2] Some studies suggest a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing disruption.[2]
Q2: What is the typical spectrum of activity for Temporins?
Temporins generally exhibit potent activity against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] Their activity against Gram-negative bacteria and fungi can be more variable and often weaker.[4][5]
Q3: What are the key physicochemical properties of this compound that affect its bioactivity?
The bioactivity of this compound and other temporins is influenced by several key physicochemical properties:
-
Net Positive Charge: A higher net positive charge generally enhances the initial electrostatic interaction with negatively charged bacterial membranes, contributing to increased antimicrobial potency.[3][4][6]
-
Hydrophobicity: The hydrophobicity of the peptide is crucial for its insertion into the lipid bilayer of the cell membrane.[1][3] A balance between hydrophobicity and charge is essential for optimal activity and selectivity.[1]
-
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, forming an amphipathic structure (often an α-helix in membrane-mimicking environments), is critical for membrane interaction and disruption.[2][3]
-
C-terminal Amidation: Many natural temporins are C-terminally amidated, which can increase their net positive charge and enhance their antimicrobial activity.[5][7]
Q4: How stable is this compound under typical experimental conditions?
Temporins can exhibit good stability. For instance, Temporin L has been shown to maintain its inhibitory activity after exposure to high temperatures (100°C) and UV irradiation.[8] However, the stability of any specific this compound analogue should be empirically determined, as modifications can affect its susceptibility to proteases and degradation.
Troubleshooting Guide
Issue 1: High variability or no reproducibility in Minimum Inhibitory Concentration (MIC) assays.
| Potential Cause | Troubleshooting Step |
| Peptide Adsorption to Labware | Cationic peptides like this compound can adsorb to negatively charged surfaces like polystyrene. Use low-binding materials such as polypropylene 96-well plates and pipette tips.[9] |
| Peptide Aggregation | High peptide concentrations or certain buffer conditions can lead to aggregation, reducing the effective concentration.[1] Prepare fresh stock solutions and visually inspect for precipitation. Consider using a low concentration of a non-ionic surfactant or modifying the buffer. |
| Inconsistent Bacterial Inoculum | The density of the bacterial culture can significantly impact MIC values (inoculum effect).[10] Standardize the inoculum preparation by measuring the optical density (OD) and confirming with colony-forming unit (CFU) plating. |
| Media Components | Components in standard culture media (e.g., high salt concentrations, divalent cations, serum proteins) can inhibit the activity of antimicrobial peptides.[11] Consider using a minimal medium or testing in a buffer that mimics physiological conditions more closely if relevant to the intended application. |
| Incorrect pH of Media | The activity of temporins can be pH-dependent.[8] Ensure the pH of the assay medium is consistent and appropriate for the peptide and the bacteria being tested. |
Issue 2: Discrepancy between MIC and Minimum Bactericidal Concentration (MBC) results.
| Potential Cause | Troubleshooting Step |
| Bacteriostatic vs. Bactericidal Activity | A large difference between MIC and MBC values (MBC/MIC > 4) may indicate that the peptide is bacteriostatic rather than bactericidal at the tested concentrations. |
| Incomplete Transfer to Agar Plates | Ensure a standardized volume is plated from the MIC wells and that the agar is evenly spread to get an accurate colony count for MBC determination. |
| Peptide Carryover | Residual peptide in the transferred liquid might inhibit growth on the agar plate, leading to a false-positive bactericidal result. While often minimal, if suspected, a dilution step before plating can be considered. |
Issue 3: High hemolytic activity observed at or near the MIC.
| Potential Cause | Troubleshooting Step |
| High Peptide Hydrophobicity | Increased hydrophobicity can lead to greater interaction with zwitterionic mammalian cell membranes, causing hemolysis.[3] Consider designing analogues with reduced hydrophobicity or a more balanced amphipathic profile. |
| Peptide Concentration Errors | Inaccurate determination of the peptide stock concentration can lead to using higher effective concentrations than intended. Quantify the peptide stock using a reliable method like amino acid analysis.[9] |
| Experimental Conditions | The buffer and incubation conditions can influence hemolytic activity. Ensure conditions are standardized and physiologically relevant. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from standard methods for antimicrobial susceptibility testing of peptides.[9][12]
Materials:
-
This compound (lyophilized powder)
-
Sterile, low-binding polypropylene 96-well plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[9]
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent adsorption.[9]
-
-
Bacterial Inoculum Preparation:
-
Culture bacteria to the logarithmic growth phase.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Add 50 µL of the bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 50 µL of the serially diluted peptide solutions to the corresponding wells, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[12]
-
Minimum Bactericidal Concentration (MBC) Assay
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.[12]
Hemolysis Assay
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable source (e.g., sheep, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
This compound dilutions
Procedure:
-
RBC Preparation:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2-4% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
Add 50 µL of the RBC suspension to each well of a 96-well plate.
-
Add 50 µL of the serially diluted this compound solutions.
-
Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs with PBS).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
-
Calculation:
-
Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
Data Presentation
Table 1: Example MICs of this compound against various microorganisms.
| Microorganism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 25923 | 4 - 16 |
| Bacillus subtilis | ATCC 6633 | 8 - 32 |
| Escherichia coli | ATCC 25922 | > 64 |
| Candida albicans | ATCC 10231 | 16 - 64 |
Note: These are example values and may vary depending on the specific this compound analogue and experimental conditions.[4][6]
Table 2: Example Hemolytic Activity of this compound.
| Peptide Concentration (µM) | % Hemolysis |
| 1 | < 1% |
| 10 | 2 - 5% |
| 50 | 10 - 20% |
| 100 | > 50% |
Note: These are example values and are highly dependent on the specific peptide sequence.
Visualizations
Caption: Workflow for this compound bioactivity and toxicity assessment.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of modified Temporin C analogs
Disclaimer: While this guide is intended to address solubility issues of modified Temporin C analogs, specific quantitative solubility data for this subgroup is limited in publicly available literature. Therefore, this resource provides troubleshooting strategies and data based on well-studied Temporin analogs (e.g., Temporin A, B, and L) that are likely applicable to this compound derivatives.
Troubleshooting Guides
Q1: My modified this compound analog precipitated out of solution upon reconstitution. What should I do?
A1: Peptide precipitation is a common issue, often arising from the peptide's hydrophobicity and tendency to aggregate. Here are steps to troubleshoot this problem:
-
Initial Dissolution in Organic Solvent: For highly hydrophobic peptides, which many Temporin analogs are, direct dissolution in aqueous buffers can be problematic.[1]
-
First, try dissolving a small aliquot of the peptide in a minimal amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1]
-
Once fully dissolved, slowly add the desired aqueous buffer to the peptide-solvent mixture dropwise while vortexing.
-
If the peptide remains in solution, you have successfully prepared your stock solution. Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.
-
-
pH Adjustment: The net charge of a peptide influences its solubility.
-
Temporins are generally cationic.[2][3][4] If your modified analog has an isoelectric point (pI) near the pH of your buffer, it will be less soluble.
-
For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your final buffer can improve solubility.
-
-
Sonication: Sonication can help break up aggregates and facilitate dissolution.
-
Place the peptide solution in a sonicator bath for short bursts (e.g., 10-15 seconds).
-
Allow the solution to cool on ice between sonications to prevent heating, which could degrade the peptide.
-
-
Use of Denaturants: For peptides that are prone to forming strong aggregates, the use of denaturing agents like 6 M guanidine hydrochloride or urea can be effective. However, these are generally not compatible with biological assays and would need to be removed before use.
Q2: I was able to dissolve my Temporin analog, but it crashed out of solution when I diluted it in my cell culture medium.
A2: This is a common problem when transferring a peptide from a stock solution (often with a high concentration of an organic solvent) into a complex aqueous environment like cell culture media.
-
Salt Concentration: High salt concentrations in the medium can reduce the solubility of peptides, a phenomenon known as "salting out". If possible, test the solubility of your peptide in buffers with varying salt concentrations to determine its tolerance.
-
Interaction with Media Components: Peptides can interact with proteins (like serum albumin) and other components in the culture medium, leading to precipitation. Consider reducing the serum concentration or using a serum-free medium for your experiments if permissible.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your assay. High concentrations of organic solvents can also cause precipitation when diluted into aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dissolving modified this compound analogs?
A1: There is no single "best" solvent, as the optimal choice depends on the specific amino acid sequence of your analog. However, a good starting point for hydrophobic peptides like many temporins is a small amount of DMSO, followed by dilution with an appropriate aqueous buffer.[1] For more charged, hydrophilic analogs, sterile water or a low-salt buffer like PBS may be sufficient.
Q2: How can I predict the solubility of my newly designed this compound analog?
A2: The primary sequence of your peptide is the best predictor of its solubility.
-
Hydrophobicity: A high percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Phenylalanine, Valine) will likely lead to poor aqueous solubility.
-
Net Charge: Calculate the theoretical net charge of your peptide at the pH of your intended buffer. A higher net charge generally correlates with better aqueous solubility. Peptides are least soluble at their isoelectric point (pI).
Q3: Can I heat my peptide solution to improve solubility?
A3: Gentle warming can sometimes aid in dissolving peptides. However, excessive heat can lead to degradation or irreversible aggregation. If you choose to warm your sample, do so cautiously and for a short period, and always monitor for any signs of precipitation upon cooling.
Q4: How does the aggregation of Temporin analogs affect their activity?
A4: Aggregation can significantly impact the biological activity of Temporin analogs. In some cases, aggregation can reduce the effective concentration of the monomeric peptide available to interact with bacterial membranes, thereby decreasing its antimicrobial potency.[1][5] However, some studies suggest that self-assembly at the membrane surface is part of the mechanism of action.[6] It is crucial to work with a well-solubilized, monomeric peptide solution to obtain reproducible experimental results.
Data Presentation
Table 1: Antimicrobial and Hemolytic Activity of Selected Modified Temporin Analogs
| Peptide ID | Sequence | Target Organism | MIC (µM) | Hemolytic Activity (HC50 in µM) | Citation |
| Temporin-1CEb | IIPLIAGLLKLL-NH2 | S. aureus | 3.25 | 112 | [3] |
| L-K6 (Temporin-1CEb analog) | KKILSKIKKLLK-NH2 | S. aureus | 3.25 | >1000 | [3] |
| Temporin A | FLPLIGRVLSGIL-NH2 | S. aureus | 2.5 - 20 | >120 | [3] |
| Temporin L | FVQWFSKFLGRIL-NH2 | S. aureus | 3.12 | Significant at microbicidal concentrations | [4][7] |
| Cyclic Temporin L analog (Peptide 12) | c(FVQWFSKFLGRIL) | S. aureus | 3.12 | Reduced compared to linear Temporin L | [4] |
| GHaR6R (Temporin-GHa analog) | GLLRKLGKLF-NH2 | MRSA | N/A | >200 | [8][9] |
| Temporin-PKE-3K | FFPLLAGLAKKLL-NH2 | S. aureus | N/A | Reduced compared to parent peptide | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits visible growth of the microorganism. HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.
Table 2: General Solubility Guidelines for Peptides
| Solvent | Peptide Characteristics | Application Notes |
| Sterile Water | Short peptides (<5 amino acids), highly charged peptides. | Good first choice for hydrophilic peptides. |
| Phosphate-Buffered Saline (PBS) | Peptides soluble in aqueous solutions. | Common buffer for biological assays. Be aware of potential "salting out" with some peptides. |
| Acetic Acid (10-30% in water) | Basic peptides (net positive charge). | Helps to protonate basic residues, increasing solubility. |
| Ammonium Hydroxide (10% in water) | Acidic peptides (net negative charge). | Helps to deprotonate acidic residues, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | Hydrophobic peptides. | A strong organic solvent suitable for many poorly soluble peptides. Ensure final concentration is compatible with assays. |
| N,N-Dimethylformamide (DMF) | Very hydrophobic peptides. | Another strong organic solvent. Ensure final concentration is compatible with assays. |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Novel Modified Temporin Analog
-
Initial Assessment: Analyze the peptide sequence for hydrophobicity and net charge at physiological pH (7.4).
-
Small-Scale Test: Use a small aliquot (e.g., 0.1 mg) for initial solubility tests to conserve your sample.
-
Hydrophilic Peptides (predicted high aqueous solubility): a. Add a small volume of sterile, deionized water to the peptide. b. Vortex gently. If not dissolved, proceed to sonication. c. If still not dissolved, try a suitable buffer (e.g., PBS).
-
Hydrophobic Peptides (predicted low aqueous solubility): a. Add a minimal volume of sterile DMSO (e.g., 10-20 µL) to the peptide. b. Vortex until the peptide is fully dissolved. c. Slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired stock concentration. d. If precipitation occurs, try a different organic solvent (e.g., DMF) or increase the initial volume of the organic solvent.
-
Storage: Store the peptide stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Turbidity-Based Assay for Quantitative Solubility Assessment
-
Prepare a high-concentration stock solution of the Temporin analog in an organic solvent where it is highly soluble (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, perform serial dilutions of the peptide stock solution in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the optical density (OD) of each well at a wavelength of 600 nm using a plate reader.
-
The highest concentration that does not show a significant increase in OD compared to the buffer-only control is considered the solubility limit.
Mandatory Visualizations
Caption: General mechanism of action for Temporin analogs.
Caption: Experimental workflow for antimicrobial peptide development.
Caption: Troubleshooting logic for peptide solubility issues.
References
- 1. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Introduction of a lysine residue promotes aggregation of temporin L in lipopolysaccharides and augmentation of its antiendotoxin property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Temporin C in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Temporin C in cell culture. Our goal is to help you mitigate off-target effects and obtain reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the temporin family of antimicrobial peptides (AMPs), which are naturally found in the skin of frogs of the Rana genus.[1] These peptides are characterized by their relatively short length (typically 10-14 amino acids), a net positive charge, and a high degree of hydrophobicity.[2] The primary mechanism of action for temporins is the disruption of microbial cell membranes. They adopt an amphipathic α-helical structure that allows them to interact with and permeabilize the negatively charged membranes of bacteria, leading to cell lysis and death.[3]
Q2: What are the primary off-target effects of this compound in cell culture?
The principal off-target effect of this compound is its cytotoxicity towards mammalian cells. This is often observed as hemolysis (disruption of red blood cells) and cytotoxicity against various cultured cell lines.[2][4] The high hydrophobicity of many temporins, while crucial for their antimicrobial activity, can also lead to non-specific interactions with the zwitterionic membranes of eukaryotic cells, causing membrane disruption and cell death.[3]
Q3: How can I reduce the off-target cytotoxicity of this compound?
Mitigating the off-target effects of this compound primarily involves structural modifications to create analogs with improved selectivity for microbial cells over mammalian cells. Key strategies include:
-
Balancing Hydrophobicity and Cationicity: The therapeutic index of temporins can be improved by carefully balancing their hydrophobicity and net positive charge. Increasing the cationicity can enhance electrostatic interactions with negatively charged bacterial membranes, while reducing excessive hydrophobicity can decrease non-specific interactions with mammalian cell membranes.[3][4]
-
Amino Acid Substitution: Replacing certain amino acids can significantly impact cytotoxicity. For instance, substituting hydrophobic residues with less hydrophobic ones or introducing charged residues can reduce hemolytic activity.[5]
-
D-Amino Acid Substitution: Incorporating D-amino acids can increase the peptide's stability against proteases and in some cases, can modulate its cytotoxic profile.[6]
Q4: Can components of the cell culture media interfere with this compound activity?
Yes, components of standard cell culture media can interfere with the activity of this compound and other AMPs. Serum proteins, such as albumin, are known to bind to AMPs, which can sequester them and reduce their effective concentration, leading to a decrease in both on-target and off-target activities.[4] It is crucial to consider this when designing experiments and interpreting results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in control mammalian cell lines. | 1. Inherent toxicity of this compound: The native peptide may have a narrow therapeutic window. 2. Peptide concentration is too high: The concentration used may be well above the cytotoxic threshold for the specific cell line. 3. Peptide aggregation: Aggregated peptides can exhibit altered and often increased non-specific toxicity.[7][8] | 1. Use a modified analog: Synthesize or purchase a this compound analog designed for reduced cytotoxicity (e.g., with adjusted hydrophobicity/cationicity). 2. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify a suitable working concentration. 3. Ensure proper peptide handling: Prepare fresh solutions, use appropriate solvents, and consider vortexing or sonication to minimize aggregation. Test for aggregation using dynamic light scattering (DLS) if available.[9] |
| Inconsistent or lower-than-expected antimicrobial activity. | 1. Serum protein interference: Proteins in fetal bovine serum (FBS) or other supplements can bind to this compound and inhibit its activity.[4] 2. Peptide degradation: Proteases present in the cell culture medium or released from cells can degrade the peptide. 3. Peptide aggregation: Aggregation can reduce the concentration of active, monomeric peptide available to interact with bacteria.[7][8] | 1. Reduce or eliminate serum: Conduct experiments in serum-free or low-serum media. If serum is necessary, consider a pre-incubation step of the cells with the peptide before adding serum-containing media. 2. Use protease inhibitors: If protease activity is suspected, the addition of a broad-spectrum protease inhibitor cocktail may be beneficial. Alternatively, use analogs with D-amino acids for increased stability. 3. Optimize peptide solubilization: Refer to the peptide's datasheet for recommended solvents. Prepare stock solutions at a high concentration and dilute to the final working concentration immediately before use. |
| Difficulty reproducing results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular susceptibility. 2. Inconsistent peptide preparation: Variations in peptide stock concentration, storage, or handling can lead to inconsistent results. 3. Assay timing: The duration of peptide exposure can significantly impact the observed effects. | 1. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. 2. Follow strict peptide handling procedures: Aliquot peptide stocks to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions from the stock for each experiment. 3. Maintain consistent incubation times: Ensure that the duration of peptide treatment is the same across all experiments. |
Data Presentation
Table 1: On-Target (Antimicrobial) vs. Off-Target (Cytotoxic/Hemolytic) Activity of Temporin Family Peptides and Analogs
| Peptide | Target Organism/Cell Line | MIC (µM) | IC50 (µM) | HC50 (µM) | Selectivity Index (HC50/MIC) | Reference(s) |
| Temporin-1CEa | S. aureus | - | - | 99 | - | [4] |
| Human Breast Cancer Cells | - | 30-60 | - | - | [1][4] | |
| Temporin-1CEb | Gram-positive bacteria | - | - | 112 | - | [4] |
| Temporin-1CEc | Gram-positive bacteria | - | - | ≥ 500 | - | [4] |
| Temporin L | S. aureus | 3.12 | - | - | - | [10] |
| Human Keratinocytes | - | > 50 | - | - | [10] | |
| Temporin-SHf | S. aureus | - | - | 200 | - | [4] |
| A549 (Lung Cancer) | - | 26.27 (24h) | - | - | [3] | |
| L-K6 (Temporin-1CEb analog) | Gram-negative & Gram-positive bacteria | 3.25 | - | > 1000 | > 307 | [4] |
| [G10a]-SHa (Temporin-SHa analog) | S. aureus | 3.58 | - | - | - | [4] |
Note: Data for this compound is limited in direct comparative studies. The table presents data from closely related temporins to illustrate the principles of on-target vs. off-target effects and the impact of analog design.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cells in culture
-
This compound or its analogs
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or its analogs. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent other than the culture medium.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells in culture
-
This compound or its analogs
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
This compound or its analogs
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well round-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Experimental workflow for evaluating on-target and off-target effects of this compound.
Caption: Temporin-induced intrinsic apoptosis pathway.
Caption: Strategy for mitigating off-target effects of this compound.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 5. Temporin-Like Peptides Show Antimicrobial and Anti-Biofilm Activities against Streptococcus mutans with Reduced Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Aggregation State of Synergistic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Therapeutic Index of Temporin C Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Temporin C derivatives. The focus is on strategies to improve the therapeutic index by increasing antimicrobial efficacy while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high hemolytic activity. How can I reduce it?
A1: High hemolytic activity is a common challenge. Consider the following strategies:
-
Amino Acid Substitution: Replacing hydrophobic residues with less hydrophobic or charged amino acids can decrease hemolysis. For instance, substituting a residue with Proline can introduce a kink in the helical structure, potentially reducing its insertion into the erythrocyte membrane and thus lowering hemolytic activity.[1]
-
Modulate Hydrophobicity: A careful balance of hydrophobicity is crucial. While essential for antimicrobial activity, excessive hydrophobicity often correlates with increased hemolysis.[2][3] Consider synthesizing a small library of analogs with varying hydrophobicity to identify a candidate with an optimal therapeutic window.
-
Introduction of D-amino Acids: Strategic placement of D-amino acids can disrupt the peptide's secondary structure, which may reduce its lytic effect on red blood cells while retaining antimicrobial properties.[4]
Q2: The antimicrobial activity of my peptide against Gram-negative bacteria is low. What modifications can I try?
A2: Temporins are often more effective against Gram-positive bacteria. To enhance activity against Gram-negative strains, consider these approaches:
-
Increase Cationicity: The outer membrane of Gram-negative bacteria is rich in negatively charged lipopolysaccharides (LPS). Increasing the net positive charge of your peptide by substituting neutral or acidic amino acids with basic residues like Lysine or Arginine can enhance electrostatic interactions with the LPS layer, facilitating membrane translocation.[5][6]
-
N-terminal Modifications: Acylation with fatty acids (lipidation) can enhance the peptide's ability to interact with and penetrate the outer membrane of Gram-negative bacteria.[7][8]
-
Synergistic Studies: Investigate the combination of your this compound derivative with other antimicrobial agents that can permeabilize the outer membrane, potentially leading to a synergistic effect.
Q3: My peptide appears to be degrading quickly in serum. How can I improve its stability?
A3: Peptide stability is critical for in vivo applications. To address degradation:
-
Incorporate D-amino Acids: Peptidases are stereospecific and generally do not recognize D-amino acids, making peptides containing them more resistant to proteolytic degradation.[2]
-
C-terminal Amidation: Amidation of the C-terminus is a common strategy to increase peptide stability by mimicking the native state of many antimicrobial peptides and reducing susceptibility to carboxypeptidases.[3][9]
-
Cyclization: Although more complex synthetically, cyclization of the peptide can significantly enhance its stability against proteases.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Troubleshooting Step |
| Bacterial Inoculum Variability | Ensure the bacterial suspension is standardized to the correct optical density (e.g., 1x10^6 CFU/mL) for each experiment.[10] Perform serial dilutions and plate counting to verify the inoculum concentration. |
| Peptide Aggregation | Peptides, especially hydrophobic ones, can aggregate at high concentrations. Prepare fresh stock solutions and visually inspect for precipitates. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final concentration in the assay medium is soluble. |
| Contamination | Use sterile techniques and reagents. Include a negative control (broth only) and a positive control (bacteria without peptide) to check for contamination and ensure proper bacterial growth, respectively.[11] |
| Binding to Plasticware | Hydrophobic peptides can adsorb to the surface of standard polystyrene microplates. Consider using low-binding plates for your assays. |
Problem 2: High Cytotoxicity in Mammalian Cell Lines
| Potential Cause | Troubleshooting Step |
| Excessive Hydrophobicity | As with hemolysis, high hydrophobicity can lead to non-specific membrane disruption in mammalian cells. Synthesize and test analogs with reduced hydrophobicity.[2] |
| Peptide Concentration Too High | Determine the IC50 value for your peptide on the specific cell line. Ensure that the concentrations used in other assays are well below the cytotoxic range.[12] |
| Assay-Specific Artifacts | For MTT assays, high concentrations of certain peptides can interfere with the formazan crystal formation. Consider using an alternative cytotoxicity assay like the LDH release assay to confirm your results.[12] |
| Incorrect Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to cytotoxic compounds. |
Quantitative Data Summary
Table 1: Antimicrobial and Hemolytic Activity of this compound Derivatives
| Peptide | Target Organism | MIC (µM) | HC50 (µM) | Therapeutic Index (HC50/MIC) | Reference |
| Temporin-1CEa | S. aureus | 31.78 | 95.74 | 3.01 | [6][12] |
| Temporin-1CEa | E. coli | >100 | 95.74 | - | [6][12] |
| GHaR | S. mutans | 1.56 | - | - | [11] |
| GHaR6R | S. mutans | 3.1 | - | - | [10] |
| [Nle1, dLeu9, dLys10]TL | S. aureus | 3.12 | >100 | >32 | [2] |
| [Nle1, dLeu9, dLys10]TL | E. coli | 6.25 | >100 | >16 | [2] |
| C12-DK5 | S. aureus | ~10 µg/mL | - | - | [7] |
| C12-DK5 | E. coli | ~10 µg/mL | - | - | [7] |
Note: HC50 is the concentration of peptide that causes 50% hemolysis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 1x10^6 CFU/mL in fresh broth.[10]
-
-
Peptide Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile water or 10% DMSO).
-
Perform serial two-fold dilutions of the peptide in the assay broth in a 96-well microtiter plate.
-
-
Incubation:
-
Add an equal volume of the standardized bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
-
Determination of MIC:
Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh human or animal blood containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Wash the RBCs three times with phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).[14]
-
-
Peptide Incubation:
-
In a microtiter plate or microcentrifuge tubes, mix equal volumes of the RBC suspension and serial dilutions of the peptide in PBS.
-
Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in 0.1% Triton X-100 or distilled water).[15]
-
-
Incubation and Measurement:
-
Incubate the samples at 37°C for 1 hour with gentle agitation.[14]
-
Centrifuge the samples at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify the amount of hemoglobin released.[2][15]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Visualizations
Caption: Workflow for determining the therapeutic index of this compound derivatives.
Caption: Proposed mechanism of action for membrane-active this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Bioevaluation and Targeted Modification of Temporin-FL From the Skin Secretion of Dark-Spotted Frog (Pelophylax nigromaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipidation of Temporin-1CEb Derivatives as a Tool for Activity Improvement, Pros and Cons of the Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the mechanism of action of acylated temporin L analogues against multidrug-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Temporin C MIC Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting variability in Minimum Inhibitory Concentration (MIC) results for the antimicrobial peptide, Temporin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a short, 10-amino acid antimicrobial peptide originally isolated from the skin secretions of the European red frog, Rana temporaria. Its amino acid sequence is LFPVWGGLL-NH2. Like other members of the temporin family, it is a cationic and hydrophobic peptide.[1] Temporins generally act by disrupting the integrity of microbial cell membranes.[1] They are thought to adopt an α-helical structure in the hydrophobic environment of the cell membrane, leading to membrane permeabilization and cell lysis.[2][3]
Q2: I am observing significant well-to-well and day-to-day variability in my this compound MIC assays. What are the common causes?
Variability in antimicrobial peptide (AMP) MIC assays is a common challenge. Several factors can contribute to this:
-
Peptide Adsorption: Cationic and hydrophobic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the peptide in the well.
-
Media Composition: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the growth medium can significantly impact the activity of many AMPs. These cations can compete with the peptide for binding sites on the bacterial surface.
-
Peptide Aggregation: At higher concentrations, AMPs can self-aggregate, which may reduce their antimicrobial activity.
-
Inoculum Preparation: The growth phase and final density of the bacterial inoculum can affect MIC results.
-
Proteolytic Degradation: If the test medium contains proteases, or if the bacteria themselves secrete proteases, the peptide may be degraded over the incubation period.
Q3: How can I minimize the adsorption of this compound to my labware?
To minimize peptide loss due to adsorption, it is recommended to use low-protein-binding labware. This includes using polypropylene or polyethylene tubes for preparing peptide stock solutions and dilutions, and using polypropylene 96-well plates for the MIC assay itself.
Q4: What is the recommended growth medium for testing this compound?
For standardized antimicrobial susceptibility testing, the Clinical and Laboratory Standards Institute (CLSI) recommends using cation-adjusted Mueller-Hinton Broth (CAMHB). This medium has a defined concentration of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L), which helps to ensure reproducibility of results between different laboratories.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound MIC experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values | 1. Peptide loss due to adsorption: this compound is binding to the plastic of your microtiter plate. 2. Inappropriate media: High salt or divalent cation concentrations in your media are inhibiting peptide activity. 3. Peptide degradation: The peptide is being degraded by proteases. 4. Peptide aggregation: The peptide is forming aggregates at the tested concentrations. | 1. Use low-protein-binding polypropylene 96-well plates. Prepare peptide dilutions in polypropylene tubes. 2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. 3. If proteolytic degradation is suspected, consider using a protease inhibitor cocktail (ensure it doesn't affect bacterial growth). 4. Prepare fresh peptide stock solutions and visually inspect for precipitation. Consider briefly sonicating the stock solution. |
| Inconsistent MIC results between experiments | 1. Inoculum variability: The bacterial inoculum size or growth phase is not consistent. 2. Peptide stock instability: The peptide stock solution is degrading over time. 3. Pipetting errors: Inaccurate serial dilutions are leading to incorrect final concentrations. | 1. Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard and ensure you are using bacteria from the mid-logarithmic growth phase. 2. Aliquot your peptide stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| No bacterial growth in control wells | 1. Contamination of media: The growth medium is contaminated with an antimicrobial agent. 2. Incorrect inoculum preparation: The bacterial inoculum was not viable or was too dilute. | 1. Use fresh, sterile growth medium for each experiment. 2. Prepare a fresh bacterial culture and verify its viability by plating on agar. Ensure the inoculum is prepared to the correct density. |
| "Skipped" wells (growth at higher concentrations, no growth at lower concentrations) | 1. Peptide precipitation: The peptide may be precipitating at higher concentrations in the specific medium. 2. Contamination: A single well may be contaminated. | 1. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent for your peptide stock solution. 2. Repeat the experiment with careful aseptic technique. |
Data Presentation
While specific MIC data for this compound is not widely available in the literature, the following table provides a template for how to present your experimental results, including expected ranges for other well-characterized temporins to provide context.
| Peptide | Organism | MIC Range (µg/mL) | Reference |
| Temporin A | Staphylococcus aureus | 2.5 - 20 | [3] |
| Temporin B | Staphylococcus aureus | 10 - 25 | [4] |
| Temporin L | Staphylococcus aureus | ~3 | [5] |
| Temporin L | Escherichia coli | ~8 | [6] |
| Temporin L | Pseudomonas aeruginosa | ~31 | [3] |
| This compound | Staphylococcus aureus | Enter your data here | |
| This compound | Escherichia coli | Enter your data here | |
| This compound | Pseudomonas aeruginosa | Enter your data here |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (adapted from CLSI M07 guidelines)
This protocol outlines the steps for determining the MIC of this compound against aerobic bacteria.
-
Preparation of Materials:
-
This compound: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Aliquot and store at -20°C or below.
-
Bacterial Strains: Use a fresh overnight culture of the test bacterium grown on an appropriate agar plate.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Labware: Sterile polypropylene tubes for dilutions and a sterile 96-well polypropylene microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies from the agar plate and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in polypropylene tubes to achieve a range of concentrations. Remember to account for the final 1:1 dilution when the bacterial inoculum is added.
-
-
Assay Procedure:
-
Add 50 µL of the appropriate this compound dilution to each well of the 96-well polypropylene plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
References
- 1. Temporin B Forms Hetero-Oligomers with Temporin L, Modifies Its Membrane Activity, and Increases the Cooperativity of Its Antibacterial Pharmacodynamic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Temporin C Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of Temporin C.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Yield | Incomplete Coupling Reactions: Steric hindrance from bulky amino acids or aggregation of the growing peptide chain can prevent complete coupling. The presence of two proline residues in the this compound sequence can also contribute to inefficient coupling.[1] | - Double Couple: Perform a second coupling step for amino acids immediately following proline or for hydrophobic residues that are prone to aggregation. - Use a More Efficient Coupling Reagent: Switch to a more reactive coupling reagent such as HATU or COMU, especially for sterically hindered amino acids.[2][3][4] - Increase Reagent Concentration: Higher concentrations of amino acids and coupling reagents can improve reaction kinetics. |
| Peptide Aggregation: The hydrophobic nature of this compound (FLPLIGKILGTIF-NH2) makes it prone to aggregation on the solid support, blocking reactive sites. | - Incorporate Chaotropic Agents: Add chaotropic salts or solvents like DMSO to the reaction mixture to disrupt secondary structures. - Elevated Temperature: Perform coupling reactions at a higher temperature to reduce aggregation. - Microwave-Assisted Synthesis: Utilize microwave energy to accelerate coupling and minimize aggregation. | |
| Premature Cleavage from Resin: The linkage between the peptide and the resin may be unstable under the synthesis conditions. | - Select a More Stable Resin: For C-terminal amides like this compound, a Rink Amide resin is a suitable choice. Ensure the resin is of high quality and appropriate for the synthesis scale. | |
| Low Purity of Crude Peptide | Side Reactions During Synthesis: Common side reactions include diketopiperazine formation (especially with the N-terminal FLP sequence) and aspartimide formation if Asp is present (not in this compound). | - Diketopiperazine Formation: When proline is the second or third residue, this side reaction is more likely. Using a 2-chlorotrityl chloride resin for the initial amino acid attachment can mitigate this. |
| Incomplete Deprotection: The Fmoc protecting group may not be completely removed, leading to truncated sequences. | - Extend Deprotection Time: Increase the incubation time with the piperidine solution. - Use a Stronger Base: For difficult deprotections, a stronger base like DBU can be used in the deprotection solution. | |
| Side Reactions During Cleavage: Scavengers in the cleavage cocktail may be insufficient to protect sensitive residues from reactive species generated during deprotection. | - Optimize Cleavage Cocktail: For this compound, which contains no cysteine or tryptophan, a standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be sufficient. However, for large-scale synthesis, optimizing the scavenger composition is recommended. | |
| Difficult Purification | Poor Solubility of Crude Peptide: Aggregation of the hydrophobic this compound can make it difficult to dissolve for purification. | - Use Organic Solvents: Dissolve the crude peptide in a small amount of organic solvent like acetonitrile or isopropanol before adding the aqueous mobile phase. - Test Different pH Conditions: The solubility of peptides can be pH-dependent. Experiment with different pH values for the mobile phase. |
| Co-elution of Impurities: Impurities with similar hydrophobicity to this compound can be difficult to separate by RP-HPLC. | - Optimize HPLC Gradient: Use a shallower gradient during the elution of the target peptide to improve resolution.[5] - Change Mobile Phase Modifier: Switching from TFA to an alternative ion-pairing agent like formic acid can alter selectivity. - Increase Column Temperature: Running the purification at a higher temperature can improve peak shape and resolution.[6] |
Frequently Asked Questions (FAQs)
Synthesis Strategy
-
Q1: What is the recommended solid-phase peptide synthesis (SPPS) strategy for this compound? A1: The Fmoc/tBu strategy is the most common and recommended approach for the synthesis of peptides like this compound.[7]
-
Q2: Which resin is most suitable for the synthesis of this compound, which has a C-terminal amide? A2: A Rink Amide resin is the ideal choice for the direct synthesis of peptide amides like this compound.
-
Q3: The sequence of this compound is FLPLIGKILGTIF-NH2. Are there any "difficult" residues to be aware of? A3: Yes, the two proline (P) residues can lead to slower and incomplete coupling reactions.[1] Additionally, the high content of hydrophobic residues (F, L, I, V) increases the risk of peptide aggregation during synthesis.
Coupling and Deprotection
-
Q4: Which coupling reagent is best for the large-scale synthesis of this compound? A4: While standard reagents like HBTU can be effective, for a potentially difficult sequence like this compound, more efficient reagents such as HATU or COMU are recommended to ensure high coupling efficiency and minimize side reactions.[2][3][4] COMU has the added advantage of being more soluble and having a better safety profile.[2]
-
Q5: What can I do if I observe incomplete Fmoc deprotection? A5: You can extend the deprotection time with the standard 20% piperidine in DMF solution. If the problem persists, consider using a stronger base cocktail, for example, by adding a small percentage of DBU.
Cleavage and Purification
-
Q6: What is a suitable cleavage cocktail for this compound? A6: Since this compound does not contain highly sensitive amino acids like Cysteine, Methionine, or Tryptophan, a standard cleavage cocktail such as 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% water should be effective.
-
Q7: What is the recommended method for purifying large quantities of this compound? A7: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides like this compound to a high degree of purity.[8]
-
Q8: What type of column and mobile phase should I use for RP-HPLC purification of this compound? A8: A C18 column is a good starting point. The mobile phase typically consists of a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents as an ion-pairing agent to improve peak shape.[9]
Quantitative Data
| Coupling Reagent | Relative Cost | Activation Speed | Racemization Risk | By-products |
| HBTU |
| Fast | Low | Guanidinium-type |
| HATU |
| Very Fast | Very Low | Guanidinium-type |
| COMU |
| Very Fast | Very Low | Water-soluble urea |
| DIC/Oxyma | $ | Moderate | Low | Soluble urea |
Experimental Protocols
Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization for large-scale synthesis.
-
Resin Swelling: Swell Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For difficult couplings (e.g., after proline), a second coupling may be necessary.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence (F-L-P-L-I-G-K-I-L-G-T-I-F).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, then DCM, and dry the peptide-resin under vacuum.
Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetonitrile) and then dilute with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
Column: Use a preparative C18 RP-HPLC column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over a suitable time to separate this compound from its impurities. A shallow gradient around the elution point of the peptide will provide the best resolution.
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. biotage.com [biotage.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Temporin C: Antimicrobial Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of synthetic and natural Temporin C, an antimicrobial peptide (AMP) with therapeutic potential. We delve into the experimental data, outline the protocols for assessing antimicrobial efficacy, and visualize the underlying mechanisms of action.
Equivalence in Bioactivity: The Case for Synthetic Peptides
Temporins are a family of short, cationic, and amphipathic peptides isolated from the skin of frogs, with this compound being a notable member.[1] In modern research and for therapeutic development, antimicrobial peptides like this compound are predominantly produced through chemical synthesis. This approach offers significant advantages in terms of yield, purity, and the ability to introduce modifications to enhance activity and stability.[1]
From a biochemical standpoint, a synthetic peptide that perfectly replicates the amino acid sequence and any post-translational modifications (such as the common C-terminal amidation in temporins) of its natural counterpart will exhibit identical biological activity.[1] The antimicrobial function of a peptide is dictated by its primary structure and the resulting three-dimensional conformation, which determines its interaction with microbial membranes. Therefore, the data presented in this guide, derived from studies using synthetic this compound and its analogs, is considered representative of the activity of the natural peptide.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[2]
Below is a summary of reported MIC values for Temporin analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that slight variations in experimental conditions can influence MIC values.
| Peptide/Analog | Organism | Strain | MIC (µM) | Reference |
| Temporin A | Staphylococcus aureus | - | 2.5 - 20 | [3] |
| Temporin A | Bacillus megaterium | - | 2.5 - 20 | [3] |
| Temporin A | Enterococcus faecium (vancomycin-resistant) | - | 2.5 - 20 | [3] |
| Temporin A | Enterococcus faecalis (vancomycin-resistant) | - | 2.5 - 20 | [3] |
| Temporin L (analog) | Staphylococcus aureus | ATCC 25923 | 3.12 | [4][5] |
| Temporin L (analog) | Staphylococcus epidermidis | ATCC 12228 | 1.56 - 6.25 | [5][6] |
| Temporin L (analog) | Bacillus megaterium | Bm11 | 0.78 - 1.56 | [4][5] |
| Temporin L (analog) | Acinetobacter baumannii | ATCC 19606 | 3.12 | [4][5] |
| Temporin L (analog) | Escherichia coli | ATCC 25922 | 6.25 | [4] |
| Temporin L (analog) | Pseudomonas aeruginosa | ATCC 27853 | >100 | [5][6] |
| Temporin-1CEh | Staphylococcus aureus | ATCC CRM 6538 | - | [7] |
| Temporin-1CEh | Enterococcus faecalis | NCTC 12697 | - | [7] |
| Temporin-1CEh | Escherichia coli | NCTC 10418 | - | [7] |
| Temporin-1CEh | Pseudomonas aeruginosa | ATCC 27853 | - | [7] |
| Temporin-1CEh | Klebsiella pneumoniae | ATCC 43816 | - | [7] |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial. The following are detailed methodologies for the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, adapted from standard broth microdilution protocols.[2][8]
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture Preparation: A pure culture of the test microorganism is grown overnight in a suitable growth medium (e.g., Mueller-Hinton Broth - MHB). The culture is then diluted to a standardized concentration, typically between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU)/mL.[4]
-
Peptide Preparation: A stock solution of the synthetic temporin peptide is prepared and serially diluted (usually two-fold) in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted peptide is inoculated with an equal volume of the standardized bacterial suspension. Control wells containing only bacteria (positive control) and only medium (negative control) are also included.[8]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[2]
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[2]
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[2]
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for MIC and MBC Assays.
The antimicrobial activity of temporins is primarily attributed to their ability to interact with and disrupt the bacterial cell membrane.[9] This interaction is facilitated by the peptide's amphipathic α-helical structure.[9] The proposed mechanism involves the following steps:
Caption: Proposed Mechanism of Action of this compound.
Temporins initially bind to the negatively charged bacterial membrane through electrostatic interactions.[9] Upon interaction with the membrane, they adopt an α-helical conformation and insert into the lipid bilayer.[9] This insertion disrupts the membrane integrity, potentially through the formation of pores or via a "carpet-like" mechanism, leading to the leakage of cellular contents and ultimately, cell death.[9]
Conclusion
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of Temporin Family Peptides Against Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temporins are a class of short, cationic antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, primarily of the Rana genus. They have demonstrated potent activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. This guide summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for prominent temporins and their synthetic analogues against various bacterial species. Detailed experimental protocols for determining antimicrobial efficacy are also provided, alongside a visual representation of the typical experimental workflow.
Data Presentation: Antimicrobial Efficacy of Temporin Peptides
The following table summarizes the reported MIC and MBC values for various temporin peptides against a selection of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. These values, primarily determined by the broth microdilution method, indicate the peptide concentration required to inhibit visible growth (MIC) and to kill 99.9% of the bacterial population (MBC).
| Peptide/Analogue | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| Temporin A | Staphylococcus aureus | 2.5 - 20 | - | [1] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 16 | - | [2] | |
| Bacillus megaterium | 2.5 - 20 | - | [1] | |
| Vancomycin-resistant Enterococcus faecium | 2.5 - 20 | - | [1] | |
| Vancomycin-resistant Enterococcus faecalis | 2.5 - 20 | - | [1] | |
| Temporin B | Staphylococcus aureus | - | - | |
| Temporin G | Candida albicans | 4 - 16 (MIC₅₀) | - | [3] |
| Temporin L | Escherichia coli ATCC 25922 | 8 | - | [4] |
| Pseudomonas aeruginosa ATCC 9029 | >512 | >512 | [5][6] | |
| Temporin-GHa4R | Staphylococcus aureus ATCC 25923 | 3.1 | 3.1 | [7] |
| Streptococcus mutans ATCC 25175 | 6.2 | 12.5 | [7] | |
| Bacillus subtilis ATCC 6633 | 3.1 | 6.2 | [7] | |
| MRSA ATCC 43300 | 6.2 | 6.2 | [7] | |
| Escherichia coli ATCC 25922 | 12.5 | 25 | [7] | |
| Pseudomonas aeruginosa ATCC 15442 | 25 | 50 | [7] | |
| Candida albicans ATCC 10231 | 12.5 | 25 | [7] | |
| DAL-PEG-DK5 (Temporin Analogue) | S. aureus USA300 | 17.56 | - | [2] |
| S. aureus ATCC 25923 | 17.56 | - | [2] | |
| S. epidermidis ATCC 12228 | - | - | [2] | |
| [Nle¹, dLeu⁹, dLys¹⁰]TL (Temporin L Analogue) | Staphylococcus aureus ATCC 25923 | 3.12 | - | [8] |
| Bacillus megaterium Bm11 | 0.78 | - | [8] | |
| Acinetobacter baumannii ATCC 19606 | 3.12 | - | [8] | |
| Escherichia coli ATCC 25922 | 6.25 | - | [8] |
Note: The absence of a value is indicated by "-". MIC values can vary depending on the specific experimental conditions.
Experimental Protocols
The primary method for determining the antimicrobial efficacy of temporins is the broth microdilution assay . The following is a detailed protocol synthesized from multiple sources[1][4][7][9].
Preparation of Bacterial Inoculum
-
Bacterial strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C[7].
-
A single colony is then used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth or Tryptic Soy Broth)[7].
-
The bacterial culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, typically determined by measuring the optical density (OD) at 600 nm[7].
-
The bacterial suspension is then diluted in fresh broth to a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL[7][8].
Minimum Inhibitory Concentration (MIC) Assay
-
The temporin peptide is serially diluted in the appropriate broth medium in a 96-well microtiter plate[7].
-
An equal volume of the prepared bacterial inoculum is added to each well containing the peptide dilutions[7].
-
Control wells are included: a positive control with bacteria and no peptide, and a negative control with broth only[7].
-
The plate is incubated at 37°C for 18-24 hours[7].
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed by measuring the absorbance at 600 nm[7][9].
Minimum Bactericidal Concentration (MBC) Assay
-
Following the MIC determination, an aliquot (e.g., 50 µL) from the wells showing no visible growth is plated onto agar plates[7].
-
The plates are incubated at 37°C for 24 hours[7].
-
The MBC is defined as the lowest peptide concentration that results in no bacterial growth on the agar plate[7].
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the antimicrobial efficacy of temporin peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of Temporin-L Analogues with the E. coli FtsZ Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm Properties of Temporin-L on Pseudomonas fluorescens in Static and In-Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Temporin C vs. Other Temporin Family Peptides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Temporin C with other well-characterized members of the temporin family of antimicrobial peptides (AMPs), including Temporin A, B, G, and L. The information presented herein is curated from various experimental studies to offer an objective analysis of their performance, supported by quantitative data and detailed methodologies.
Introduction to the Temporin Family
Temporins are a family of small, typically 8-17 amino acids long, cationic antimicrobial peptides originally isolated from the skin of frogs.[1][2][3] Many temporins are C-terminally amidated, a modification that often enhances their antimicrobial activity.[3] While primarily known for their potent activity against Gram-positive bacteria, some members of the family also exhibit efficacy against Gram-negative bacteria, fungi, and even cancer cells.[2][4][5] The primary mechanism of action for temporins involves the disruption of microbial cell membranes.[4]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of temporin peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected temporins against various bacterial strains.
| Peptide | Organism | MIC (µM) | Reference |
| This compound (1CEc) | Staphylococcus aureus | >100 | [1][4] |
| Escherichia coli | >100 | [4] | |
| Temporin A | Staphylococcus aureus | 2.5 - 20 | [4] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 16 | [6] | |
| Escherichia coli | >100 | [3] | |
| Temporin B | Staphylococcus aureus | 25 | [3] |
| Escherichia coli | >100 | [3] | |
| Temporin G | Staphylococcus aureus | 12.5 - 100 | |
| Temporin L | Staphylococcus aureus | 6.25 | [7] |
| Escherichia coli | 50 | [7] | |
| Pseudomonas aeruginosa | 50 | [7] |
Key Observations:
-
This compound (1CEc) exhibits very low to no antimicrobial activity against the tested Gram-positive and Gram-negative bacteria.[1][4]
-
Temporin A and L are among the most potent members against Staphylococcus aureus.[4][7]
-
Temporin L is unique among this selection for its notable activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5][7]
-
Temporin B and G show moderate activity against Staphylococcus aureus.[3]
Comparative Analysis of Cytotoxicity
A critical aspect of antimicrobial peptide development is their selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a common measure of cytotoxicity. The HC50 value represents the peptide concentration causing 50% hemolysis.
| Peptide | Hemolytic Activity (HC50 in µM) | Reference |
| This compound (1CEc) | ≥ 500 | [1] |
| Temporin A | > 120 | [4] |
| Temporin B | - | |
| Temporin G | - | |
| Temporin L | High | [6] |
Key Observations:
-
This compound (1CEc) displays exceptionally low hemolytic activity, making it non-toxic to human red blood cells at high concentrations.[1]
-
Temporin A also shows a favorable safety profile with low hemolytic activity.[4]
-
In contrast, Temporin L , despite its broad-spectrum antimicrobial activity, is known for its significant hemolytic properties.[6]
Mechanism of Action: A Focus on Membrane Disruption
The primary mode of action for temporin peptides is the perturbation and disruption of the microbial cell membrane. This process can be generalized into the following steps:
-
Electrostatic Attraction: The cationic temporin peptides are initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Pore Formation: Upon binding, the peptides insert into the lipid bilayer, leading to membrane destabilization, increased permeability, and the formation of pores or channels. This disrupts the membrane potential and integrity.
-
Cell Lysis: The uncontrolled flux of ions and molecules across the damaged membrane ultimately leads to cell death.
dot
Caption: Generalized mechanism of action for temporin peptides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.
-
Preparation of Peptide Solutions: Lyophilized temporin peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial twofold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into broth and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate also includes a positive control (bacteria with no peptide) and a negative control (broth only).
-
MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
dot
Caption: Workflow for the broth microdilution assay.
Hemolytic Assay
This assay measures the lytic activity of the peptides against red blood cells (RBCs).
-
Preparation of Red Blood Cells: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 2% v/v).
-
Incubation: In a 96-well plate, serial dilutions of the temporin peptides in PBS are mixed with the RBC suspension. A negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100) are included. The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolytic Activity: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.
dot
Caption: Workflow for the hemolytic assay.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., keratinocytes, fibroblasts) are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the temporin peptides. The cells are then incubated for a specific period (e.g., 24 hours).
-
MTT Addition: The peptide-containing medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the viability of untreated control cells.
Conclusion
This comparative analysis highlights the significant diversity within the temporin family of antimicrobial peptides. While This compound (1CEc) demonstrates negligible antimicrobial activity, its exceptionally low cytotoxicity presents it as a potential candidate for applications where biocompatibility is paramount, or as a scaffold for designing new peptides with improved activity and low toxicity. In contrast, Temporin A and Temporin L are potent antimicrobial agents, with Temporin L exhibiting a broader spectrum of activity that includes Gram-negative bacteria. However, the high hemolytic activity of Temporin L is a significant drawback for its therapeutic potential. Temporin B and Temporin G show moderate activity, adding to the repertoire of these fascinating peptides.
The choice of a specific temporin for further research and development will depend on the target application, balancing the need for high antimicrobial potency with an acceptable cytotoxicity profile. The detailed experimental protocols provided in this guide should aid researchers in conducting their own comparative studies and in the design of novel temporin-based therapeutics.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 2. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Temporin C and Conventional Antibiotics
In the ongoing battle against antibiotic resistance, researchers are increasingly looking towards novel antimicrobial agents. Among these, antimicrobial peptides (AMPs) like Temporin C, originally isolated from the skin of frogs, represent a promising alternative to conventional antibiotics. This guide provides a comparative study of this compound and its analogs against traditional antibiotics, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: Performance Comparison
The antibacterial efficacy of temporins is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC values of a Temporin GHa-derived peptide (GHa4R) and conventional antibiotics against various bacterial strains. Additionally, the hemolytic activity, a measure of cytotoxicity, is presented for different temporin analogs.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison of a Temporin-GHa derivative (GHa4R) and Vancomycin against various bacterial strains.
| Microorganism | Temporin GHa4R MIC (µM) | Vancomycin MIC (µM) |
| Staphylococcus aureus (ATCC 25923) | 6.2 | 1.6 |
| Methicillin-resistant S. aureus (MRSA-1) | 6.2 | 1.6 |
| Methicillin-resistant S. aureus (MRSA-2) | 6.2 | 3.1 |
| Methicillin-resistant S. aureus (MRSA-3) | 3.1 | 1.6 |
| Streptococcus mutans (ATCC 25175) | 12.5 | Not Reported |
| Bacillus subtilis (ATCC 6633) | 6.2 | Not Reported |
| Escherichia coli (ATCC 25922) | 25 | Not Reported |
| Pseudomonas aeruginosa (ATCC 15442) | 50 | Not Reported |
| Candida albicans (ATCC 10231) | 25 | Not Reported |
Data sourced from a study on a Temporin-GHa derivative, GHa4R, which involved replacing histidine with arginine in the parent peptide GHa.[1]
Table 2: Hemolytic Activity of Various Temporin Analogs.
| Temporin Analog | HC50 (µM) |
| Temporin-1CEa | 99 |
| Temporin-1CEb | 112 |
| Temporin-1CEh | 152.6 |
| Temporin A | >120 |
HC50 is the concentration of a peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus lower cytotoxicity to mammalian cells.[2][3]
Experimental Protocols
The data presented above is derived from standard microbiological and toxicological assays. The detailed methodologies for these key experiments are outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Bacterial Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus) until they reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 2 × 10^6 colony-forming units (CFU)/mL.[4]
-
Peptide/Antibiotic Preparation: The temporin peptide and conventional antibiotic are serially diluted in a 96-well microplate to achieve a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microplate. The plate is then incubated at 37°C for 24 hours.[4]
-
Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth is observed.[5]
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptides on red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution and then resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: The temporin peptides are serially diluted in PBS. An equal volume of the red blood cell suspension is added to each peptide dilution and incubated at 37°C for 1 hour.
-
Measurement of Hemolysis: The samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a wavelength of 570 nm.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (cells completely lysed with a detergent like Triton X-100) and a negative control (cells in PBS only). The HC50 value is the peptide concentration that causes 50% hemolysis.
Mechanism of Action: A Visual Guide
Conventional antibiotics typically act by inhibiting specific cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[6][7][8] In contrast, temporins, including this compound, exert their antimicrobial effect primarily through a physical mechanism of membrane disruption.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for temporins and a typical experimental workflow for evaluating antimicrobial peptides.
Caption: Mechanism of action of Temporin on bacterial cell membranes.
Caption: Experimental workflow for antimicrobial peptide (AMP) evaluation.
References
- 1. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Action of Temporin C: A Comparative Guide to its Membrane-Disrupting Mechanism Validated by Advanced Microscopy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Temporin C's mechanism of action against other antimicrobial peptides (AMPs), supported by experimental data from advanced microscopy techniques. We delve into the methodologies that illuminate the membrane-targeting actions of the temporin family, offering insights into their potential as therapeutic agents.
The temporin family of antimicrobial peptides, isolated from the skin of the European red frog Rana temporaria, represents a promising class of molecules in the fight against antibiotic-resistant pathogens.[1][2] These short, cationic, and hydrophobic peptides primarily exert their antimicrobial effect by interacting with and disrupting the cell membranes of microorganisms.[2][3] While this compound itself exhibits low antibacterial and hemolytic activity, its family members, such as Temporin L and B, have been extensively studied, providing a framework for understanding the potential mechanisms of action within this peptide family.[2] Advanced microscopy techniques have been pivotal in visualizing and quantifying the membrane-disrupting effects of these peptides.
The Membrane-Centric Mechanism of Action
Temporins are understood to kill microbes through a membranolytic mechanism.[1] This process is generally believed to involve the following steps:
-
Electrostatic Attraction: The cationic nature of temporins facilitates their initial binding to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Insertion: Following initial binding, the hydrophobic residues of the peptide insert into the lipid bilayer of the cell membrane.
-
Membrane Permeabilization and Disruption: This insertion disrupts the integrity of the membrane, leading to the formation of pores or other defects. This disruption causes leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1][4]
The precise nature of the membrane disruption can vary between different temporins and is often described by models such as the "barrel-stave," "toroidal pore," or "carpet" model.
Visualizing the Molecular Assault: Advanced Microscopy Techniques
Advanced microscopy has provided irrefutable visual evidence of the membrane-disrupting capabilities of the temporin family.
Scanning and Transmission Electron Microscopy (SEM and TEM)
SEM and TEM are powerful tools to observe the morphological changes induced by antimicrobial peptides on bacterial cells. Studies on temporin analogues have shown that treatment leads to visible damage to the bacterial cell surface, including membrane blebbing, roughening, and complete lysis.[5] TEM can further reveal internal damage and the leakage of cytoplasmic contents.
Atomic Force Microscopy (AFM)
AFM offers a three-dimensional view of the bacterial surface at the nanoscale, allowing for the visualization of peptide-induced membrane damage in real-time and in a liquid environment. Research on various antimicrobial peptides has demonstrated their ability to form pores and other structural defects in bacterial membranes.[1]
Confocal Laser Scanning Microscopy (CLSM)
CLSM, often used in conjunction with fluorescent dyes, is instrumental in assessing membrane permeabilization. For instance, the influx of membrane-impermeable dyes like propidium iodide (PI) or SYTOX Green into bacterial cells is a clear indicator of compromised membrane integrity following treatment with temporins.[2][4]
Comparative Performance of Temporin Family Peptides
While specific high-resolution microscopy data for this compound is limited, extensive research on other temporins provides a basis for comparison. The following tables summarize the antimicrobial and hemolytic activities of various temporin peptides.
| Peptide | Target Organism | MIC (μM) | Reference |
| Temporin A | Staphylococcus aureus | 2.5 - 20 | [2] |
| Bacillus megaterium | 2.5 - 20 | [2] | |
| Methicillin-resistant S. aureus (MRSA) | 2.5 - 20 | [2] | |
| Vancomycin-resistant Enterococcus faecium | 2.5 - 20 | [2] | |
| Temporin B analogue (TB_KKG6K) | Candida albicans | 0.5 - 2 | [6] |
| Temporin L | Gram-negative and Gram-positive bacteria | - | [7] |
| Temporin-1CEa | Gram-positive bacteria | - | [2] |
| Temporin-1CEb | Gram-positive bacteria | - | [2] |
| Temporin-1CEc | Low antibacterial activity | - | [2] |
| Temporin G | Enterococcus faecium | Low concentrations | [2] |
| Staphylococcus aureus | Low concentrations | [2] | |
| Stenotrophomonas maltophilia | Low concentrations | [2] | |
| Acinetobacter baumannii | Low concentrations | [2] | |
| Temporin-GHa derived peptides | Methicillin-resistant S. aureus (MRSA) | - | [4] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Various Temporin Peptides. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Peptide | Hemolytic Activity (HC50/LD50 in μM) | Reference |
| Temporin A | > 120 | [2] |
| Temporin-1CEa | 99 | [2] |
| Temporin-1CEb | 112 | [2] |
| Temporin-1CEc | ≥ 500 | [2] |
Table 2: Hemolytic Activity of Various Temporin Peptides. HC50 or LD50 is the concentration of the peptide that causes 50% lysis of red blood cells. A higher value indicates lower hemolytic activity and thus lower toxicity to mammalian cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to study the mechanism of action of temporin peptides.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of peptides is typically determined using a broth microdilution method.
-
Bacterial Preparation: A single colony of the target bacterium is used to inoculate a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[6]
Scanning Electron Microscopy (SEM) Protocol
-
Sample Preparation: Bacterial cells in their logarithmic growth phase are treated with the temporin peptide at a concentration corresponding to its MIC for a defined period (e.g., 1-2 hours).
-
Fixation: The treated bacterial cells are harvested by centrifugation and fixed with a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS) for several hours at 4°C.
-
Dehydration: The fixed cells are washed with buffer and then dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Drying and Coating: The dehydrated samples are critically point-dried and then sputter-coated with a thin layer of gold or palladium.
-
Imaging: The coated samples are then observed under a scanning electron microscope.[4]
Membrane Permeability Assay using Confocal Microscopy
-
Bacterial Staining: Bacterial cells are incubated with a membrane-impermeable fluorescent dye, such as propidium iodide (PI), which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Peptide Treatment: The temporin peptide is added to the stained bacterial suspension.
-
Imaging: The cells are observed over time using a confocal laser scanning microscope. An increase in fluorescence intensity within the bacterial cells indicates membrane permeabilization.[4]
Visualizing the Mechanism: Diagrams and Workflows
To further clarify the processes involved in validating the mechanism of action of temporins, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: A diagram illustrating the proposed mechanism of action for temporin peptides.
References
- 1. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of a Lipidated Temporin L Analogue against Carbapenemase-Producing Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Temporin Cytotoxicity Across Diverse Cell Lines
A Guide for Researchers in Oncology and Drug Development
Quantitative Cytotoxicity Data
The cytotoxic efficacy of temporin peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of different temporin analogues across various human cancer cell lines.
| Peptide | Cell Line | Cell Type | IC50 (µM) | Incubation Time | Citation |
| Temporin-1CEa | MDA-MB-231 | Breast Cancer | 63.26 | 1 hour | [1][2] |
| MCF-7 | Breast Cancer | 31.78 | 1 hour | [1][2] | |
| Bcap-37 | Breast Cancer | Not specified | 1 hour | [3] | |
| Temporin L | Hut-78 | T-cell lymphoma | Not specified | Not specified | [4][5] |
| K-562 | Chronic Myelogenous Leukemia | Not specified | Not specified | [4][5] | |
| U-937 | Histiocytic Lymphoma | Not specified | Not specified | [4][5] | |
| Temporin-SHf | A549 | Lung Cancer | 27.71 (6h), 26.27 (12h) | 6-12 hours | [5] |
| Temporin-1Ga | 4T1 | Mouse Breast Cancer | 20 | Not specified | [6] |
| Temporin-1OLa | HeLa | Cervical Cancer | 25 | Not specified | [6] |
Experimental Protocols
The determination of cytotoxicity is predominantly carried out using colorimetric assays such as the MTT assay. This method assesses the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard procedure to measure the cytotoxic effects of a compound on cultured cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active (viable) cells.
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the temporin peptide. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the peptide concentration.
Mechanism of Action and Signaling Pathways
Temporin peptides primarily exert their cytotoxic effects through membrane disruption and the induction of apoptosis. The proposed mechanism involves a multi-step process that ultimately leads to programmed cell death.
Temporin-1CEa, for instance, induces rapid cell death in breast cancer cells through both membrane destruction and intracellular mechanisms.[1][2][3][7] The initial interaction involves the binding of the cationic peptide to the negatively charged components of the cancer cell membrane.[8] This leads to membrane permeabilization, depolarization, and the formation of pores.[4]
The disruption of the plasma membrane results in an influx of extracellular calcium ions (Ca2+) and the leakage of intracellular components.[1][2] The elevated intracellular Ca2+ levels, along with the direct action of internalized peptides on mitochondria, lead to the collapse of the mitochondrial membrane potential and an overproduction of reactive oxygen species (ROS).[1][2][3][7] This mitochondrial dysfunction is a key step in initiating the intrinsic pathway of apoptosis.[9] The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, activates a cascade of caspases, which are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of programmed cell death.
Below is a diagram illustrating the proposed cytotoxic workflow of temporin peptides.
Caption: Proposed mechanism of temporin-induced cytotoxicity in cancer cells.
References
- 1. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism | PLOS One [journals.plos.org]
- 3. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Temporin C and other antimicrobial peptides (e.g., Defensins)
A detailed examination of the antimicrobial peptides Temporin C and Defensins, focusing on their mechanisms of action, antimicrobial efficacy, and cytotoxic profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and protocols.
In the quest for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising area of research. Among the vast families of AMPs, Temporins and Defensins represent two distinct classes with potent microbicidal activities. This guide provides a comparative analysis of this compound, a member of the short, hydrophobic temporin family, and Defensins, a well-characterized group of cysteine-rich cationic peptides.
At a Glance: this compound vs. Defensins
| Feature | This compound & other Temporins | Defensins (Alpha and Beta) |
| Origin | Amphibian skin secretions (e.g., Rana temporaria) | Mammalian immune and epithelial cells |
| Structure | Short (10-17 amino acids), linear, predominantly α-helical, C-terminally amidated, lack cysteine residues.[1] | Longer (29-45 amino acids), complex folded structure with a characteristic β-sheet core stabilized by 3-4 disulfide bonds.[2][3] |
| Net Charge | Low positive charge (typically 0 to +3).[2] | Cationic (positively charged). |
| Primary Mechanism | Rapid membrane disruption and permeabilization, leading to leakage of cellular contents. Can trigger apoptosis-like death at higher concentrations.[2] | Multi-modal: membrane permeabilization via pore formation, inhibition of cell wall synthesis, and interaction with intracellular targets. Also possess immunomodulatory functions. |
| Antimicrobial Spectrum | Primarily active against Gram-positive bacteria, with some members (like Temporin L) showing activity against Gram-negative bacteria and fungi.[1] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some enveloped viruses.[3] |
| Cytotoxicity | Varies among family members; some show significant hemolytic and cytotoxic activity, while others have low toxicity towards mammalian cells. | Generally exhibit selective toxicity towards microbial cells over host cells, but can be cytotoxic to mammalian cells at higher concentrations. |
Quantitative Performance Data
The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of selected Temporins and Defensins based on available experimental data. Direct comparative studies between this compound and Defensins are limited; therefore, data for other well-characterized Temporins are included to provide a broader perspective of the Temporin family.
Table 1: Minimum Inhibitory Concentrations (MIC) Against Various Microorganisms (in µM)
| Microorganism | Temporin A | Temporin L | Human α-defensin (HNP-1) | Human β-defensin 2 (HBD-2) | Human β-defensin 3 (HBD-3) |
| Staphylococcus aureus | 2.5 - 20 | 3.12 | 2 - 8 (mg/L) | 4.1 - 25.0 (µg/ml) | 0.5 - 4 (mg/L) |
| Escherichia coli | >120 | 6.25 | 4 - 32 (mg/L) | 4.1 - 25.0 (µg/ml) | 4 - 8 (mg/L) |
| Pseudomonas aeruginosa | >120 | 12.5 | - | >250 (µg/ml) | >250 (µg/ml) |
| Candida albicans | - | - | - | 22.7 (µg/ml) | 33.8 (µg/ml) |
Note: MIC values can vary depending on the specific strain and experimental conditions. Data for HNP-1, HBD-2 and HBD-3 were converted from mg/L or µg/ml where necessary for broader comparison, though direct conversion to µM without molecular weight information can be imprecise.
Table 2: Hemolytic and Cytotoxic Activity
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxic Activity (IC50 in µM) & Cell Line |
| Temporin A | >120 (human erythrocytes)[1] | 50 (A549 & Calu-3 lung cancer cells) |
| Temporin L | High | - |
| Temporin-1CEa | 99 (human erythrocytes)[1] | 31.78 (MDA-MB-231 breast cancer), 63.26 (MCF-7 breast cancer) |
| Human Defensins | Generally low at antimicrobial concentrations | Varies; can be cytotoxic at higher concentrations. |
Mechanism of Action: A Tale of Two Strategies
The primary mode of action for both this compound and Defensins involves interaction with and disruption of the microbial cell membrane. However, the specifics of these interactions and their downstream consequences differ significantly.
Temporins: Rapid and Direct Membrane Perturbation
Temporins, being short and hydrophobic with a low net positive charge, readily insert into the lipid bilayer of microbial membranes. Their amphipathic α-helical structure allows them to disrupt the membrane integrity through mechanisms described by the "carpet-like" or "toroidal pore" models. This leads to rapid permeabilization, leakage of essential ions and metabolites, and ultimately, cell death. At higher concentrations, some temporins can induce apoptosis-like pathways.
Defensins: A Multi-pronged Attack
Defensins employ a more complex and multi-faceted strategy. Their cationic nature facilitates electrostatic attraction to the negatively charged microbial surface. Upon binding, they can:
-
Form Pores: Oligomerize and form pores in the membrane, leading to depolarization and leakage of cellular contents.
-
Inhibit Cell Wall Synthesis: Interfere with the synthesis of essential cell wall components.
-
Intracellular Targeting: Translocate across the membrane and interact with intracellular targets, such as DNA and proteins, disrupting cellular processes.
-
Immunomodulation: Beyond direct killing, defensins act as signaling molecules, modulating the host's innate and adaptive immune responses. They can chemoattract immune cells to the site of infection and influence cytokine production.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Defensin-Mediated Immune Response Signaling
Defensins can trigger immune responses through the activation of Toll-like receptors (TLRs). The following diagram illustrates a simplified signaling cascade initiated by defensin interaction with TLRs, leading to the production of inflammatory cytokines.
General Workflow for Antimicrobial Peptide Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in evaluating the efficacy of antimicrobial peptides. The workflow below outlines the key steps of a typical broth microdilution assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols for key assays used to characterize antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Peptide Preparation: A two-fold serial dilution of the antimicrobial peptide is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration (e.g., 2% v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (PBS) and a positive control (a lytic agent like Triton X-100) are included to represent 0% and 100% hemolysis, respectively.
-
Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 415 nm) to quantify the release of hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the peptide concentration causing 50% hemolysis, is then determined.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cell lines (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the antimicrobial peptide and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth or viability, is calculated.
Conclusion
This compound and other members of the temporin family represent a class of small, potent antimicrobial peptides with a primary mechanism of rapid membrane disruption. In contrast, defensins are larger, structurally more complex peptides that employ a multi-pronged approach to microbial killing, which includes membrane permeabilization, inhibition of biosynthesis, and immunomodulation. While both peptide families hold promise as future therapeutic agents, their distinct characteristics in terms of structure, antimicrobial spectrum, and cytotoxicity will likely dictate their specific applications. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of each class for various therapeutic indications.
References
Validating the In Vivo Efficacy of Temporin Family Peptides in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Temporins, a family of short, cationic antimicrobial peptides (AMPs) originally isolated from the skin of the European red frog, Rana temporaria, have demonstrated considerable promise. While in vitro studies have established their broad-spectrum activity, rigorous in vivo validation is paramount for their clinical translation. This guide provides a comparative analysis of the in vivo efficacy of temporin peptides and their analogues against other antimicrobial peptides in relevant animal models, supported by experimental data and detailed protocols.
Comparative In Vivo Efficacy of Temporin Peptides and Alternatives
The following table summarizes the in vivo efficacy of various temporin peptides and their analogues compared to other antimicrobial peptides in preclinical animal models. The data highlights survival rates of infected animals following treatment.
| Peptide/Analogue | Animal Model | Pathogen | Dosage | Administration Route | Survival Rate (%) | Control/Comparator | Reference |
| Temporin A + Temporin B-YK | Mouse | Staphylococcus aureus (lethal dose) | 3.4 mg/kg TA + 1.6 mg/kg TB-YK | Intraperitoneal | 100% | Untreated (0%) | [3][4][5] |
| Temporin A + Temporin B-YK | Mouse | Salmonella enterica serovar Paratyphi B (lethal dose) | 3.4 mg/kg TA + 1.6 mg/kg TB-YK | Intraperitoneal | 100% | Untreated (0%) | [3][4][5] |
| Temporin-1CEh analogue (T1CEh-KKPWW) | Galleria mellonella | Staphylococcus aureus | 50 mg/kg | Injection | High Survival (qualitative) | Vancomycin (50 mg/kg) | [6] |
| Temporin-1CEh analogue (T1CEh-KKPWW) | Galleria mellonella | Escherichia coli | 50 mg/kg | Injection | High Survival (qualitative) | Ampicillin (25 mg/kg) | [6] |
| Temporin L | Rat | Escherichia coli (LPS-induced shock) | - | Intraperitoneal | Significantly increased survival | Imipenem, Piperacillin | [7][8] |
| Cecropin A (1-7)-Melittin (CAMA) | Galleria mellonella | Multi-drug resistant Escherichia coli | - | Injection | Increased survival rate | Meropenem | [9][10][11] |
| LL-37 + Polymyxin B | Galleria mellonella | Escherichia coli | - | Injection | Retained antibacterial capacity | - | [12] |
| Melittin | Mouse | Extensively drug-resistant Acinetobacter baumannii | 2.4 mg/kg (repeated doses) | Intraperitoneal | No beneficial effect | Untreated | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo efficacy of antimicrobial peptides.
Galleria mellonella (Wax Moth Larva) Infection Model
The Galleria mellonella model is a widely used invertebrate system for preliminary in vivo assessment of antimicrobial efficacy due to its cost-effectiveness, ethical considerations, and a humoral immune response that shares similarities with the innate immune system of mammals.[14][15][16]
-
Animal Selection: Healthy, final-instar G. mellonella larvae, typically weighing between 200 and 300 mg, are selected for the experiments.[6]
-
Infection: A suspension of the pathogenic bacteria (e.g., S. aureus or E. coli) in a non-toxic buffer like phosphate-buffered saline (PBS) is prepared. A specific inoculum size (e.g., 1 x 10^6 colony-forming units per larva) is injected into the hemocoel of each larva, usually via the last left proleg, using a micro-syringe.[6]
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), the antimicrobial peptide, dissolved in a suitable vehicle, is administered to the larvae via a separate injection into the hemocoel.[6] Control groups include larvae injected with PBS (negative control) and larvae treated with a conventional antibiotic (positive control).[6]
-
Observation and Data Collection: The larvae are incubated at a suitable temperature (e.g., 37°C) and monitored for survival over a period of several days.[6] Larvae are considered dead if they do not respond to touch. Survival curves are then plotted and statistically analyzed.
Murine Sepsis Model
Murine models are essential for evaluating the efficacy of antimicrobial agents in a mammalian system, providing insights into pharmacokinetics and host-pathogen interactions.
-
Animal Selection: Healthy, age- and weight-matched mice (e.g., BALB/c) are used for the study.
-
Infection: A lethal or sub-lethal dose of a bacterial pathogen (e.g., S. aureus) is administered to the mice, typically via intraperitoneal or intravenous injection.[3][5]
-
Treatment: The antimicrobial peptide is administered at a specified dose and route (e.g., intraperitoneally) at a set time point relative to the infection.[3][5] Control groups receive a vehicle control or a standard antibiotic.[3][5]
-
Observation and Data Collection: The mice are monitored for survival over a defined period.[3][5] In some studies, bacterial load in organs (e.g., kidneys, spleen) and levels of inflammatory markers in the blood are also assessed.[3][5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for temporin peptides is the disruption of microbial cell membranes.[1][17][18] This process is generally understood to occur through a multi-step process that does not involve specific intracellular signaling pathways in the host, but rather a direct physical interaction with the pathogen's membrane.
Caption: Temporin's mechanism of action on bacterial membranes.
Some studies suggest that certain temporins may have additional mechanisms, including immunomodulatory effects. For instance, Temporin 1CEa has been shown to downregulate the MyD88-dependent signaling pathway, thereby reducing the release of pro-inflammatory cytokines like TNF-α and IL-6.[1] Furthermore, Temporin L has been found to interact with the bacterial cell division protein FtsZ, suggesting a potential intracellular target in addition to membrane disruption.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel antimicrobial peptide like Temporin C.
Caption: A typical workflow for in vivo antimicrobial peptide validation.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo | PLOS One [journals.plos.org]
- 6. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring Galleria mellonella larval model to evaluate antibacterial efficacy of Cecropin A (1-7)-Melittin against multi-drug resistant enteroaggregative Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring <i>Galleria mellonella</i> larval model to evaluate antibacterial efficacy of Cecropin A (1-7)-Melittin against multi-drug resistant enteroaggregative <i>Escherichia coli</i> - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bacterial Responses: A Comparative Proteomic Guide to Temporin C and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide Temporin C's impact on bacterial proteomes, benchmarked against other antimicrobial agents. The following sections detail the proteomic shifts induced by these compounds, offering insights into their mechanisms of action and potential therapeutic applications.
Introduction to Temporins and Antimicrobial Peptides
Temporins are a family of short, cationic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria. These peptides represent a promising class of potential new antibiotics due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional antibiotic resistance. This guide focuses on this compound and compares its effects with other antimicrobial agents at the proteomic level, providing a deeper understanding of their cellular targets and the bacterial response to treatment. While direct comparative proteomic studies on this compound are limited, this guide utilizes data from the closely related and well-studied Temporin L to provide a representative analysis.
Comparative Proteomic Analysis: Temporin L vs. Daptomycin
This section compares the proteomic changes in Staphylococcus aureus after treatment with Temporin L and Daptomycin, a clinically important lipopeptide antibiotic.
Temporin L-induced Proteomic Changes in S. aureus
A recent study investigated the global effect of a sub-lethal concentration of Temporin L on the proteome of S. aureus. The analysis revealed a significant remodeling of the bacterial proteome, suggesting a multi-faceted mechanism of action that extends beyond simple membrane disruption.
Table 1: Differentially Expressed Proteins in Staphylococcus aureus Treated with Temporin L
| Protein Accession | Protein Name | Function | Fold Change | Regulation |
| Q2G1I3 | Cell wall hydrolase | Peptidoglycan hydrolysis, cell separation | >2.0 | Up-regulated |
| Q2G0B7 | Penicillin-binding protein 2 | Peptidoglycan synthesis | >2.0 | Up-regulated |
| Q2G1Z3 | Fatty acid biosynthesis protein (FabG) | Fatty acid biosynthesis | >2.0 | Up-regulated |
| Q2G0F9 | ATP synthase subunit alpha | ATP synthesis | <0.5 | Down-regulated |
| Q2G2J9 | Pyruvate kinase | Glycolysis | <0.5 | Down-regulated |
| Q2G1C3 | Staphylococcal accessory regulator A (SarA) | Virulence gene regulation | <0.5 | Down-regulated |
Note: This table presents a selection of significantly altered proteins for illustrative purposes. The full dataset from the cited study should be consulted for a comprehensive list.
Daptomycin-induced Proteomic Changes in S. aureus
Daptomycin is known to disrupt the bacterial cell membrane in a calcium-dependent manner. A quantitative proteomic analysis of S. aureus treated with daptomycin revealed significant changes in proteins related to cell membrane processes and stress responses.
Table 2: Differentially Expressed Proteins in Staphylococcus aureus Treated with Daptomycin [1][2]
| Protein Accession | Protein Name | Function | Fold Change | Regulation |
| P60813 | Choline dehydrogenase | Osmoprotectant metabolism | >2.0 | Up-regulated |
| P0A0M8 | Alkyl hydroperoxide reductase subunit C | Oxidative stress response | >2.0 | Up-regulated |
| P61019 | Peptidoglycan hydrolase | Cell wall turnover | >2.0 | Up-regulated |
| P0A0A7 | ATP synthase subunit beta | ATP synthesis | <0.5 | Down-regulated |
| P61561 | 6-phosphofructokinase | Glycolysis | <0.5 | Down-regulated |
| Q2G1A4 | Fibronectin-binding protein A | Adhesion to host cells | <0.5 | Down-regulated |
Note: This table presents a selection of significantly altered proteins for illustrative purposes. The full dataset from the cited study should be consulted for a comprehensive list.
Experimental Protocols
Proteomic Analysis of Temporin L-treated S. aureus
The experimental workflow for analyzing the proteomic response of S. aureus to Temporin L treatment is as follows:
-
Bacterial Culture and Treatment: S. aureus is cultured to the mid-logarithmic phase and then treated with a sub-lethal concentration of Temporin L. An untreated culture serves as the control.
-
Protein Extraction: Bacterial cells are harvested, and total proteins are extracted using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Proteins are quantified, and equal amounts from treated and control samples are subjected to in-solution digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant to identify and quantify differentially expressed proteins.
Proteomic Analysis of Daptomycin-treated S. aureus
The protocol for analyzing the proteomic effects of daptomycin on S. aureus is similar to that for Temporin L:
-
Bacterial Culture and Treatment: S. aureus cultures are grown to the mid-logarithmic phase and exposed to a sub-inhibitory concentration of daptomycin.
-
Protein Extraction and Digestion: Total proteins are extracted and digested with trypsin as described above.
-
iTRAQ Labeling (Optional but recommended for quantitative accuracy): Peptides from treated and control samples are labeled with different isobaric tags for relative and absolute quantitation (iTRAQ).
-
LC-MS/MS Analysis: The labeled or unlabeled peptide mixtures are analyzed by LC-MS/MS.
-
Data Analysis: The data is analyzed to identify proteins with significantly altered abundance in the daptomycin-treated samples compared to the controls.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the cellular processes affected by these antimicrobial peptides, the following diagrams illustrate the key pathways and experimental procedures.
References
Unraveling the Helical Fold: A Comparative Guide to Temporin Structures by NMR Spectroscopy
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of antimicrobial peptides (AMPs) is paramount to elucidating their mechanism of action and designing more potent therapeutics. This guide provides a comparative analysis of the helical structure of Temporin C and its well-studied analogues, Temporin A, B, and L, with a focus on structural data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy.
While this compound, a member of the temporin family of AMPs isolated from the European common frog Rana temporaria, holds promise as an antimicrobial agent, to date, a detailed experimental structure of this specific peptide has not been deposited in the public domain. However, extensive NMR studies on its close homologues provide a robust framework for understanding its likely structural characteristics. This guide will delve into the established helical structures of Temporins A, B, and L, presenting supporting experimental data and detailed protocols to offer a comprehensive comparison.
The Temporin Family: A Structural Overview
Temporins are short, cationic, and largely hydrophobic peptides that typically adopt an α-helical conformation in membrane-mimicking environments, a feature crucial for their antimicrobial activity. This helical structure facilitates their interaction with and disruption of bacterial cell membranes. The amino acid sequences of this compound and its counterparts reveal key similarities and differences that influence their three-dimensional fold.
Table 1: Amino Acid Sequence Comparison of this compound with Temporin A, B, and L.
| Peptide | Sequence | Charge at pH 7 |
| This compound | F-L-P-L-I-G-K-V-L-S-G-I-L-NH₂ | +1 |
| Temporin A | F-L-P-L-I-G-R-V-L-S-G-I-L-NH₂ | +1 |
| Temporin B | L-L-P-I-V-G-N-L-L-K-S-L-L-NH₂ | +1 |
| Temporin L | F-V-Q-W-F-S-K-F-L-G-R-I-L-NH₂ | +2 |
The primary sequence of this compound is highly homologous to Temporin A, differing only by a single amino acid substitution at position 7 (Lysine in C vs. Arginine in A). This conservative substitution is unlikely to dramatically alter the peptide's propensity to form an α-helix.
Comparative Structural Analysis via NMR
NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides in solution, particularly in environments that mimic biological membranes such as detergent micelles. Studies on Temporins A, B, and L in sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC) micelles, which serve as models for bacterial and eukaryotic membranes respectively, have consistently demonstrated the formation of an α-helical structure.
Table 2: Summary of NMR Structural Data for Temporin A, B, and L in Membrane-Mimicking Environments.
| Peptide | PDB ID | Environment | Helical Residues | Backbone RMSD (Å) | Number of NOE Restraints |
| Temporin A | 2maa | LPS Micelles | Leu4 - Ile12[1] | 0.45 ± 0.12 | 158 |
| Temporin B | - | LPS Micelles | Helical conformation inferred[2] | Not Available | Not Available |
| Temporin L | 8TV4 | Aqueous Solution | Phe5 - Leu13 | 0.48 ± 0.15[3] | 215 |
| Temporin L | - | LPS Micelles | Dimeric helical structure[4] | Not Available | Not Available |
RMSD (Root Mean Square Deviation) values indicate the precision of the determined structures. A lower RMSD suggests a more well-defined structure. NOE (Nuclear Overhauser Effect) restraints are distance constraints between protons that are used to calculate the three-dimensional structure.
These data consistently show that the central and C-terminal regions of the temporin peptides form a stable α-helix in a membrane-like environment. For instance, in lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, Temporin A adopts a helical conformation from residue Leu4 to Ile12[1]. Similarly, Temporin L forms a helical structure in aqueous solution and a dimeric helical structure in LPS micelles[3][4]. While a specific PDB entry for Temporin B in micelles is not available, studies indicate it also assumes a helical conformation[2].
Experimental Protocols
The determination of the three-dimensional structure of temporin peptides by NMR spectroscopy follows a standardized workflow. Below is a detailed methodology representative of the key experiments cited in the literature for temporin structural analysis.
Sample Preparation
-
Peptide Synthesis and Purification: Temporin peptides are chemically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The correct mass is confirmed by mass spectrometry.
-
Preparation of NMR Sample: The lyophilized peptide is dissolved in a buffer solution (e.g., 20 mM sodium phosphate, pH 6.0) containing 90% H₂O and 10% D₂O.
-
Addition of Membrane Mimetics: To induce the helical conformation, a membrane-mimicking environment is created by adding deuterated detergent micelles, such as sodium dodecyl-d₂₅ sulfate (SDS) or dodecylphosphocholine-d₃₈ (DPC), to the peptide solution. The peptide-to-detergent molar ratio is optimized to ensure the peptide is fully associated with the micelles. A common ratio is 1:100.
NMR Data Acquisition
-
NMR Spectrometer: NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Resonance Assignment: A series of two-dimensional (2D) NMR experiments are recorded at a constant temperature (e.g., 298 K) to assign the proton resonances of the peptide. These experiments include:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure. A mixing time of 150-200 ms is typically used[1].
-
-
¹H-α Chemical Shift Index (CSI): The deviation of the ¹H-α chemical shifts from random coil values is used as an indicator of secondary structure. A stretch of four or more consecutive residues with a CSI of -1 is indicative of an α-helix.
Structure Calculation and Validation
-
NOE Restraint Generation: The cross-peak intensities in the NOESY spectra are converted into interproton distance restraints.
-
Structure Calculation: The three-dimensional structures are calculated using software packages such as CYANA, XPLOR-NIH, or AMBER. These programs use a simulated annealing protocol to find the ensemble of structures that best fit the experimental distance restraints.
-
Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK-NMR, which evaluates the stereochemical quality of the peptide backbone. The final ensemble of structures is typically represented by the 10-20 conformers with the lowest energy.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the structure of a temporin peptide using NMR spectroscopy.
Figure 1: A generalized workflow for the determination of temporin peptide structures using NMR spectroscopy.
Conclusion
While the definitive helical structure of this compound awaits experimental confirmation by NMR spectroscopy, the wealth of data available for its close homologues, particularly Temporin A, provides a strong basis for predicting its structural properties. The high sequence similarity suggests that this compound will also adopt a stable α-helical conformation in a membrane environment, a key prerequisite for its antimicrobial function. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of antimicrobial peptide development, highlighting the power of NMR spectroscopy in elucidating the structure-activity relationships of these promising therapeutic agents. Further investigation into the precise structure of this compound is warranted to fully understand its unique biological activities.
References
- 1. NMR Structure of Temporin-1 Ta in Lipopolysaccharide Micelles: Mechanistic Insight into Inactivation by Outer Membrane | PLOS One [journals.plos.org]
- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Specific Residues in Temporin C Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Temporins are a family of short, typically C-terminally amidated, antimicrobial peptides (AMPs) isolated from the skin of frogs.[1][2] They are predominantly active against Gram-positive bacteria, including multidrug-resistant strains, and exert their effect by disrupting the bacterial cell membrane.[1][3] This guide provides a comparative analysis of Temporin C (also known as Temporin-1Tc), focusing on the validation of the roles of its specific amino acid residues in its biological activity. Due to the limited direct experimental data on this compound, this guide will draw comparisons with other well-characterized temporins to infer structure-activity relationships and propose experimental approaches for validation.
This compound: Sequence and Structural Characteristics
This compound is a 13-amino acid peptide with the following sequence:
FLPLIAGLAASLL-NH₂
Key features of the this compound sequence include:
-
High Hydrophobicity: The sequence is dominated by hydrophobic residues (Phenylalanine, Leucine, Isoleucine, Alanine, Valine), which is a common characteristic of temporins and crucial for their interaction with and insertion into the lipid bilayer of bacterial membranes.
-
N-terminal FLPL Motif: The "FLPL" motif at the N-terminus is conserved across several temporins and is believed to be important for antimicrobial activity.
-
Central Glycine: The presence of a Glycine residue at position 7 may introduce a degree of flexibility in the peptide's helical structure.
-
Lack of a Net Positive Charge: Unlike many other antimicrobial peptides, this compound has a net charge of 0 at physiological pH. This is a notable feature that distinguishes it from more cationic AMPs and has implications for its mechanism of action and selectivity.
-
C-terminal Amidation: The amidation of the C-terminal carboxyl group is a common post-translational modification in AMPs that enhances their stability and activity by neutralizing the negative charge and increasing hydrophobicity.
Comparative Analysis with Other Temporins
To understand the potential roles of specific residues in this compound, it is insightful to compare its sequence and activity with other well-studied temporins.
| Peptide | Sequence | Key Features & Activity |
| This compound (1Tc) | FLPLIAGLAASLL-NH₂ | High hydrophobicity, neutral charge. Expected to have moderate antimicrobial activity against Gram-positive bacteria. |
| Temporin A | FLPLIGRVLSGIL-NH₂ | Cationic (+2 charge due to Arginine). Broad-spectrum activity against Gram-positive bacteria, low hemolytic activity.[4] |
| Temporin B | LLPIVGNLLKSLL-NH₂ | Cationic (+1 charge due to Lysine). Active against Gram-positive bacteria.[4] Alanine scanning has shown that Lysine at position 10 is crucial for its activity.[4] |
| Temporin L | FVQWFSKFLGRIL-NH₂ | Cationic (+2 charge due to Lysine and Arginine). Potent and broad-spectrum antimicrobial activity, but also significant hemolytic activity.[5][6] |
| Temporin GHa | FLHFLGKLF-NH₂ | Cationic (+1 charge due to Histidine and Lysine). Weak antimicrobial activity.[4][7] |
Inferences for this compound:
-
The high hydrophobicity of this compound suggests that its primary mode of action is likely through membrane disruption.
-
The absence of a net positive charge may result in a lower affinity for the negatively charged bacterial membranes compared to cationic temporins like A, B, and L. This could translate to a higher Minimum Inhibitory Concentration (MIC).
-
The lack of cationic residues might also lead to a different balance between antimicrobial and hemolytic activity. While high cationicity can enhance antimicrobial potency, it can also contribute to toxicity against host cells.
Validating Residue Roles: An Alanine Scanning Approach
Alanine scanning mutagenesis is a powerful technique to determine the contribution of individual amino acid side chains to the function of a peptide. In this approach, each residue in the sequence is systematically replaced with Alanine, and the activity of the resulting analog is compared to the wild-type peptide.
Proposed Experimental Workflow for this compound Alanine Scan
Caption: Experimental workflow for validating residue roles in this compound activity.
Expected Outcomes and Interpretation
| Residue Position | Substitution | Expected Impact on Antimicrobial Activity | Rationale |
| 1 (Phe), 2 (Leu), 4 (Leu), 5 (Ile), 8 (Leu), 11 (Leu), 12 (Leu) | Alanine | Significant decrease | These hydrophobic residues are likely critical for insertion into the bacterial membrane. Their replacement with the less hydrophobic Alanine would weaken this interaction. |
| 3 (Pro) | Alanine | Variable | Proline often induces a kink in helical structures. Its replacement could either increase or decrease activity depending on the importance of this structural feature. |
| 6 (Ala), 9 (Ala), 10 (Ala) | Alanine | Minor change | As these are already Alanine residues in the wild-type, no change is expected. These serve as internal controls. |
| 7 (Gly) | Alanine | Potential increase | Glycine can disrupt helical structures. Its replacement with Alanine, a helix-promoting residue, might stabilize the α-helix and potentially enhance activity. |
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is based on the broth microdilution method.
-
Bacterial Strains: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) should be used.
-
Peptide Preparation: Lyophilized peptides (this compound and its alanine analogs) are dissolved in sterile, deionized water to a stock concentration of 1 mg/mL.
-
Assay Procedure:
-
Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in a 96-well microtiter plate.
-
Prepare two-fold serial dilutions of the peptides in MHB in the microtiter plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Hemolytic Activity Assay (HC₅₀)
This assay determines the peptide's toxicity to red blood cells.
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 minutes). Resuspend the pelleted hRBCs in PBS to a final concentration of 4% (v/v).
-
Assay Procedure:
-
Prepare two-fold serial dilutions of the peptides in PBS in a 96-well microtiter plate.
-
Add the 4% hRBC suspension to each well.
-
Include a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs in PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
HC₅₀ Determination:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs₅₄₀ peptide - Abs₅₄₀ negative control) / (Abs₅₄₀ positive control - Abs₅₄₀ negative control)] x 100
-
The HC₅₀ is the peptide concentration that causes 50% hemolysis.
-
Signaling Pathways and Mechanisms
The primary mechanism of action for most temporins involves the disruption of the bacterial cell membrane. The following diagram illustrates a generalized model for this process.
Caption: Generalized mechanism of membrane disruption by temporins.
Conclusion
While direct experimental data on this compound is limited, a comparative analysis with other temporins provides valuable insights into the likely roles of its specific residues. The high hydrophobicity of this compound is expected to be a key determinant of its antimicrobial activity, while the absence of a net positive charge may influence its potency and selectivity. The proposed alanine scanning study, coupled with antimicrobial and hemolytic assays, would provide the necessary experimental data to validate these hypotheses and elucidate the structure-activity relationship of this unique temporin. Such studies are crucial for the rational design of novel antimicrobial agents with improved efficacy and reduced toxicity.
References
- 1. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alanine scanning analysis and structure-function relationships of the frog-skin antimicrobial peptide temporin-1Ta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment of Delivery Systems for Temporin C and Related Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) with potent activity, primarily against Gram-positive bacteria. Some temporins, including Temporin C, have also demonstrated promising anticancer activities. However, the clinical translation of these peptides is often hindered by challenges such as poor stability, low bioavailability, and potential toxicity. Advanced drug delivery systems offer a promising strategy to overcome these limitations. This guide provides a comparative assessment of various delivery systems for this compound and its closely related analogues, focusing on key performance metrics, experimental methodologies, and the underlying biological pathways.
While specific data for this compound delivery systems is limited in the current literature, this guide draws upon comprehensive data from studies on highly analogous temporins, such as Temporin B, to provide a robust comparative framework. This information serves as a valuable resource for researchers looking to develop effective delivery strategies for this compound.
Performance of Temporin Delivery Systems: A Comparative Analysis
The successful development of a drug delivery system hinges on its physicochemical properties and its ability to effectively release the active payload. The following tables summarize the key performance indicators for a representative temporin delivery system, using data from studies on Temporin B-loaded chitosan nanoparticles.
| Delivery System | Peptide | Encapsulation Efficiency (%) | Drug Loading (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Chitosan Nanoparticles | Temporin B | 75 | 4.8 | 200-300 | < 0.5 | Positive |
| Delivery System | Peptide | In Vitro Release Profile | Cytotoxicity (IC50) | In Vivo Efficacy |
| Chitosan Nanoparticles | Temporin B | Linear release over 15 days | IC50 on Balb 3T3/Clone A31 fibroblasts: ~119 µg/ml (free peptide). Encapsulation significantly reduces cytotoxicity. | Sustained antibacterial action against Staphylococcus epidermidis for at least 4 days, with up to a 4-log reduction in viable bacteria.[1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the characterization and evaluation of temporin delivery systems.
Determination of Encapsulation Efficiency and Drug Loading
Indirect Method:
-
Preparation of Nanoparticles: Temporin-loaded nanoparticles are prepared using a suitable method, such as ionic gelation for chitosan nanoparticles.[2]
-
Separation of Free Peptide: The nanoparticle suspension is centrifuged at high speed (e.g., 14,000 g for 30 minutes) to pellet the nanoparticles.[4]
-
Quantification of Free Peptide: The concentration of the free peptide in the supernatant is determined using a suitable protein quantification assay, such as the Micro BCA™ Protein Assay.[4]
-
Calculation:
-
Encapsulation Efficiency (%): [(Total Peptide - Free Peptide) / Total Peptide] x 100
-
Drug Loading (%): [(Total Peptide - Free Peptide) / Weight of Nanoparticles] x 100
-
In Vitro Release Study
-
Preparation of Release Medium: A suitable release medium, such as Simulated Phosphate Buffer (SPB) at pH 7.4, is prepared.[4]
-
Incubation: A known amount of temporin-loaded nanoparticles is dispersed in the release medium and incubated at 37°C with constant stirring.[4]
-
Sampling: At predetermined time intervals, the suspension is centrifuged, and the supernatant is collected for analysis. The pellet is resuspended in fresh release medium to maintain sink conditions.[4]
-
Quantification: The concentration of the released peptide in the supernatant is quantified using a validated analytical method, such as the Micro BCA™ Protein Assay.[4]
-
Data Analysis: The cumulative percentage of peptide released is plotted against time to obtain the release profile.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Mammalian cells (e.g., Balb 3T3/Clone A31 mouse embryo fibroblasts) are seeded in a 96-well plate and incubated to allow for cell attachment.[1]
-
Treatment: The cells are treated with various concentrations of the free peptide and the peptide-loaded nanoparticles.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Antimicrobial Efficacy (Murine Model)
-
Infection Model: Mice are infected with a lethal dose of bacteria (e.g., Staphylococcus aureus or Escherichia coli).[1]
-
Treatment: A combination of Temporin A and a modified Temporin B analogue is administered to the infected mice.[1]
-
Observation: The survival of the mice is monitored over a specified period.
-
Bacterial Load Determination: In a separate experiment with a sub-lethal bacterial dose, tissues can be harvested at different time points to determine the bacterial load (CFU/gram of tissue).
Signaling Pathways in Temporin-Induced Apoptosis
Several studies on temporin analogues, such as Temporin-SHf, have elucidated their mechanism of action in cancer cells, which primarily involves the induction of apoptosis through the intrinsic mitochondrial pathway.
Temporin-SHf induced apoptosis pathway in cancer cells.
The experimental workflow for evaluating the in vivo antimicrobial efficacy of temporin formulations can be visualized as follows:
Workflow for in vivo antimicrobial efficacy testing.
Conclusion
The encapsulation of temporins in advanced delivery systems, such as chitosan nanoparticles, presents a viable strategy to enhance their therapeutic potential. The available data on temporin analogues demonstrate that these formulations can provide sustained release, reduce cytotoxicity to mammalian cells, and maintain potent antimicrobial and anticancer activity. While further research is needed to specifically characterize this compound-loaded delivery systems, the findings presented in this guide offer a strong foundation and a clear roadmap for the development of novel and effective therapies based on this promising class of antimicrobial peptides. The detailed experimental protocols and an understanding of the underlying signaling pathways will be instrumental in guiding future research and development efforts in this field.
References
- 1. Chitosan nanoparticles loaded with the antimicrobial peptide temporin B exert a long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chitosan nanoparticles loaded with the antimicrobial peptide temporin B exert a long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
A Comparative Analysis of Temporin Peptides and Clinical Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, naturally occurring peptides have emerged as promising candidates. Among these, the Temporin family of peptides, originally isolated from the skin of the European red frog (Rana temporaria), has garnered significant attention for its potent antimicrobial activity, particularly against Gram-positive bacteria. This guide provides a comparative benchmark of the performance of various Temporin peptides against established clinical antimicrobial agents, supported by experimental data and detailed methodologies.
Performance Benchmark: Temporin Peptides vs. Clinical Antibiotics
The antimicrobial efficacy of Temporin peptides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of a peptide required to inhibit the visible growth of a microorganism and the lowest concentration required to kill 99.9% of the initial bacterial inoculum, respectively. The following tables summarize the in vitro activity of various Temporin peptides against a range of pathogenic bacteria, alongside data for commonly used clinical antibiotics.
| Peptide/Antibiotic | Target Organism | MIC (μM) | MBC (μM) | Citation |
| Temporin-1OLa | S. aureus USA300 (MRSA) | 1.6 - 3.1 | - | [1] |
| Temporin-CPa | S. aureus USA300 (MRSA) | 12.5 | - | [1] |
| Temporin-CPb | S. aureus USA300 (MRSA) | >25 | - | [1] |
| Vancomycin | S. aureus USA300 (MRSA) | - | - | [1][2] |
| Temporin-GHa4R | S. aureus (ATCC 25923) | - | MIC value | [2] |
| Temporin-GHa4R | MRSA-1 (clinical isolate) | Better than vancomycin | - | [2] |
| Vancomycin | MRSA-1 (clinical isolate) | - | - | [2] |
| Temporin-PKE | S. aureus (ATCC 6538) | - | - | [3] |
| Temporin-PKE | MRSA (clinically isolated) | 4 | - | [4] |
| Temporin-1CEh | S. aureus (ATCC 29213) | - | - | [5] |
| [dLeu⁹, dLys¹⁰]TL | S. aureus (ATCC 25923) | 3 - 6 | - | [6] |
| DAL-PEG-DK5 | S. aureus USA300 | 40 μg/mL | - | [7] |
| DAL-PEG-DK5 | MRSA (90% of isolates) | 40 μg/mL (17.56 μM) | - | [7] |
Table 1: Comparative in vitro activity of Temporin peptides and Vancomycin against Gram-positive bacteria.
| Peptide/Antibiotic | Target Organism | MIC (μM) | Citation |
| Temporin-1OLa | E. coli ATCC 25922 | >25 | [1] |
| Temporin-1OLa | P. aeruginosa PAO1 | >25 | [1] |
| Temporin-1OLa | K. pneumoniae ATCC 13883 | >25 | [1] |
| Temporin-GHa4R | E. coli (ATCC 25922) | - | [2] |
| Temporin-GHa4R | P. aeruginosa (ATCC 15442) | - | [2] |
| [dLeu⁹, dLys¹⁰]TL | P. aeruginosa ATCC 27853 | 6 - 12 | [6] |
| [dLeu⁹, dLys¹⁰]TL | K. pneumoniae ATCC BAA-1705 | 6 - 12 | [6] |
Table 2: Comparative in vitro activity of Temporin peptides against Gram-negative bacteria.
Cytotoxicity Profile
A critical aspect of drug development is evaluating the toxicity of a compound to host cells. For antimicrobial peptides, hemolytic activity—the ability to lyse red blood cells—is a primary indicator of cytotoxicity. The therapeutic potential of a peptide is often assessed by its therapeutic index (TI), calculated as the ratio of its cytotoxic concentration to its antimicrobial concentration.
| Peptide | Hemolytic Activity (HC₅₀ in μM) | Cell Line | Citation |
| Temporin-1OLa | 50 | Human erythrocytes | [1] |
| Temporin-CPa | >100 | Human erythrocytes | [1] |
| Temporin-CPb | >100 | Human erythrocytes | [1] |
| Temporin-PKE | 6.58 | Red blood cells | [4] |
| Temporin-1CEh | 152.6 | - | [5] |
Table 3: Hemolytic activity of various Temporin peptides.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture Preparation: Bacterial strains are inoculated in a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C. The overnight culture is then diluted to achieve a starting inoculum of approximately 1 x 10⁶ colony-forming units (CFU)/mL.[1][2]
-
Peptide/Antibiotic Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate.[1][2]
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agent. The plates are then incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria, often determined by measuring the absorbance at 600 nm or 630 nm.[1][2]
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth in the MIC assay is plated on an appropriate agar medium. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.[2]
Hemolysis Assay
This assay measures the cytotoxic effect of a peptide on red blood cells.
-
Red Blood Cell Preparation: Fresh human red blood cells (hRBCs) are washed with a buffered saline solution (e.g., PBS) and centrifuged to remove plasma and other components. The washed hRBCs are then resuspended to a final concentration of approximately 4%.[8]
-
Peptide Incubation: The hRBC suspension is incubated with various concentrations of the peptide for a specified time (e.g., 1 hour) at 37°C.[8]
-
Measurement of Hemolysis: After incubation, the samples are centrifuged, and the supernatant is collected. The release of hemoglobin, indicating cell lysis, is measured by reading the absorbance of the supernatant at 540 nm.[8]
-
Controls: A sample with 0.1% Triton X-100 is used as a positive control (100% hemolysis), and a sample with PBS is used as a negative control (0% hemolysis).[8]
Mechanism of Action: Membrane Disruption
Temporin peptides primarily exert their antimicrobial effect by interacting with and disrupting the bacterial cell membrane.[9] They adopt an amphipathic α-helical structure that allows them to insert into the lipid bilayer.[9][10] This interaction leads to membrane permeabilization, depolarization, and ultimately, cell death through the leakage of cellular contents.[9][11] This mechanism of action is often described as a "carpet-like" model, which can involve the formation of toroidal pores or channel aggregates.[9]
Caption: Mechanism of action of Temporin peptides against bacterial cells.
Experimental Workflow for Antimicrobial Peptide Evaluation
The evaluation of a novel antimicrobial peptide like Temporin involves a series of well-defined experimental steps, from initial screening to more in-depth characterization.
Caption: A typical experimental workflow for evaluating antimicrobial peptides.
References
- 1. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bactericidal Activity of Temporin Analogues Against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs [pubmed.ncbi.nlm.nih.gov]
Temporin C: A Potential Anticancer Agent Under the Microscope
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anticancer therapeutics has led scientists to explore the vast arsenal of nature's own defense mechanisms. Among these, antimicrobial peptides (AMPs) have emerged as promising candidates due to their selective cytotoxicity towards cancer cells. This guide provides a comprehensive validation of Temporin C and its analogs as potential anticancer agents, offering a comparative analysis with other temporins and detailing the experimental evidence supporting their mechanism of action.
Comparative Cytotoxicity of Temporin Family Peptides
The efficacy of anticancer agents is primarily determined by their ability to selectively kill cancer cells while minimizing damage to healthy cells. The following table summarizes the 50% inhibitory concentration (IC50) values of various temporin peptides against a range of human cancer cell lines. While specific anticancer activity for this compound and its direct analogs, Temporin-CPa and -CPb, is not extensively documented in publicly available literature, data from closely related temporins provide valuable insights into the potential of this peptide family.
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Hemolytic Activity (HC50 in µM) |
| Temporin-1CEa | MDA-MB-231 | Breast Cancer | 31.78 | >100 |
| MCF-7 | Breast Cancer | 63.26 | >100 | |
| A375 | Melanoma | 30-60 | >50 | |
| Temporin A | A549 | Lung Cancer | 50-100 | Low |
| Calu-3 | Lung Cancer | 50-100 | Low | |
| Temporin-SHf | A549 | Lung Cancer | 15.6 | 267.97 |
| MCF-7 | Breast Cancer | 22.4 | 267.97 | |
| HepG2 | Liver Cancer | 28.1 | 267.97 | |
| PC3 | Prostate Cancer | 33.7 | 267.97 | |
| Temporin-1OLa | HeLa | Cervical Cancer | 25 | 100 |
| Temporin-1Ga | 4T1 | Mouse Breast Cancer | 20 | 40 |
| Temporin-CPa | - | - | Not Reported | >100 |
| Temporin-CPb | - | - | Not Reported | >100 |
Note: A higher IC50 value indicates lower potency. A higher HC50 value indicates lower toxicity to red blood cells. The lack of reported anticancer IC50 values for Temporin-CPa and -CPb highlights a research gap that warrants further investigation.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Temporins employ a multi-faceted strategy to induce cancer cell death, primarily targeting the cell membrane and mitochondria, ultimately leading to apoptosis.
Experimental Workflow for Elucidating the Mechanism of Action
The following workflow outlines the typical experimental procedures used to investigate the anticancer mechanism of temporins.
Caption: Experimental workflow for investigating the anticancer mechanism of temporins.
Signaling Pathways Targeted by Temporins
Temporins trigger a cascade of intracellular events that culminate in apoptosis. The primary mechanism involves the disruption of the cancer cell's plasma membrane, followed by the induction of mitochondrial dysfunction.[1][2][3]
Caption: Proposed signaling pathway for temporin-induced apoptosis in cancer cells.
Recent studies on Temporin-GHaK suggest an additional mechanism involving the inhibition of the Wnt signaling pathway, a critical pathway in cancer development and progression. This inhibition leads to cell cycle arrest and contributes to the overall apoptotic effect.[4]
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the temporin peptide. Control wells receive medium without the peptide.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Membrane Permeabilization Assay (LDH Assay)
-
Cell Culture and Treatment: Cells are cultured and treated with temporin peptides as described for the MTT assay.
-
Supernatant Collection: At the end of the incubation period, the culture supernatant is collected.
-
LDH Reaction: The amount of lactate dehydrogenase (LDH) released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured at the recommended wavelength. The percentage of LDH release is calculated relative to a positive control (cells lysed with a detergent).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the temporin peptide for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion and Future Directions
The available evidence strongly suggests that temporins, as a family of antimicrobial peptides, hold significant promise as potential anticancer agents. Their primary mechanism of action, involving membrane disruption and induction of apoptosis through mitochondrial pathways, offers a distinct advantage over conventional chemotherapeutics that often face challenges with drug resistance.
However, the validation of this compound itself as a viable anticancer candidate requires further dedicated research. The lack of specific cytotoxicity data for this compound and its analogs, CPa and CPb, against cancer cell lines is a notable gap in the current literature. Future studies should focus on:
-
Synthesizing and purifying this compound and its analogs to enable comprehensive in vitro and in vivo testing.
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines to assess its potency and selectivity.
-
Elucidating the specific signaling pathways modulated by this compound to gain a deeper understanding of its molecular mechanism of action.
-
Conducting preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.
By addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a novel and effective anticancer drug.
References
- 1. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Host Cell Response to Temporin C: A Guide to Experimental Design and Potential Pathways
Disclaimer: As of late 2025, publicly available literature does not contain direct comparative transcriptomic studies of host cells in response to Temporin C versus other antimicrobial peptides (AMPs). This guide is therefore intended for researchers, scientists, and drug development professionals as a framework for designing and interpreting such studies. The data presented for temporins other than C and for the human cathelicidin LL-37 are drawn from existing research to provide a baseline for comparison. The experimental protocols and signaling pathways are illustrative, based on established methodologies and known immunomodulatory functions of AMPs.
Introduction
Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides isolated from the skin of the European red frog, Rana temporaria.[1] Like many AMPs, their primary mode of action is the disruption of microbial cell membranes. However, the interaction of these peptides with host cells is less understood but critically important for their therapeutic development, as it governs both potential cytotoxicity and immunomodulatory effects. This compound, a 13-amino acid peptide, has demonstrated antimicrobial properties, but a comprehensive understanding of its influence on host cell gene expression is lacking.
This guide provides a comparative overview of the known activities of various temporins and the well-characterized human AMP, LL-37. It further outlines a detailed experimental workflow for conducting a comparative transcriptomic analysis of host cells in response to this compound and other AMPs, and presents potential signaling pathways that may be modulated.
Data Presentation: Performance Comparison of Temporins and LL-37
To contextualize the potential performance of this compound, the following table summarizes the antimicrobial and hemolytic activities of other temporins and LL-37 from published studies. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism, and the Hemolytic Concentration 50 (HC50) is the concentration required to lyse 50% of red blood cells, a common measure of cytotoxicity. A higher therapeutic index (HC50/MIC) indicates greater selectivity for microbial cells over host cells.
| Peptide | Target Organism | MIC (µM) | Hemolytic Activity (HC50 or other measure) | Reference |
| Temporin A | Staphylococcus aureus | 2.5 - 20 | > 120 µM (low) | [2][3] |
| Enterococcus faecium | 2.5 - 20 | > 120 µM (low) | [2][3] | |
| Temporin B | Staphylococcus aureus | - | - | [2] |
| Candida albicans | - | - | [2] | |
| Temporin G | Staphylococcus aureus | 24 (Bactericidal Conc.) | - | [2] |
| Candida albicans | 16 | - | [2] | |
| Temporin L | Gram-positive bacteria | - | High | [4][5] |
| Gram-negative bacteria | - | High | [4][5] | |
| LL-37 | Escherichia coli | < 10 µg/mL | Can be high; removal of N-terminal reduces it | [6][7] |
| Pseudomonas aeruginosa | < 10 µg/mL | Can be high; removal of N-terminal reduces it | [6][7] | |
| Staphylococcus aureus | < 10 µg/mL | Can be high; removal of N-terminal reduces it | [6][7] |
Experimental Protocols
This section details a comprehensive, though generalized, protocol for a comparative transcriptomic study of host cells in response to this compound and other AMPs, such as Temporin A (as a low-hemolytic analogue) and LL-37 (as a human ortholog).
Cell Culture and Treatment
-
Cell Line: Human keratinocytes (e.g., HaCaT) or human lung epithelial cells (e.g., A549) are suitable models for studying the interaction of AMPs with barrier tissues.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM for HaCaT, F-12K for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Lyophilized synthetic this compound, Temporin A, and LL-37 should be reconstituted in sterile, endotoxin-free water or a suitable buffer to create stock solutions.
-
Treatment: Cells should be seeded in 6-well plates and grown to 80-90% confluency. Prior to treatment, the growth medium should be replaced with a serum-free medium to avoid peptide binding to serum proteins. Cells would then be treated with equimolar concentrations (e.g., 10 µM and 50 µM) of each peptide or a vehicle control (the buffer used for peptide reconstitution) for various time points (e.g., 4, 12, and 24 hours) to capture both early and late transcriptional responses. Three biological replicates should be prepared for each condition.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA should be extracted from the cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions. An on-column DNase digestion step is recommended to remove any contaminating genomic DNA.
-
Quality Control: The quantity and purity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0. RNA integrity should be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of > 8 being desirable for RNA sequencing.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: An mRNA-sequencing library should be prepared from 1 µg of total RNA for each sample using a poly(A) selection method (e.g., NEBNext Poly(A) mRNA Magnetic Isolation Module) followed by a strand-specific library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries should be pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate at least 20 million single-end or paired-end reads per sample.
Bioinformatic Analysis
-
Quality Control of Raw Reads: The quality of the raw sequencing reads should be assessed using tools like FastQC. Adapter sequences and low-quality bases should be trimmed using tools such as Trimmomatic.
-
Read Alignment: The trimmed reads should be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene should be counted using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between the peptide-treated groups and the vehicle control group should be performed using packages such as DESeq2 or edgeR in R. Genes with an adjusted p-value (or False Discovery Rate) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes should be performed using tools like DAVID, Metascape, or the clusterProfiler package in R to identify the biological processes and signaling pathways affected by each peptide.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
Potential Signaling Pathways Modulated by AMPs
The following diagram illustrates a hypothetical signaling pathway that could be activated in host epithelial cells upon interaction with an AMP like this compound. This is based on known immunomodulatory roles of other AMPs, which can engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and modulate inflammatory responses.
Caption: Hypothetical NF-κB signaling pathway activation by this compound.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of synthesis and antibacterial activity of temporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Temporin C
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of all chemical and biological materials. Temporin C, a potent antimicrobial peptide, requires meticulous handling and disposal to prevent environmental contamination and the potential development of antimicrobial resistance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
When handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to review the material safety data sheet (MSDS) provided by the supplier.[1] Peptides are generally considered chemical waste and should never be poured down the sink or discarded in regular trash.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Even trace amounts of peptides can cause skin or eye irritation.[1]
Required Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Protective gloves
-
Lab coat
-
In some cases, a suitable respirator may be necessary; avoid creating dust or aerosols.
In the event of a spill, absorb any liquid with disposable wipes, place all contaminated materials in the designated peptide waste bin, and clean the area thoroughly.[1] For larger spills, it is important to contact your safety officer.[1]
Quantitative Data Summary: Hazard and Exposure Information
The following table summarizes key hazard information, primarily based on data for the closely related Temporin A, to inform safe handling and disposal procedures.
| Hazard Category | Description | Safe Handling Recommendations |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. In case of skin contact, wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing dust. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment. Collect spillage.[3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and the environment. This protocol is based on general guidelines for peptide and antimicrobial waste.
1. Waste Identification and Segregation:
-
Identify the Waste Stream: Determine if the this compound waste is in a solid (e.g., powder, contaminated consumables) or liquid (e.g., solutions, buffers) form.[1]
-
Segregate Waste: Do not mix peptide waste with other types of laboratory waste unless explicitly permitted by your institution's EHS guidelines.[2] Incompatible chemicals must be kept separate.[2]
2. Containment and Labeling:
-
Solid Waste:
-
Liquid Waste:
-
Pour liquid this compound waste into a designated, sealed, and leak-proof liquid chemical waste container.[1] High-density polyethylene containers are suitable for most aqueous and mild organic wastes.[4]
-
Label the container clearly with "Hazardous Waste: Liquid Peptide Waste" and list all chemical constituents, including "this compound" and any solvents.[1]
-
3. Temporary Storage:
-
If immediate disposal is not possible, store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.[1][6]
-
The storage area should be cool, dry, and away from direct sunlight.[1]
-
Utilize secondary containment, such as a tray, to mitigate potential leaks.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed biomedical waste disposal company.[1]
-
Ensure all required chain-of-custody and waste tracking documentation is completed.[4]
-
The final disposal method will likely be incineration or another specialized chemical treatment.[1]
5. Empty Container Disposal:
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[6]
-
For acutely hazardous materials, triple rinsing the container may be required, with the rinsate collected as hazardous waste.[6] Consult your EHS office for specific requirements for peptide containers.
Experimental Workflow: this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Temporin A|188713-69-1|MSDS [dcchemicals.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. epa.gov [epa.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Temporin C
Personal Protective Equipment (PPE) and Essential Safety Measures
When handling Temporin C, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment.
Core PPE Requirements:
-
Eye Protection: Always wear safety goggles with side-shields to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Protective Clothing: A lab coat or other impervious clothing should be worn to protect the skin.
-
Respiratory Protection: When handling this compound in powdered form or when there is a risk of aerosol generation, a suitable respirator should be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure easy access to a safety shower and an eyewash station.
Quantitative Safety and Activity Data
While specific occupational exposure limits for this compound have not been established, the available toxicological and activity data for related temporins provide valuable insights for risk assessment.
| Parameter | Peptide | Value | Target | Notes |
| Minimum Inhibitory Concentration (MIC) | Temporin A | 2.5 - 20 µM | Gram-positive bacteria (e.g., S. aureus, E. faecium) | Effective antimicrobial concentration.[1] |
| Temporin G | Low concentrations | Gram-positive and some Gram-negative bacteria | Active against multidrug-resistant strains.[1] | |
| Temporin L Analogue (1B) | Not specified | Gram-negative bacteria (e.g., P. aeruginosa, A. baumannii) | Developed for enhanced activity against Gram-negative strains.[2] | |
| Hemolytic Activity (LD50) | Temporin 1CEa | 99 µM | Human red blood cells | Indicates potential for red blood cell lysis at higher concentrations.[1] |
| Temporin 1CEb | 112 µM | Human red blood cells | [1] | |
| Anticancer Activity (IC50) | Temporin 1CEa | 30 - 60 µM | Various cancer cell lines | Demonstrates potential for antiproliferative effects.[1] |
| Acute Oral Toxicity | Temporin A | Category 4 (Harmful if swallowed) | - | Based on GHS classification.[3] |
| Aquatic Toxicity | Temporin A | Category 1 (Very toxic to aquatic life with long lasting effects) | - | Based on GHS classification.[3] |
Step-by-Step Handling and Disposal Protocols
Receiving and Storing this compound:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.
-
Storage: Store the lyophilized powder in a tightly sealed container in a freezer at or below -20°C. If dissolved in a solvent, store at -80°C. Protect from light and moisture.
Preparation and Handling of this compound Solutions:
-
Personal Protective Equipment: Before handling, don all required PPE as outlined above.
-
Weighing: If working with the powdered form, weigh the required amount in a chemical fume hood to avoid inhaling dust particles.
-
Dissolving: Dissolve the peptide in the appropriate sterile solvent as per your experimental protocol.
-
Handling Solutions: Use calibrated pipettes and sterile techniques. Avoid creating aerosols. All work should be conducted in a well-ventilated area or fume hood.
-
Post-Handling: After handling, thoroughly wash your hands. Decontaminate all work surfaces.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, pipette tips, and containers, should be treated as chemical waste.
-
Collection: Collect all this compound waste in a designated, clearly labeled, and leak-proof container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Handling and Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow for safely handling and disposing of this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action: A Visual Representation
Temporins, including likely this compound, exert their antimicrobial and anticancer effects primarily through direct interaction with and disruption of cell membranes. The following diagram illustrates this generalized mechanism.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
